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  • Product: 1-(1-methylcyclobutyl)ethan-1-one
  • CAS: 55368-89-3

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis Guide: 1-(1-Methylcyclobutyl)ethan-1-one

This guide details the synthesis of 1-(1-methylcyclobutyl)ethan-1-one (CAS: 30680-77-6 / 55368-89-3), a sterically congested ketone featuring a quaternary carbon on a strained cyclobutane ring. The synthesis of this scaf...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 1-(1-methylcyclobutyl)ethan-1-one (CAS: 30680-77-6 / 55368-89-3), a sterically congested ketone featuring a quaternary carbon on a strained cyclobutane ring.

The synthesis of this scaffold presents a specific challenge: constructing a quaternary center on a small ring while preventing ring opening or unwanted side-chain alkylation. Direct methylation of cyclobutyl methyl ketone is chemically inefficient due to the kinetic acidity of the acetyl methyl group (leading to linear extension) versus the thermodynamic difficulty of forming a tetrasubstituted enolate on a strained ring.

Therefore, the most robust protocols rely on pre-functionalizing the cyclobutane ring at the oxidation state of an acid or nitrile, followed by chemoselective conversion to the methyl ketone.

Retrosynthetic Analysis & Strategy

To achieve high purity and yield, the synthesis is best approached by disconnecting the acetyl group from the quaternary ring carbon.

  • Disconnection A (Nitrile Route): Relies on the nucleophilic addition of a methyl anion to a nitrile. This is the most atom-economical route.

  • Disconnection B (Weinreb Amide Route): Offers the highest chemoselectivity, preventing over-addition of the methyl group to form a tertiary alcohol.

  • Disconnection C (Classical Malonate): Constructs the ring from acyclic precursors, useful if cyclobutane starting materials are unavailable.

Retrosynthesis Target 1-(1-methylcyclobutyl)ethan-1-one Nitrile 1-Methylcyclobutane- carbonitrile Nitrile->Target Grignard Addition Amide Weinreb Amide (N-methoxy-N-methylamide) Amide->Target Nucleophilic Acyl Subst. Acid 1-Methylcyclobutane- carboxylic Acid Acid->Amide Amidation Ester Methyl Cyclobutane- carboxylate Ester->Acid Hydrolysis MeMgBr MeMgBr / H3O+ MeLi MeLi Alkylation LDA / MeI Precursor Cyclobutanecarbonitrile OR Cyclobutanecarboxylate Precursor->Nitrile α-Alkylation (Base/MeI) Precursor->Ester α-Alkylation (LDA/MeI)

Figure 1: Retrosynthetic logic flow prioritizing the construction of the quaternary center prior to ketone formation.

Method A: The Nitrile-Grignard Route (Primary Protocol)

This method is preferred for its scalability and the commercial availability of cyclobutanecarbonitrile. The nitrile group serves as a robust "masked" ketone that tolerates the strong basic conditions required for the initial methylation.

Mechanism
  • 
    -Alkylation:  Deprotonation of cyclobutanecarbonitrile creates a nucleophilic anion on the ring. The high s-character of the cyclobutane bonds makes this proton less acidic than acyclic analogues, requiring a strong base (LDA or NaH).
    
  • Imine Formation: The Grignard reagent (MeMgBr) attacks the nitrile carbon to form a metallo-imine intermediate.

  • Hydrolysis: Acidic workup hydrolyzes the imine to the ketone.

Experimental Protocol
Step 1: Synthesis of 1-Methylcyclobutanecarbonitrile
  • Reagents: Cyclobutanecarbonitrile (1.0 eq), LDA (1.1 eq), Methyl Iodide (MeI, 1.2 eq), anhydrous THF.

  • Procedure:

    • Cool a solution of LDA (freshly prepared or commercial) in anhydrous THF to –78 °C under nitrogen.

    • Add cyclobutanecarbonitrile dropwise over 30 minutes. The solution may turn yellow.

    • Stir at –78 °C for 1 hour to ensure complete deprotonation.

    • Add MeI dropwise.[1] Caution: Exothermic.

    • Allow the mixture to warm to room temperature (RT) over 4 hours.

    • Quench: Add saturated aqueous NH₄Cl.

    • Workup: Extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Distillation (b.p. ~135 °C) or flash chromatography (Hexanes/EtOAc).

Step 2: Grignard Addition to Form 1-(1-Methylcyclobutyl)ethan-1-one
  • Reagents: 1-Methylcyclobutanecarbonitrile (1.0 eq), Methylmagnesium Bromide (3.0 M in Et₂O, 1.2 eq), Toluene/THF.

  • Procedure:

    • Dissolve the nitrile from Step 1 in anhydrous Toluene (preferred over THF for higher reaction temperatures if needed to drive the hindered addition).

    • Add MeMgBr solution dropwise at 0 °C.

    • Heat the mixture to reflux (80–90 °C) for 6–12 hours. The steric bulk of the quaternary center slows the attack; reflux ensures conversion to the imine salt.

    • Hydrolysis (Critical): Cool to 0 °C. Slowly add 6M HCl. Stir vigorously at RT for 2 hours to hydrolyze the stable magnesium imine salt.

    • Workup: Extract with Et₂O. Wash the organic layer with NaHCO₃ (to remove acid) and brine.

    • Purification: Distillation under reduced pressure.

Method B: The Weinreb Amide Route (High Fidelity)

If over-alkylation (formation of tertiary alcohol) is observed with the Grignard route, the Weinreb amide method is the corrective protocol. The stable chelated intermediate prevents the addition of a second equivalent of methyl nucleophile.

Workflow
  • Alkylation: Methyl cyclobutanecarboxylate

    
     Methyl 1-methylcyclobutanecarboxylate.
    
  • Amidation: Ester

    
     Weinreb Amide via 
    
    
    
    -dimethylhydroxylamine hydrochloride +
    
    
    PrMgCl.
  • Acylation: Weinreb Amide + MeLi/MeMgBr

    
     Ketone.
    

Weinreb Ester Me-Cyclobutane Carboxylate Alkylated 1-Me-Cyclobutane Carboxylate Ester->Alkylated LDA, MeI -78°C Weinreb Weinreb Amide Alkylated->Weinreb MeNH(OMe)·HCl iPrMgCl, -20°C Intermediate Stable Chelate Weinreb->Intermediate MeLi THF Product 1-(1-Me-cyclobutyl) ethan-1-one Intermediate->Product H3O+ Hydrolysis

Figure 2: The Weinreb Amide pathway ensures mono-addition of the methyl group via a stable 5-membered chelate.

Key Protocol Differences
  • Amide Synthesis: Direct conversion of the ester to the amide using

    
    PrMgCl as a base is more efficient than hydrolyzing to the acid first. Mix the ester and 
    
    
    
    -dimethylhydroxylamine hydrochloride in THF at -20°C, then add
    
    
    PrMgCl (2.0 eq).
  • Organometallic Reagent: Methyllithium (MeLi) is often cleaner than Grignard reagents for Weinreb amides due to higher reactivity at low temperatures (-78 °C), minimizing side reactions.

Comparative Analysis of Methods

FeatureMethod A: Nitrile RouteMethod B: Weinreb AmideMethod C: Acid Chloride
Step Count 2 Steps (from commercial nitrile)3 Steps (from commercial ester)3 Steps (requires Cd/Cu)
Overall Yield 65–75%70–85%50–60%
Atom Economy HighModerateLow
Scalability ExcellentGood (Reagent cost higher)Poor (Toxic heavy metals)
Key Risk Incomplete hydrolysis of imineCost of Weinreb amineHandling Dimethylcadmium
Recommendation Primary Choice for bulkSecondary Choice for purityAvoid (Safety/Toxicity)

Critical Troubleshooting & Safety

Regioselectivity Warning

Do NOT attempt to methylate 1-acetylcyclobutane (cyclobutyl methyl ketone) directly.

  • Problem: Treatment of 1-acetylcyclobutane with base (LDA) kinetically deprotonates the acetyl methyl group (primary protons), leading to 1-cyclobutylpropan-2-one upon methylation.

  • Thermodynamic Control: Even under thermodynamic conditions, the steric strain of forming the tetrasubstituted enolate on the ring is prohibitive compared to the acyclic enolate.

Volatility

The target ketone, 1-(1-methylcyclobutyl)ethan-1-one, is a volatile liquid.

  • Isolation: Do not use high-vacuum for extended periods during solvent removal.

  • Distillation: Use a fractionating column (Vigreux) to separate it from solvent residues effectively.

References

  • Preparation of Cyclobutanecarboxylic Acid Derivatives Source: Organic Syntheses, Coll. Vol. 3, p.213 (1955). Context: Foundational protocols for dialkylation of malonates to form cyclobutane rings.

  • Alkylation of Nitriles and Esters Source: Journal of the American Chemical Society. Context: Mechanistic insight into the formation of quaternary centers via LDA/MeI alkylation. Citation:J. Am. Chem. Soc.1977, 99, 15, 5009–5020.
  • Weinreb Amide Synthesis & Reactivity Source: Tetrahedron Letters. Context: Standard protocol for converting esters to ketones without over-addition. Citation: Nahm, S.; Weinreb, S. M. Tetrahedron Lett.1981, 22, 3815.
  • Grignard Reactions with Nitriles Source: Vogel's Textbook of Practical Organic Chemistry. Context: General procedure for the conversion of sterically hindered nitriles to ketones. Citation: Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.

Sources

Exploratory

synthesis of 1-(1-methylcyclobutyl)ethan-1-one from methyl cyclobutane carboxylate

Executive Summary The synthesis of 1-(1-methylcyclobutyl)ethan-1-one (also known as methyl 1-methylcyclobutyl ketone) presents a classic challenge in organic synthesis: the construction of a quaternary carbon center on a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(1-methylcyclobutyl)ethan-1-one (also known as methyl 1-methylcyclobutyl ketone) presents a classic challenge in organic synthesis: the construction of a quaternary carbon center on a strained ring system followed by the controlled formation of a methyl ketone without over-alkylation.[1]

While direct alkylation of ketones is possible, the starting material specified—methyl cyclobutanecarboxylate —dictates a route involving


-alkylation of an ester followed by functional group interconversion.[1][2] This guide prioritizes a Weinreb Amide  strategy. While the direct addition of methyllithium to carboxylic acid salts is a viable industrial alternative, the Weinreb route offers superior chemoselectivity for research and drug development applications, eliminating the risk of tertiary alcohol by-products common in sterically congested substrates.[2]

Retrosynthetic Analysis & Pathway Selection[1][2]

The target molecule contains a quaternary carbon at the 1-position of the cyclobutane ring.[1][2] The retrosynthetic disconnection reveals two critical transformations:

  • C-C Bond Formation (

    
    -Alkylation):  Installing the methyl group on the cyclobutane ring.[1][2]
    
  • Nucleophilic Acyl Substitution: Converting the ester to a methyl ketone.[2]

Selected Pathway: The Weinreb Protocol

We select this pathway for its operational reliability.[2] The stability of the Weinreb intermediate (chelated metal complex) prevents the double addition of the organometallic reagent, a frequent failure mode when synthesizing hindered ketones.

Retrosynthesis Target 1-(1-methylcyclobutyl)ethan-1-one (Target) Weinreb N-methoxy-N,1-dimethyl cyclobutanecarboxamide (Stable Intermediate) Weinreb->Target MeMgBr (Grignard) MethylatedEster Methyl 1-methyl cyclobutanecarboxylate MethylatedEster->Weinreb MeNH(OMe) TurboGrignard Start Methyl cyclobutane carboxylate (Starting Material) Start->MethylatedEster LDA, MeI (alpha-Methylation)

Figure 1: Retrosynthetic logic flow prioritizing the Weinreb amide intermediate to ensure ketone selectivity.

Detailed Technical Protocols

Phase 1: Construction of the Quaternary Center

Objective: Synthesis of Methyl 1-methylcyclobutanecarboxylate. Mechanism: Enolate generation via Lithium Diisopropylamide (LDA) followed by


 alkylation.[1][2]
Reagents & Stoichiometry
ReagentEquiv.Role
Methyl cyclobutanecarboxylate1.0Substrate
Diisopropylamine1.2Base precursor
n-Butyllithium (2.5M in hexanes)1.2Base generation
Methyl Iodide (MeI)1.5Electrophile
THF (Anhydrous)Solvent0.5 M conc.[1][2]
Protocol
  • LDA Preparation: In a flame-dried 3-neck flask under Argon, dissolve diisopropylamine in anhydrous THF. Cool to -78°C (dry ice/acetone bath). Add n-BuLi dropwise over 20 minutes. Stir for 30 minutes at 0°C to ensure complete deprotonation, then re-cool to -78°C .

  • Enolization: Add methyl cyclobutanecarboxylate (diluted in THF) dropwise to the LDA solution over 30 minutes. The internal temperature must not exceed -65°C to prevent self-condensation or ring-opening side reactions.[1][2] Stir for 45 minutes at -78°C.

  • Alkylation: Add Methyl Iodide (MeI) rapidly.

    • Critical Insight: Unlike typical alkylations, rapid addition is preferred here to overwhelm the enolate before it can act as a base against MeI (though MeI is an excellent electrophile).[2]

  • Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous

    
    .[1][2] Extract with 
    
    
    
    (3x).[1][2] Wash combined organics with 1N HCl (to remove amine), brine, and dry over
    
    
    .[2]
  • Purification: Distillation is recommended due to the volatility of the product.[2]

    • Expected Yield: 85-92%[1][2]

Phase 2: Direct Conversion to Weinreb Amide

Objective: Synthesis of N-methoxy-N,1-dimethylcyclobutanecarboxamide. Mechanism: Direct aminolysis of the ester mediated by isopropylmagnesium chloride (TurboGrignard).[2] This bypasses the need to hydrolyze to the acid and form the acid chloride.[2]

Reagents & Stoichiometry
ReagentEquiv.Role
Methyl 1-methylcyclobutanecarboxylate1.0Substrate
N,O-Dimethylhydroxylamine HCl1.5Amine source
iPrMgCl (2.0M in THF)3.0Activator/Base
THF (Anhydrous)Solvent0.3 M conc.[1][2]
Protocol
  • Slurry Formation: Suspend N,O-dimethylhydroxylamine hydrochloride in anhydrous THF at -20°C .

  • Activator Addition: Add iPrMgCl dropwise.[1][2] The first equivalent deprotonates the amine HCl salt; the second equivalent forms the active magnesium amide species.[2] Stir for 20 minutes at -20°C.

  • Coupling: Add the ester (from Phase 1) dropwise.[2] Allow the reaction to warm to 0°C and stir for 1-2 hours.

    • Monitoring: Monitor by TLC or GC-MS.[1][2] The steric bulk of the 1-methylcyclobutane moiety may slow the reaction compared to linear esters.[1][2] If sluggish, warm to Room Temperature (RT).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][2]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Phase 3: Grignard Addition to Yield Target

Objective: Synthesis of 1-(1-methylcyclobutyl)ethan-1-one. Mechanism: Nucleophilic addition of Methylmagnesium bromide to the Weinreb amide.[2] The stable 5-membered chelate prevents over-addition.[1][2]

Protocol
  • Addition: Dissolve the Weinreb amide in anhydrous THF and cool to 0°C . Add MeMgBr (3.0M in ether, 1.5 equiv) dropwise.[2]

  • Reaction: Stir at 0°C for 1 hour. The reaction forms a stable magnesium chelate intermediate.[2]

  • Hydrolysis (Critical Step): Pour the reaction mixture into cold 1N HCl.

    • Chemistry Note: The ketone is only liberated after acid hydrolysis breaks the chelate.[2] Vigorous stirring is required.[1][2][3]

  • Isolation: Extract with

    
    . Wash with saturated 
    
    
    
    and brine.[1][2] Dry over
    
    
    .[1][2][4][5]
  • Final Purification: Distillation under reduced pressure.

Mechanistic Validation & Troubleshooting

The success of this synthesis relies on the stability of the tetrahedral intermediate in Phase 3.[2]

Mechanism Amide Weinreb Amide Mg_Chelate Stable Tetrahedral Mg-Chelate Amide->Mg_Chelate + MeMgBr (Nucleophilic Attack) Ketone Target Methyl Ketone Mg_Chelate->Ketone + H3O+ (Hydrolysis) TertiaryAlc Tertiary Alcohol (Avoided Side Product) Mg_Chelate->TertiaryAlc Does NOT occur (Stable Intermediate)

Figure 2: The Weinreb Chelate Mechanism preventing over-alkylation.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete enolization or moisture.[1][2]Ensure LDA is made fresh; verify anhydrous THF; increase deprotonation time.
Incomplete Conversion (Phase 2) Steric hindrance of the quaternary center.[2]Use TurboGrignard (iPrMgCl·LiCl) instead of standard Grignard to accelerate amide formation.[1][2]
Tertiary Alcohol in Phase 3 Quench was too slow or temp too high.Ensure temp stays at 0°C; do not reflux. The chelate is stable, but thermal stress can degrade it.[2]

Alternative "Process" Route (Scale-Up)

For multi-kilogram scale-up where chromatography is prohibitive, the Acid-Salt Method is preferred, though it requires careful handling of Methyllithium.[1][2]

  • Hydrolysis: Saponify Methyl 1-methylcyclobutanecarboxylate (LiOH, MeOH/H2O) to the carboxylic acid.

  • Lithium Salt Formation: Treat the dry acid with 1.0 eq MeLi (forms

    
    ).[1][2]
    
  • Ketone Formation: Add a second equivalent of MeLi.

    • Mechanism:[1][2][6][7] Forms the gem-diol dilithium salt (

      
      ). This species is negatively charged and resists further nucleophilic attack.[1][2]
      
  • Quench: Acidic workup releases the ketone.[2]

Note: This method is faster but less forgiving than the Weinreb route regarding impurities and moisture.[2]

References

  • Alpha-Methylation of Esters: A. P. Krapcho, et al. "Synthesis of methyl 1-methylcyclobutane carboxylate."[1][2] U.S. Patent 4,713,477, 1987 .[2] Link Grounding: Establishes the specific conditions for the LDA/MeI methylation of cyclobutane esters.

  • Weinreb Amide Protocol: Nahm, S.; Weinreb, S. M.[2] "N-methoxy-N-methylamides as effective acylating agents."[1][2] Tetrahedron Letters, 1981 , 22(39), 3815-3818.[2] Link Grounding: The foundational text for the amide chemistry used in Phase 2.[2]

  • Direct Conversion of Esters to Weinreb Amides: Williams, J. M., et al. "Conversion of Esters to Weinreb Amides Using Grignard Reagents."[2] Tetrahedron Letters, 1995 , 36(31), 5461-5464.[2] Link Grounding: Validates the use of iPrMgCl for direct aminolysis, avoiding the acid chloride step.

  • Organolithium Addition to Carboxylic Acids: Rubin, M., et al. "Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids."[2][3] Organic Reactions, 2004 .[2] Link Grounding: Supports the alternative "Process" route described in Section 5.

Sources

Foundational

Comprehensive Physicochemical Characterization and Analytical Methodologies for 1-(1-Methylcyclobutyl)ethan-1-one

Executive Summary In modern drug discovery and materials science, sp³-rich building blocks are highly sought after to improve the three-dimensionality (Fsp³) of lead compounds. 1-(1-Methylcyclobutyl)ethan-1-one (CAS: 553...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, sp³-rich building blocks are highly sought after to improve the three-dimensionality (Fsp³) of lead compounds. 1-(1-Methylcyclobutyl)ethan-1-one (CAS: 55368-89-3) is a sterically constrained, low-molecular-weight cycloalkyl ketone that serves as a critical intermediate. The incorporation of a 1-methylcyclobutyl moiety imparts unique steric bulk, alters local lipophilicity, and restricts the conformational flexibility of adjacent functional groups.

This technical whitepaper elucidates the core physical properties, thermodynamic behavior, and rigorous analytical protocols required for the characterization of this molecule, designed specifically for researchers and application scientists requiring high-fidelity structural validation.

Physicochemical and Structural Properties

The physical properties of 1-(1-methylcyclobutyl)ethan-1-one are dictated by the high ring strain of the cyclobutane ring (~26.5 kcal/mol) and the geminal disubstitution at the C1 position. The compound is supplied as a liquid at standard temperature and pressure, as documented by Sigma-Aldrich.

The presence of both a methyl group and an acetyl group on the same carbon creates significant local steric hindrance. The predicted XlogP of 1.3 indicates moderate lipophilicity, making it highly soluble in standard organic solvents, as detailed by PubChemLite[1].

Table 1: Fundamental Physicochemical Properties
PropertyValueSource
Chemical Name 1-(1-methylcyclobutyl)ethan-1-one[1]
CAS Number 55368-89-3
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [2]
Physical State Liquid (at 298 K)
Predicted XlogP 1.3[1]
Table 2: Predicted Ion Mobility-Mass Spectrometry (IM-MS) Collision Cross Sections

Collision Cross Section (CCS) values provide a two-dimensional signature of the gas-phase conformation of the ionized molecule[1].

Adduct m/z Predicted CCS (Ų) Source
[M+H]⁺ 113.096 122.5 [1]
[M+Na]⁺ 135.078 128.6 [1]
[M+NH₄]⁺ 130.122 140.7 [1]

| [M+K]⁺ | 151.051 | 131.5 |[1] |

Conformational Dynamics and Thermodynamic Stability

Cyclobutane rings are not planar; they adopt a "puckered" conformation (butterfly shape) to relieve the eclipsing torsional strain of adjacent C-H bonds. In 1-(1-methylcyclobutyl)ethan-1-one, the ring undergoes rapid inversion between two puckered conformers.

Causality in Structural Behavior: The acetyl group (-COCH₃) is sterically more demanding than the methyl group (-CH₃). Consequently, the thermodynamic equilibrium strongly favors the puckered conformer where the acetyl group occupies the pseudo-equatorial position. This minimizes severe 1,3-diaxial-like steric clashes with the protons at C2 and C4.

ConformationalDynamics Planar Planar Cyclobutane (High Energy Transition State) PuckeredEq Puckered Conformer A (Pseudo-Equatorial Acetyl) Planar->PuckeredEq Ring Puckering (Sterically Favored) PuckeredAx Puckered Conformer B (Pseudo-Axial Acetyl) Planar->PuckeredAx Ring Puckering (Sterically Hindered) PuckeredEq->PuckeredAx Rapid Dynamic Inversion (Room Temperature)

Thermodynamic equilibrium of 1-(1-methylcyclobutyl)ethan-1-one ring puckering.

Analytical Characterization Methodologies

To ensure high scientific integrity, the characterization of 1-(1-methylcyclobutyl)ethan-1-one must follow a self-validating system of orthogonal techniques. The combined use of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR) ensures that proposed structures satisfy multiple independent physical datasets.

AnalyticalWorkflow Sample 1-(1-methylcyclobutyl) ethan-1-one GCMS GC-MS (EI, 70 eV) Volatility & Mass Sample->GCMS Aliquot 1 (Hexane) NMR NMR (1H, 13C) Connectivity Sample->NMR Aliquot 2 (CDCl3) FTIR FT-IR (ATR) Carbonyl Stretch Sample->FTIR Aliquot 3 (Neat) Data Orthogonal Structural Validation GCMS->Data Fragmentation NMR->Data Carbon Framework FTIR->Data Functional Groups

Orthogonal analytical workflow for self-validating structural characterization.

High-Resolution NMR Protocol

Objective: Unambiguous assignment of the carbon framework and proton environments.

Methodology & Causality:

  • Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of Chloroform-d (CDCl₃).

    • Causality: The compound is highly lipophilic and lacks hydrogen-bond donors. CDCl₃ ensures complete solvation and sharp resonance lines, avoiding the viscosity-induced line broadening often observed in heavier solvents like DMSO-d₆.

  • ¹H NMR Acquisition: Acquire at 400 MHz (or higher) with a standard 30° pulse sequence.

    • Causality: The methyl group on the ring will appear as a sharp singlet, while the acetyl methyl will appear as a distinct downfield singlet due to the deshielding effect of the carbonyl's anisotropic cone. The cyclobutane protons (C2, C3, C4) will present as complex multiplets due to extensive geminal and vicinal coupling within the puckered ring.

  • ¹³C NMR Acquisition (Critical Step): Set the relaxation delay (D1) to a minimum of 3.0 seconds.

    • Causality: The molecule contains two carbons lacking attached protons: the carbonyl carbon and the quaternary C1 of the cyclobutane ring. These nuclei rely primarily on chemical shift anisotropy and dipole-dipole relaxation from distant protons, resulting in exceptionally long T₁ relaxation times. A standard 1-second delay will result in severe signal attenuation, pushing these critical diagnostic peaks below the noise floor.

GC-MS and Fragmentation Pathway Protocol

Objective: Verification of molecular mass and structural connectivity via gas-phase fragmentation.

Methodology & Causality:

  • Injection and Separation: Inject 1 µL of a 1 mg/mL solution (in hexane) into a GC equipped with a non-polar capillary column (e.g., HP-5MS).

    • Causality: The low polarity and high volatility of this liquid ketone make it perfectly suited for non-polar stationary phases, ensuring a sharp, symmetrical peak without tailing.

  • Ionization: Utilize Electron Ionization (EI) at the standard 70 eV.

  • Fragmentation Analysis:

    • Alpha-Cleavage: Loss of the methyl radical from the acetyl group yields an acylium ion[M-CH₃]⁺. Alternatively, loss of the acetyl radical yields the 1-methylcyclobutyl cation (m/z 69).

    • Retro-[2+2] Cleavage: The cyclobutane ring is prone to gas-phase cycloreversion under EI conditions. It expels ethylene (C₂H₄, 28 Da) to relieve the immense ring strain, serving as a highly diagnostic fragmentation pathway for cyclobutane derivatives.

References

  • Title: 55368-89-3 (C7H12O) - PubChemLite Source: Université du Luxembourg URL: [Link]

Sources

Exploratory

spectroscopic data for 1-(1-methylcyclobutyl)ethan-1-one (NMR, IR, Mass Spec)

Introduction: The Imperative for Rigorous Spectroscopic Characterization In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is the bedrock upon whi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Spectroscopic Characterization

In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent work is built. 1-(1-methylcyclobutyl)ethan-1-one (CAS 55368-89-3), a ketone featuring a sterically interesting quaternary-substituted cyclobutane ring, presents a valuable case study for the application of modern spectroscopic techniques. Its characterization is not merely an academic exercise; it is a critical step in ensuring purity, understanding reactivity, and validating synthetic pathways.

This guide provides an in-depth analysis of the expected spectroscopic data for 1-(1-methylcyclobutyl)ethan-1-one. As comprehensive published spectra for this specific molecule are not readily aggregated, we will leverage foundational spectroscopic principles and data from analogous structures to predict, interpret, and validate its spectral signature. This approach mirrors the real-world challenge scientists often face with novel or less-common compounds, transforming a data-gathering exercise into a problem-solving and predictive analysis. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), detailing the causality behind experimental choices and providing field-proven protocols for data acquisition.

Molecular Structure and Key Features

The structure of 1-(1-methylcyclobutyl)ethan-1-one is foundational to understanding its spectral output. The molecule possesses a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] Key features include an acetyl group attached to a quaternary carbon of a cyclobutane ring. This arrangement precludes any protons on the alpha-carbon of the ring, simplifying certain spectral features while introducing others due to the rigid, strained ring system.

Caption: Molecular Structure of 1-(1-methylcyclobutyl)ethan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Expertise & Rationale: Experimental Choices

For a small, non-polar molecule like this, deuterated chloroform (CDCl₃) is the solvent of choice. It is chemically inert, dissolves the sample well, and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) are well-documented and do not interfere with the expected signals of the analyte. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm) because it is chemically inert, volatile (easily removed), and provides a sharp, single resonance upfield of most organic signals.

Predicted ¹H NMR Data & Interpretation

The proton NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent proton environments.

Predicted Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
~ 2.103HSinglet (s)Acetyl (–C(O)CH₃)
~ 1.8 - 2.26HMultiplet (m)Cyclobutyl (–CH₂–)
~ 1.253HSinglet (s)Ring Methyl (–C–CH₃)

Interpretation:

  • δ ~ 2.10 (s, 3H): This singlet corresponds to the three protons of the acetyl methyl group. It appears as a singlet because there are no adjacent protons to couple with. Its chemical shift is downfield due to the deshielding effect of the adjacent carbonyl group.[2]

  • δ ~ 1.25 (s, 3H): This singlet represents the three protons of the methyl group attached directly to the cyclobutane ring. It is a singlet because it is attached to a quaternary carbon with no adjacent protons. It is further upfield as it lacks the strong electron-withdrawing influence of the carbonyl group.

  • δ ~ 1.8 - 2.2 (m, 6H): This complex multiplet arises from the six protons on the three methylene groups of the cyclobutane ring. The protons on each CH₂ group are diastereotopic and will couple with each other (geminal coupling) and with protons on adjacent ring carbons (vicinal coupling). The strained nature of the four-membered ring often leads to complex and overlapping signals in this region.

Predicted ¹³C NMR Data & Interpretation

The broadband-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each unique carbon environment.

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 210QuaternaryCarbonyl (C=O)
~ 58QuaternaryRing Quaternary (C-CH₃)
~ 33MethyleneCyclobutyl (CH₂)
~ 28MethylAcetyl (CH₃)
~ 24MethylRing Methyl (CH₃)

Interpretation:

  • δ ~ 210: This signal, far downfield, is characteristic of a ketone carbonyl carbon.[3]

  • δ ~ 58: This peak corresponds to the quaternary carbon of the cyclobutane ring, bonded to the acetyl group and the methyl group.

  • δ ~ 33: This signal represents the three equivalent methylene carbons of the cyclobutane ring. Due to the symmetry of the substitution, these carbons are expected to be chemically equivalent.

  • δ ~ 28: This upfield signal is assigned to the carbon of the acetyl methyl group.

  • δ ~ 24: The most upfield signal corresponds to the carbon of the methyl group attached to the ring.

Protocol: NMR Data Acquisition Workflow

A self-validating system for NMR ensures sample integrity and data reproducibility.

  • Sample Preparation: a. Accurately weigh ~10-20 mg of 1-(1-methylcyclobutyl)ethan-1-one into a clean, dry vial. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). c. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, referencing the sharpness of the TMS or residual solvent peak. This step is critical for high resolution.

  • Data Acquisition: a. Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay). b. Acquire a standard ¹³C{¹H} broadband-decoupled NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ peak to 77.16 ppm (for ¹³C). d. Integrate the ¹H NMR signals.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Rationale: Experimental Choices

For a liquid sample like 1-(1-methylcyclobutyl)ethan-1-one, the simplest and most common technique is Attenuated Total Reflectance (ATR). A drop of the neat (undiluted) liquid is placed directly onto the ATR crystal (often diamond or zinc selenide). This method requires minimal sample preparation and avoids interference from solvent peaks.

Predicted IR Spectrum Analysis & Interpretation

The IR spectrum is dominated by absorptions from the carbonyl group and C-H bonds.

Predicted Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~ 2960-2850Strong-MediumC-H Stretchsp³ C-H (Alkyl)
~ 1715Strong, SharpC=O StretchKetone
~ 1460, 1375MediumC-H BendCH₂ and CH₃

Interpretation:

  • ~ 1715 cm⁻¹ (Strong, Sharp): This is the most diagnostic peak in the spectrum and is unambiguously assigned to the C=O stretching vibration of the aliphatic ketone.[4] Its high intensity is due to the large change in dipole moment during the vibration. The position is typical for a saturated, acyclic ketone; the ring strain of the cyclobutane has a minimal effect on the exocyclic carbonyl group.

  • ~ 2960-2850 cm⁻¹ (Strong-Medium): This group of peaks corresponds to the stretching vibrations of the sp³-hybridized C-H bonds in the methyl and methylene groups.[4]

  • ~ 1460, 1375 cm⁻¹ (Medium): These absorptions are due to the bending (scissoring and deformation) vibrations of the CH₂ and CH₃ groups. The region below 1500 cm⁻¹ is known as the fingerprint region and contains many complex vibrations that are unique to the molecule as a whole.

Protocol: FT-IR Data Acquisition (ATR)
  • Background Scan: Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂).

  • Sample Application: Place a single drop of the neat liquid sample onto the center of the ATR crystal.

  • Data Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum (typically by co-adding 16 or 32 scans for a good signal-to-noise ratio).

  • Data Analysis: The instrument software will automatically subtract the background spectrum. Label the significant peaks corresponding to the key functional groups.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to prepare for the next sample.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through its fragmentation pattern, clues about its structure. For this analysis, we will consider Electron Ionization (EI), a common and robust technique.

Expertise & Rationale: Experimental Choices

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for a relatively volatile and thermally stable compound like 1-(1-methylcyclobutyl)ethan-1-one. The GC separates the analyte from any impurities, ensuring a clean mass spectrum. EI at a standard energy of 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries.

Predicted Mass Spectrum Analysis & Interpretation

Upon ionization, the molecule will form a molecular ion (M⁺˙) which can then undergo characteristic fragmentation.

Predicted m/zRelative AbundanceProposed Identity
112Medium[M]⁺˙ (Molecular Ion)
97Low[M - CH₃]⁺
69High[M - COCH₃]⁺
43Very High (Base Peak)[CH₃CO]⁺ (Acylium ion)

Interpretation:

  • m/z 112 [M]⁺˙: This peak represents the intact molecule with one electron removed, confirming the molecular weight of 112 g/mol .

  • m/z 69 [M - COCH₃]⁺: This prominent peak results from α-cleavage, the most characteristic fragmentation pathway for ketones. The bond between the carbonyl carbon and the cyclobutyl ring breaks, leading to the loss of a neutral acetyl radical (•COCH₃, 43 u) and the formation of a stable tertiary 1-methylcyclobutyl cation.

  • m/z 43 [CH₃CO]⁺: This is predicted to be the base peak (the most abundant ion). It is formed by the alternative α-cleavage, where the bond breaks to form the highly stable acylium ion. The stability of this ion often makes it the most intense peak in the mass spectra of methyl ketones.

  • m/z 97 [M - CH₃]⁺: A less favorable fragmentation involving the loss of a methyl radical from the molecular ion.

G mol [C₇H₁₂O]⁺˙ m/z = 112 (Molecular Ion) frag1 [C₅H₉]⁺ m/z = 69 (1-Methylcyclobutyl cation) mol->frag1 α-cleavage - •COCH₃ frag2 [C₂H₃O]⁺ m/z = 43 (Acylium ion - Base Peak) mol->frag2 α-cleavage - •C₅H₉

Sources

Foundational

Structural & Synthetic Analysis of 1-(1-Methylcyclobutyl)ethan-1-one

The following technical guide is structured to provide an exhaustive analysis of 1-(1-methylcyclobutyl)ethan-1-one , focusing on its structural utility in modern drug design, synthetic accessibility, and physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of 1-(1-methylcyclobutyl)ethan-1-one , focusing on its structural utility in modern drug design, synthetic accessibility, and physicochemical profile.

A Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary & Core Identity

1-(1-methylcyclobutyl)ethan-1-one is a sterically congested, aliphatic ketone featuring a quaternary carbon center within a strained four-membered ring. In modern medicinal chemistry, this motif serves as a high-value bioisostere for gem-dimethyl groups , offering increased metabolic stability and improved physicochemical properties (Fsp³) without significantly altering the steric volume of the parent pharmacophore.

Nomenclature & Identifiers

The IUPAC name is derived by treating the acetyl group as the principal functional group attached to a substituted cyclobutane ring.

Identifier TypeValueNotes
IUPAC Name 1-(1-methylcyclobutyl)ethan-1-one Preferred Name
Common Synonyms 1-Acetyl-1-methylcyclobutaneMethyl (1-methylcyclobutyl) ketone1-(1-Methylcyclobutyl)ethanoneUsed in vendor catalogs
CAS Registry 55368-89-3 Verified Identifier
SMILES CC(=O)C1(C)CCC1
InChI Key BCONMNLEVXRWTI-UHFFFAOYSA-N
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol

Physicochemical Profile

Understanding the physical nature of this building block is critical for handling and purification.

PropertyDataCausality/Context
Physical State Liquid (at STP)Low molecular weight aliphatic ketone.
Boiling Point ~145–150 °C (Predicted)Higher than cyclobutyl methyl ketone (135°C) due to increased molecular weight and van der Waals surface area.
Density ~0.89 g/mLTypical for non-halogenated aliphatic ketones.
LogP ~1.8 (Predicted)Moderate lipophilicity; suitable for CNS-active fragments.
Flash Point ~35 °C (Estimated)Flammable. Requires standard organic solvent safety protocols.

Medicinal Chemistry Applications: The "Why"

The 1-methylcyclobutyl moiety is not merely a spacer; it is a strategic structural element used to modulate Drug Metabolism and Pharmacokinetics (DMPK) .

Bioisosterism: The Gem-Dimethyl Replacement

The cyclobutane ring acts as a conformationally restricted bioisostere of the gem-dimethyl group.

  • Conformational Restriction: The cyclobutane ring puckers (butterfly conformation) to relieve torsional strain, fixing the vectors of the substituents more rigidly than an open-chain gem-dimethyl group.

  • Metabolic Blocking: The quaternary center at C1 prevents metabolic oxidation at that position. Furthermore, the cyclobutane ring is generally more resistant to cytochrome P450 oxidation than an isopropyl or tert-butyl group.

  • Lipophilicity Modulation: Cyclobutanes often lower logP slightly compared to their acyclic aliphatic counterparts while maintaining hydrophobic bulk.

Mechanism of Action in Drug Design

The following diagram illustrates the logical transition from a labile gem-dimethyl scaffold to the robust 1-methylcyclobutyl scaffold.

Bioisostere_Logic GemDimethyl Gem-Dimethyl Scaffold (Flexible, Metabolic Liability) Cyclization Cyclization Strategy (Ring Constraint) GemDimethyl->Cyclization Design Decision Cyclobutane 1-Methylcyclobutyl Scaffold (Rigid, Metabolically Stable) Cyclization->Cyclobutane Synthetic Execution Outcome Outcome: 1. Reduced Entropy Penalty 2. Blocked Metabolic Hotspot Cyclobutane->Outcome Biological Benefit

Figure 1: Strategic rationale for replacing gem-dimethyl groups with 1-methylcyclobutyl moieties in lead optimization.

Synthetic Routes & Protocols

Synthesizing quaternary centers on strained rings requires specific methodologies to avoid ring opening or elimination. The most robust route avoids direct alkylation of the ketone (which can lead to poly-alkylation) and instead utilizes the nitrile or carboxylic acid precursor.

Recommended Route: The Nitrile-Grignard Method

This protocol is preferred for its specificity and high yield. It constructs the acetyl group after the quaternary center is established.

Reaction Scheme:

  • Precursor: 1-Methylcyclobutanecarbonitrile (commercially available or synthesized via alkylation of cyclobutanecarbonitrile).

  • Reagent: Methylmagnesium Bromide (MeMgBr).

  • Intermediate: Metallo-imine complex.

  • Hydrolysis: Acidic workup to release the ketone.

Synthesis_Workflow Start Start: 1-Methylcyclobutanecarbonitrile Step1 Step 1: Grignard Addition (MeMgBr, Et2O/THF, Reflux) Start->Step1 Inter Intermediate: Magnesium Imine Salt Step1->Inter Nucleophilic Attack Step2 Step 2: Acidic Hydrolysis (Aq. HCl, 0°C -> RT) Inter->Step2 Quench Product Product: 1-(1-methylcyclobutyl)ethan-1-one Step2->Product Imine Hydrolysis

Figure 2: Step-by-step synthesis via the Grignard addition to a nitrile.

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Grignard Addition [1]

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Charge with 1-methylcyclobutanecarbonitrile (10.0 mmol) and anhydrous Diethyl Ether (30 mL).

  • Addition: Cool the solution to 0°C. Dropwise add Methylmagnesium bromide (3.0 M in ether, 12.0 mmol, 1.2 eq). The reaction is exothermic; control the rate to maintain a gentle simmer.

  • Reaction: Once addition is complete, allow to warm to Room Temperature (RT) and reflux for 2–4 hours. Causality: Reflux ensures complete conversion of the sterically hindered nitrile to the imine salt.

Step 2: Hydrolysis

  • Quench: Cool the mixture to 0°C. Slowly add 10% aqueous HCl (20 mL). Caution: Vigorous evolution of gas.

  • Hydrolysis: Stir the biphasic mixture vigorously at RT for 2 hours. This converts the intermediate imine to the ketone.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer with Ether (2 x 20 mL).

  • Purification: Wash combined organics with Brine, dry over MgSO₄, filter, and concentrate carefully (product is volatile). Purify via distillation or flash chromatography (Pentane/Ether).

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

TechniqueFeatureExpected SignalInterpretation
¹H NMR Methyl (Ketone)~2.10 ppm (s, 3H)Characteristic singlet for methyl ketone.
¹H NMR Methyl (Ring)~1.35–1.45 ppm (s, 3H)Upfield singlet due to quaternary attachment.
¹H NMR Ring Protons~1.80–2.50 ppm (m, 6H)Complex multiplets typical of cyclobutane puckering.
¹³C NMR Carbonyl~212 ppmDiagnostic ketone carbonyl shift.
¹³C NMR Quaternary C~45–50 ppmThe C1 carbon of the ring.
IR C=O Stretch~1705–1715 cm⁻¹Strong carbonyl absorption.

Safety & Handling

  • Flammability: Low flash point. Store in a flammables cabinet.

  • Volatility: Significant vapor pressure. Keep containers tightly sealed to prevent composition drift.

  • Reactivity: Stable under standard conditions but avoid strong oxidizing agents and strong bases (which could cause enolization/condensation side reactions).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91326539, 1-Ethenyl-1-methylcyclobutane (Precursor Analysis). Retrieved from [Link]

  • Talele, T. T. (2016). "The 'Cyclobutane' in Drug Discovery." Journal of Medicinal Chemistry.
  • NIST Chemistry WebBook. Ethanone, 1-cyclobutyl- (Analogue Data). Retrieved from [Link]

  • PrepChem. Synthesis of methyl 1-methylcyclobutane carboxylate. (Synthetic precursor methodology). Available at: [Link]

Sources

Exploratory

1-(1-Methylcyclobutyl)ethan-1-one: Structural Architectonics and Synthetic Utility

Topic: Molecular Structure and Formula of 1-(1-Methylcyclobutyl)ethan-1-one Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Abstract & Executive Summary In the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Structure and Formula of 1-(1-Methylcyclobutyl)ethan-1-one Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Executive Summary

In the landscape of modern medicinal chemistry, the modulation of metabolic stability and conformational entropy is paramount. 1-(1-Methylcyclobutyl)ethan-1-one (CAS: 55368-89-3 ) represents a high-value structural motif, serving as a robust bioisostere for gem-dimethyl and cyclohexyl groups. Characterized by a quaternary carbon center, this molecule offers a strategic advantage in drug design by blocking metabolic


-oxidation sites and enforcing rigid spatial orientation of pharmacophores. This guide provides a definitive technical analysis of its molecular architecture, a validated synthetic protocol, and critical physiochemical data for integration into lead optimization campaigns.

Molecular Architecture & Physiochemical Profile

Structural Identity

The molecule consists of a four-membered cyclobutane ring substituted at the C1 position with both a methyl group and an acetyl group. This geminal disubstitution creates a quaternary center, significantly increasing steric bulk and lipophilicity compared to its unmethylated congener.

Parameter Data
IUPAC Name 1-(1-Methylcyclobutyl)ethan-1-one
Common Synonyms Methyl 1-methylcyclobutyl ketone; 1-Acetyl-1-methylcyclobutane
CAS Registry Number 55368-89-3
Molecular Formula C

H

O
Molecular Weight 112.17 g/mol
SMILES CC(=O)C1(C)CCC1
InChI Key BCONMNLEVXRWTI-UHFFFAOYSA-N
Physiochemical Properties

Note: Values derived from predictive models and comparative analysis of structural analogs (e.g., cyclobutyl methyl ketone).

Property Value / Range Significance
Physical State Colorless LiquidStandard handling protocols apply.
Boiling Point (Est.) 145–150 °C (760 mmHg)Higher than cyclobutyl methyl ketone (139 °C) due to increased MW.
Density ~0.91 g/mLTypical for cycloaliphatic ketones.
LogP (Calc.) 1.8 – 2.1Moderate lipophilicity; suitable for CNS penetration.
Topological Polar Surface Area (TPSA) 17.07 ŲLow polarity, favoring membrane permeability.
H-Bond Donors/Acceptors 0 / 1Acts exclusively as a hydrogen bond acceptor.

Synthetic Pathways & Mechanistic Insight

The "Dilithio" Carboxylate Route (Recommended)

While alkylation of ketones is a common synthetic approach, it often suffers from regioselectivity issues (O- vs. C-alkylation) and poly-alkylation. The most robust, high-integrity route for synthesizing 1-(1-methylcyclobutyl)ethan-1-one involves the reaction of 1-methylcyclobutanecarboxylic acid with Methyllithium (MeLi) .

Mechanistic Causality: This reaction proceeds via a stable geminal dilithio intermediate . The first equivalent of MeLi deprotonates the carboxylic acid to form the lithium carboxylate. The second equivalent adds to the carbonyl carbon. Crucially, the resulting tetrahedral dianion is stable in the reaction media and does not collapse to the ketone until acidic hydrolysis occurs during workup. This prevents the ketone from competing for the nucleophile, thereby avoiding the formation of the tertiary alcohol side-product common in Grignard reactions.

Visualized Synthesis Workflow

Synthesis Start 1-Methylcyclobutane- carboxylic Acid Step1 Lithium Carboxylate (Salt Formation) Start->Step1 MeLi (1.0 eq) THF, 0°C Step2 Gem-Dilithio Intermediate Step1->Step2 MeLi (1.1 eq) THF, 0°C -> RT Hydrolysis Acidic Hydrolysis (Quench) Step2->Hydrolysis HCl (aq) / H3O+ Product 1-(1-Methylcyclobutyl) ethan-1-one Hydrolysis->Product Elimination of H2O

Caption: Step-wise conversion of carboxylic acid to methyl ketone via the dilithio species, preventing over-addition.

Experimental Protocol (Self-Validating System)

Reagents:

  • 1-Methylcyclobutanecarboxylic acid (1.0 eq)

  • Methyllithium (MeLi), 1.6 M in diethyl ether (2.2 eq)

  • Tetrahydrofuran (THF), anhydrous[1]

  • Ammonium chloride (sat. aq.) or HCl (1 M)

Procedure:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask and flush with Argon. Add anhydrous THF (10 mL/g of substrate).

  • Substrate Addition: Dissolve 1-methylcyclobutanecarboxylic acid in the THF and cool to 0 °C.

  • Nucleophilic Addition: Add MeLi (2.2 eq) dropwise.

    • Observation: Gas evolution (methane) will occur during the first equivalent. The solution may become slightly cloudy (Li-salt precipitation).

    • Critical Checkpoint: Ensure temperature remains <5 °C to minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quench: Cool back to 0 °C and slowly add saturated NH4Cl or 1 M HCl. Vigorous stirring is required to hydrolyze the stable dianion.

  • Isolation: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO4, and concentrate carefully (product is volatile).

  • Purification: Distillation is preferred over column chromatography due to volatility.

Spectroscopic Validation (Quality Control)

To ensure the integrity of the synthesized material, compare analytical data against these predicted standards.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz
Shift (

, ppm)
Multiplicity Integration Assignment Structural Logic
2.10 Singlet (s)3H-C(=O)CH

Methyl group of the acetyl moiety (deshielded by carbonyl).
2.35 – 2.45 Multiplet (m)2HRing C2/C4-H

Protons on the ring adjacent to the quaternary center.
1.80 – 1.95 Multiplet (m)2HRing C2/C4-H

Diastereotopic protons due to ring pucker.
1.55 – 1.70 Multiplet (m)2HRing C3-H

Distal ring protons.
1.35 Singlet (s)3HRing-CH

Methyl group directly attached to the quaternary ring carbon.
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 112

  • Base Peak: m/z 43 (Acetyl cation, [CH

    
    CO]
    
    
    
    ) or m/z 69 (Methylcyclobutyl cation, loss of acetyl).
  • Fragmentation Pattern: Look for distinct loss of 43 mass units (M - 43 = 69), confirming the acetyl group.

Applications in Drug Discovery[3]

Bioisosterism & Metabolic Stability

The 1-methylcyclobutyl motif is a powerful tool for Lead Optimization :

  • Metabolic Blocking: The quaternary carbon at position 1 eliminates the possibility of metabolic abstraction of an

    
    -proton, a common clearance pathway for simple ketones or substituted rings.
    
  • Gem-Dimethyl Replacement: It serves as a tethered analog of a gem-dimethyl group. While gem-dimethyl groups can freely rotate, the cyclobutyl ring "locks" the carbon atoms, reducing the entropic penalty upon binding to a protein target.

Case Study Context: Mcl-1 Inhibitors

Research into Mcl-1 inhibitors (Myeloid cell leukemia 1) has utilized substituted cyclobutanes to occupy hydrophobic pockets within the BH3-binding groove. The rigidity of the cyclobutane ring, combined with the lipophilic methyl substituent, allows for precise vectoring of substituents to maximize Van der Waals interactions with residues like Val249 or Phe270 in the Mcl-1 protein.

Safety & Handling

  • Flammability: The molecule is a ketone with significant hydrocarbon character; treat as a Flammable Liquid (Class 3).

  • Reactivity: Stable under ambient conditions but avoid strong oxidizing agents and strong bases (which could cause enolization/condensation, though the quaternary center prevents

    
    -deprotonation on the ring side).
    
  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

  • National Institute of Standards and Technology (NIST). Ethanone, 1-cyclobutyl- (Analogue Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Jorgensen, M. J. (1970). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids.[2] Organic Reactions, 18, 1-97. (Seminal review on the MeLi + Acid synthesis route).

  • PubChem. 1-(1-Methylcyclobutyl)ethan-1-one (Compound Summary). National Library of Medicine. Available at: [Link]

  • Tron, G. C., et al. (2008). The cyclobutane ring: a springboard for the synthesis of highly functionalized small molecules. Chemical Reviews.[3] (Context on cyclobutane utility in drug design).

Sources

Foundational

The Cyclobutyl Core: Technical Guide to 1-(1-Methylcyclobutyl)ethan-1-one

The following technical guide details the discovery, synthesis, and application of 1-(1-methylcyclobutyl)ethan-1-one . CAS Registry Number: 55368-89-3 Synonyms: Methyl 1-methylcyclobutyl ketone; 1-Acetyl-1-methylcyclobut...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and application of 1-(1-methylcyclobutyl)ethan-1-one .

CAS Registry Number: 55368-89-3 Synonyms: Methyl 1-methylcyclobutyl ketone; 1-Acetyl-1-methylcyclobutane Molecular Formula: C₇H₁₂O Molecular Weight: 112.17 g/mol

Executive Summary & Strategic Value

1-(1-Methylcyclobutyl)ethan-1-one is a sterically congested, small-ring ketone that serves as a critical bioisostere in modern drug discovery. Structurally, it represents a "conformationally restricted" analog of a tert-butyl ketone or a gem-dimethyl group.

In medicinal chemistry, this motif is increasingly deployed to:

  • Enhance Metabolic Stability: The cyclobutane ring resists oxidative metabolism (CYP450) better than flexible alkyl chains.

  • Optimize Lipophilicity: It modulates logP without the excessive bulk of larger cycloalkanes.

  • Target Protein Degradation: Recent literature identifies this core in Cereblon (CRBN) E3 ligase modulators (Ikaros/Aiolos degraders), where the rigid ring properly orients the glutarimide pharmacophore.

Synthesis Protocols

Two primary methodologies exist for synthesizing this compound. Method A is the industry standard for scale-up, while Method B is a classic mechanistic probe involving ring contraction.

Method A: Nucleophilic Addition to 1-Methylcyclobutanecarboxylic Acid (The "Gold Standard")

This method utilizes the reaction of methyllithium (MeLi) with the corresponding carboxylic acid. It is preferred for its high yield and avoidance of complex rearrangements.

Reagents:

  • 1-Methylcyclobutanecarboxylic acid (Starting Material)

  • Methyllithium (1.6 M in diethyl ether)

  • Solvent: Anhydrous Diethyl Ether or THF

  • Quench: Aqueous HCl (3 M)

Protocol:

  • Preparation: Charge a flame-dried 3-neck flask with 1-methylcyclobutanecarboxylic acid (1.0 eq) and anhydrous diethyl ether under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Add Methyllithium (2.2 eq) dropwise. Note: The first equivalent deprotonates the acid to the lithium carboxylate; the second equivalent attacks the carbonyl.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will likely become cloudy as the dilithio-gem-diol intermediate forms.

  • Hydrolysis (Critical Step): Pour the reaction mixture into vigorously stirring 3 M HCl/Ice mixture.

    • Mechanism:[1][2][3][4][5] The acid hydrolyzes the gem-diol dianion, eliminating water to release the ketone.

  • Workup: Extract with diethyl ether (3x). Wash combined organics with saturated NaHCO₃ and brine. Dry over MgSO₄.

  • Purification: Distillation at reduced pressure (approx. 60-65°C at 20 mmHg).

Method B: Pinacol Rearrangement (Ring Contraction)

This route involves the acid-catalyzed rearrangement of 1,2-dimethyl-1,2-cyclopentanediol. It is mechanistically significant as it drives a 5-membered ring to contract into the 4-membered cyclobutyl core.

Protocol:

  • Substrate: Dissolve 1,2-dimethyl-1,2-cyclopentanediol in 10% H₂SO₄.

  • Reflux: Heat to reflux for 2 hours. The acid protonates one hydroxyl group, creating a tertiary carbocation.[1][2]

  • Rearrangement: To stabilize the cation, the ring bond (C-C) migrates, contracting the ring from 5 to 4 carbons and generating the exocyclic methyl ketone.

Mechanistic Visualization

The following diagrams illustrate the two synthesis pathways defined above.

Figure 1: Synthesis Workflows (Graphviz)

SynthesisPathways cluster_0 Method A: Nucleophilic Addition cluster_1 Method B: Pinacol Contraction Acid 1-Methylcyclobutane- carboxylic Acid Intermediate Dilithio Gem-Diol Acid->Intermediate Nucleophilic Attack (THF, 0°C) MeLi Methyllithium (2.2 eq) MeLi->Intermediate Product 1-(1-Methylcyclobutyl) ethan-1-one Intermediate->Product Acid Hydrolysis (-H2O) Diol 1,2-Dimethyl- 1,2-cyclopentanediol Cation Carbocation Intermediate Diol->Cation H+, -H2O Cation->Product Ring Contraction (Rearrangement)

Caption: Comparative synthetic routes showing the direct organolithium addition (Method A) versus the Pinacol ring contraction (Method B).

Technical Data & Applications

Physical Properties Summary
PropertyValueNote
Boiling Point 158-160°CEstimated at 760 mmHg
Density 0.89 g/mLLiquid at RT
LogP ~2.1Moderate lipophilicity
Flash Point 45°CFlammable (Class 3)
Key Applications
  • Targeted Protein Degradation (TPD):

    • Context: Used in the synthesis of novel CRBN-binding ligands .

    • Mechanism: The 1-methylcyclobutyl group acts as a rigid linker that fits into the hydrophobic pocket of the Cereblon E3 ligase, often replacing the phthalimide or glutarimide ring's typical substituents to alter degradation selectivity (e.g., Ikaros vs. GSPT1).

    • Reference: See patent literature on Tricyclic degraders of Ikaros/Aiolos (WO2020210630).

  • Fragrance Chemistry:

    • Profile: Woody, camphoraceous, minty, and earthy.

    • Usage: Used as a booster for woody accords, providing "lift" and substantivity without the heaviness of macrocyclic musks.

Safety & Handling (E-E-A-T)

  • Flammability: This compound is a flammable liquid (H226). Ground all equipment to prevent static discharge.

  • Reactivity: Stable under neutral conditions but susceptible to Haloform reaction (with NaOCl) or aldol condensation under strong basic conditions.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation of the alpha-position.

References

  • Tricyclic degraders of ikaros and aiolos. (2020). World Intellectual Property Organization, WO2020210630A1. Link

  • Pinacol Rearrangement. (2023). Master Organic Chemistry. Link

  • Reaction of Carboxylic Acids with Organometallic Reagents. (2018). Organic Chemistry Tutor. Link

  • 1-(1-methylcyclobutyl)ethan-1-one Product Data. (2024). Sigma-Aldrich. Link

Sources

Exploratory

The Reactive Manifold of 1-(1-methylcyclobutyl)ethan-1-one: A Technical Analysis

Executive Summary & Core Directive 1-(1-methylcyclobutyl)ethan-1-one represents a distinct class of sterically congested, strained small-ring scaffolds.[1] For researchers in medicinal chemistry and agrochemical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

1-(1-methylcyclobutyl)ethan-1-one represents a distinct class of sterically congested, strained small-ring scaffolds.[1] For researchers in medicinal chemistry and agrochemical synthesis, this molecule offers a unique combination of conformational rigidity (via the cyclobutane ring) and metabolic blocking (via the quaternary center and gem-dimethyl-like effect).

This guide moves beyond basic functional group transformations to analyze the reactive manifold of this compound. We focus on three divergent mechanistic pathways determined by reaction conditions:

  • Nucleophilic Dianion Formation: The controlled synthesis of the ketone.

  • Cationic Ring Expansion: The thermodynamic release of ring strain to access cyclopentanes.

  • Oxidative Migration: The steric-electronic conflict in Baeyer-Villiger rearrangements.

Synthesis: The Organolithium Dianion Mechanism

The most robust synthesis of 1-(1-methylcyclobutyl)ethan-1-one avoids the over-addition problems typical of Grignard reactions by utilizing the carboxylate dianion pathway.[1]

Mechanistic Causality

Direct addition of methyllithium (MeLi) to 1-methylcyclobutanecarboxylic acid proceeds through a self-limiting intermediate.[1]

  • Deprotonation: The first equivalent of MeLi acts as a base, removing the acidic proton to form the lithium carboxylate.

  • Nucleophilic Attack: The second equivalent of MeLi attacks the carbonyl carbon.

  • The "Stalled" Intermediate: This forms a stable gem-dilithioalkoxide (a dianion). The high charge density and steric bulk of the 1-methylcyclobutyl group prevent the elimination of Li₂O, which would otherwise regenerate a ketone susceptible to tertiary alcohol formation.

  • Hydrolysis: The ketone is only liberated upon acidic workup, ensuring mono-addition.

Experimental Protocol

Objective: Synthesis of 1-(1-methylcyclobutyl)ethan-1-one from 1-methylcyclobutanecarboxylic acid.

Reagents:

  • 1-Methylcyclobutanecarboxylic acid (1.0 eq)[1]

  • Methyllithium (2.2 eq, 1.6 M in Et₂O)

  • Diethyl ether (anhydrous)[1]

  • HCl (1 M, aq)[1]

Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 1-methylcyclobutanecarboxylic acid (10 mmol) in anhydrous diethyl ether (50 mL). Cool to 0 °C.

  • Addition: Add MeLi (22 mmol) dropwise via syringe. Observation: Methane gas evolution will occur immediately (bubbling).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution may become cloudy due to the formation of the lithium salt.

  • Quench: Cool the flask back to 0 °C. Slowly add 1 M HCl (30 mL) with vigorous stirring. Caution: Exothermic reaction.

  • Workup: Separate the organic layer. Extract the aqueous layer with Et₂O (2 x 20 mL). Combine organics, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Distillation (bp ~140-145 °C) yields the pure ketone.

Mechanism Analysis: Divergent Pathways

The reactivity of 1-(1-methylcyclobutyl)ethan-1-one is governed by the tension between the quaternary steric bulk and the ring strain (~26 kcal/mol) .[1]

Pathway A: Acid-Catalyzed Ring Expansion (Strain Release)

When the ketone is reduced to the corresponding alcohol (1-(1-methylcyclobutyl)ethanol) and subjected to acidic conditions, the molecule undergoes a Wagner-Meerwein rearrangement .[1]

  • Trigger: Protonation of the alcohol and loss of water generates a secondary carbocation adjacent to the quaternary ring carbon.

  • The Shift: A 1,2-alkyl shift occurs.[2] The bond connecting the quaternary carbon to the ring migrates to the cationic center.

  • Driving Force: Expansion from a 4-membered ring to a 5-membered ring releases significant angle strain.[1]

  • Outcome: Formation of 1,2-dimethylcyclopentene (after elimination).[1]

Pathway B: Baeyer-Villiger Oxidation (Migratory Aptitude)

Treatment with m-CPBA presents a competition between the methyl group and the bulky 1-methylcyclobutyl group.[1]

  • Migratory Aptitude: Tertiary alkyl > Secondary > Primary > Methyl.[3]

  • Analysis: The 1-methylcyclobutyl group acts as a tertiary alkyl substituent (attached via a quaternary carbon). It has a significantly higher migratory aptitude than the methyl group.[4]

  • Product: The oxygen inserts between the carbonyl and the ring, yielding 1-methylcyclobutyl acetate .

  • Note: Unlike cyclic ketones which form lactones (ring expansion), this exocyclic ketone forms an ester. The steric bulk of the ester often makes it prone to hydrolysis or elimination under the reaction conditions.

Pathway C: Photochemical Norrish Type II (Yang Cyclization)

Irradiation of the ketone excites the carbonyl to a triplet state. The rigid cyclobutane ring holds the


-hydrogens (on the ring C2/C4) in proximity to the carbonyl oxygen.
  • Step 1:

    
    -Hydrogen abstraction forms a 1,4-biradical.[1][5][6]
    
  • Step 2 (Yang Cyclization): Radical recombination between C1 and C4 forms a new C-C bond.

  • Outcome: Formation of a bridged bicyclo[2.1.1]hexane system. This is a powerful method for building high-complexity, 3D-rich scaffolds for fragment-based drug discovery.[1]

Visualizing the Reactive Manifold

The following diagram illustrates the divergence of these mechanisms from the core scaffold.

ReactionManifold Substrate 1-(1-methylcyclobutyl) ethan-1-one Ester 1-Methylcyclobutyl Acetate (Baeyer-Villiger) Substrate->Ester m-CPBA O-Insertion (Tertiary Migration) Cyclopentene 1,2-Dimethylcyclopentene (Ring Expansion) Substrate->Cyclopentene 1. NaBH4 (Red) 2. H+/Heat Cationic Rearrangement Bicycle Bicyclo[2.1.1]hexane Derivative (Yang Cyclization) Substrate->Bicycle hv (UV) Norrish Type II 1,4-Biradical Acid 1-Methylcyclobutane carboxylic Acid Dianion Gem-Dilithio Intermediate Acid->Dianion 1. MeLi (2.2 eq) Deprotonation + Attack Dianion->Substrate 2. H3O+ Hydrolysis

Caption: Mechanistic divergence of 1-(1-methylcyclobutyl)ethan-1-one showing synthesis (left) and three primary reactive pathways (right).[1]

Quantitative Data Summary

ParameterValue / DescriptionSignificance
Ring Strain ~26.4 kcal/molDriving force for ring expansion reactions.[1]
Migratory Aptitude 1-Me-Cyclobutyl >> MethylDictates ester formation over methyl ester in oxidations.[1]
Quaternary Center C1 (Ring)Provides metabolic stability; blocks

-deprotonation on ring side.[1]
Boiling Point ~140–145 °CVolatile; requires careful concentration during workup.
Key Intermediate Gem-dilithioalkoxidePrevents over-alkylation during synthesis.[1]

References

  • Synthesis of Methyl Ketones from Carboxylic Acids: Tegner, C. (1952). On the Reaction between Methyllithium and Carboxylic Acids. Acta Chemica Scandinavica. [Link]

  • Baeyer-Villiger Migratory Aptitudes: Krow, G. R. (1993).[1] The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions. [Link][1]

  • Cyclobutane Ring Expansions: Hess, B. A. (2002). Ring Expansion Rearrangements of Cyclobutylcarbinyl Cations. Journal of the American Chemical Society. [Link]

  • Photochemistry of Cyclobutyl Ketones: Yang, N. C., & Yang, D. H. (1958). Photochemical Reactions of Ketones in Solution. Journal of the American Chemical Society. [Link]

Sources

Protocols & Analytical Methods

Method

use of 1-(1-methylcyclobutyl)ethan-1-one in organic synthesis

Application Note: Strategic Utilization of 1-(1-Methylcyclobutyl)ethan-1-one in Organic Synthesis Executive Summary 1-(1-Methylcyclobutyl)ethan-1-one (CAS: 30640-33-8) is a specialized building block offering a unique co...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-(1-Methylcyclobutyl)ethan-1-one in Organic Synthesis

Executive Summary

1-(1-Methylcyclobutyl)ethan-1-one (CAS: 30640-33-8) is a specialized building block offering a unique combination of conformational restriction and steric bulk . In medicinal chemistry, the 1-methylcyclobutyl motif serves as a lipophilic, metabolically stable bioisostere for tert-butyl or gem-dimethyl groups.[1]

This guide details the strategic application of this molecule, focusing on overcoming the challenges posed by its quaternary center. We present validated protocols for regioselective enolization , sterically demanding reductive amination , and Baeyer-Villiger oxidation to access hindered tertiary esters.[1]

Structural Analysis & Reactivity Profile

The molecule features an acetyl group attached to a quaternary carbon within a strained cyclobutane ring. This architecture dictates its reactivity:

  • Absolute Regiocontrol: The cyclobutyl carbon attached to the carbonyl is quaternary (no

    
    -protons). Consequently, enolization can only occur at the acetyl methyl group.[1] This eliminates regioselectivity issues common with other ketones.
    
  • Steric Hindrance: The gem-disubstituted nature of the ring creates significant steric bulk, impeding nucleophilic attack at the carbonyl carbon. Standard protocols often fail; Lewis acid activation is frequently required.

  • Ring Strain: While cyclobutane (~26 kcal/mol strain) is relatively robust, strong acidic conditions capable of generating carbocations adjacent to the ring can trigger ring expansion (e.g., to cyclopentane derivatives).[1]

Visualizing the Reactivity Landscape

ReactivityLandscape Molecule 1-(1-Methylcyclobutyl) ethan-1-one RedAm Reductive Amination (Ti-Mediated) Molecule->RedAm Access to Hindered Amines Enol Enolate Chemistry (Aldol/Alkylation) Molecule->Enol 100% Regioselective (Methyl side only) BVO Baeyer-Villiger Oxidation Molecule->BVO Access to Tertiary Esters Grignard Nucleophilic Addition (Grignard/Lithium) Molecule->Grignard Tertiary Alcohols Amines Pharmacophore Scaffold RedAm->Amines Aldols Chain Extension Enol->Aldols Esters 1-Methylcyclobutyl Acetate BVO->Esters

Figure 1: Strategic reaction pathways for 1-(1-methylcyclobutyl)ethan-1-one. Note the absolute regiocontrol in enolate chemistry due to the quaternary ring carbon.

Protocol A: Sterically Demanding Reductive Amination

Challenge: The steric bulk of the 1-methylcyclobutyl group hinders the formation of the tetrahedral intermediate during imine formation. Standard conditions (e.g., NaBH(OAc)3 in DCM) often result in low conversion or stalled reactions.[1] Solution: Use Titanium(IV) ethoxide [Ti(OEt)4] or Titanium(IV) isopropoxide.[1] The Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Step-by-Step Methodology
  • Imine Formation (Activation Step):

    • Vessel: Flame-dried round-bottom flask under Argon/Nitrogen.

    • Reagents: Combine 1-(1-methylcyclobutyl)ethan-1-one (1.0 equiv) and the amine (1.1–1.2 equiv) in anhydrous THF (0.5 M).

    • Catalyst: Add Ti(OEt)4 (2.0 equiv) neat via syringe.

    • Conditions: Stir at 60–70 °C for 6–12 hours.

    • Checkpoint: Monitor by LCMS or IR (disappearance of ketone C=O stretch at ~1710 cm⁻¹).

  • Reduction:

    • Cool the reaction mixture to 0 °C or Room Temperature.

    • Dilute with absolute ethanol (to solubilize the borohydride).

    • Add Sodium Borohydride (NaBH4) (2.0 equiv) portion-wise.[1] Caution: Gas evolution.

    • Stir for 2–4 hours at RT.

  • Workup (Critical for Ti removal):

    • Quench by pouring into 1N NaOH or saturated aqueous NaHCO3. A heavy white precipitate (TiO2) will form.

    • Dilute with EtOAc and filter through a pad of Celite to remove titanium salts.

    • Wash the filtrate with brine, dry over Na2SO4, and concentrate.[1]

Mechanism of Action:

TiMechanism Step1 Ketone + Amine + Ti(OEt)4 Step2 Titanium-Complexed Hemi-aminal Step1->Step2 Lewis Acid Activation Step3 Activated Imine (Ti-coordinated) Step2->Step3 - EtOH (Scavenged) Step4 Reduction (NaBH4) Step3->Step4 Hydride Delivery Final Hindered Amine Product Step4->Final

Figure 2: Titanium-mediated pathway allowing imine formation despite steric hindrance.

Protocol B: Baeyer-Villiger Oxidation (Access to Tertiary Esters)

Challenge: Synthesizing tertiary esters via SN2 is impossible. Strategy: Baeyer-Villiger oxidation inserts an oxygen atom adjacent to the carbonyl.[2] Migratory Aptitude: The migration order is Tertiary Alkyl > Secondary > Primary > Methyl .[2][3] In this molecule, the 1-methylcyclobutyl group (attached via a quaternary/tertiary carbon) has a significantly higher migratory aptitude than the methyl group. Product: 1-Methylcyclobutyl acetate (NOT the methyl ester).

Methodology
ParameterStandard ConditionBuffered Condition (Acid Sensitive)
Reagent m-CPBA (meta-Chloroperoxybenzoic acid)m-CPBA + NaHCO3
Solvent Dichloromethane (DCM)DCM
Temperature 0 °C to RT0 °C to RT
Time 12 - 24 hours24 - 48 hours
Yield Target 75-85%70-80%

Procedure:

  • Dissolve 1-(1-methylcyclobutyl)ethan-1-one (1.0 equiv) in DCM (0.2 M).

  • Add solid NaHCO3 (2.0 equiv) if the substrate contains acid-sensitive groups (e.g., acetals).[1]

  • Add m-CPBA (1.5 equiv, 70-75% wt) portion-wise at 0 °C.

  • Allow to warm to RT.

  • Quench: Add saturated aqueous Na2S2O3 (Sodium thiosulfate) to destroy excess peroxide (check with starch-iodide paper).

  • Wash: Wash organic layer with sat. NaHCO3 (2x) to remove m-chlorobenzoic acid byproduct.

Protocol C: Regioselective Enolate Functionalization

Because the ring carbon is quaternary, kinetic vs. thermodynamic control is irrelevant regarding regioselectivity.[1] The enolate forms exclusively on the acetyl methyl group.

Application: Synthesis of


-diketones or 

-halo ketones.

Procedure (Aldol Condensation Example):

  • Base: Use LDA (Lithium Diisopropylamide) in THF at -78 °C.

  • Addition: Add ketone slowly. Enolization is rapid.

  • Electrophile: Add aldehyde or alkyl halide.

  • Result: Exclusive functionalization at the C2 position (methyl group), leaving the cyclobutane ring intact.

Safety & Stability

  • Flammability: The ketone is a flammable liquid (Flash point predicted < 60°C). Ground all glassware.

  • Peroxide Hazard: In Baeyer-Villiger oxidations, never distill the reaction mixture to dryness without verifying the absence of peroxides.

  • Ring Strain: Avoid concentrated strong acids (e.g., H2SO4) at high temperatures, which may induce ring expansion to cyclopentene derivatives via carbocation rearrangement.[1]

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Organic Chemistry, 60(15), 4928–4929.[1] [1]

    • Context: Establishes the standard protocol for hindered ketone reductive amin
  • Krow, G. R. (1993).[1] "The Baeyer-Villiger Oxidation of Ketones and Aldehydes." Organic Reactions, 43, 251.[1] [1]

    • Context: Authoritative review on migratory aptitudes confirming tertiary alkyl migr
  • Wiberg, K. B. (1986).[1] "The structure and energetics of small ring hydrocarbons." Angewandte Chemie International Edition, 25(4), 312–322.[1] [1]

    • Context: Fundamental data on cyclobutane ring strain and stability.
  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] [1]

    • Context: Discusses the use of cycloalkyl groups as gem-dimethyl bioisosteres.

Sources

Application

Application Note: 1-(1-Methylcyclobutyl)ethan-1-one as a Strategic Intermediate in Medicinal Chemistry

[1] Executive Summary 1-(1-Methylcyclobutyl)ethan-1-one (CAS: 55368-89-3) is a high-value aliphatic building block used primarily in the synthesis of pharmaceutical candidates.[1] Its structural core—a cyclobutane ring s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1-(1-Methylcyclobutyl)ethan-1-one (CAS: 55368-89-3) is a high-value aliphatic building block used primarily in the synthesis of pharmaceutical candidates.[1] Its structural core—a cyclobutane ring substituted with a methyl group—serves as a conformationally restricted bioisostere for the gem-dimethyl moiety.

By incorporating this motif, medicinal chemists can modulate the lipophilicity (LogP), metabolic stability, and spatial orientation of drug candidates without significantly altering the overall steric footprint. This guide details the chemical utility of this intermediate, focusing on its application in constructing tertiary alcohols and hindered amines, and provides validated protocols for its use.

Scientific Rationale: The "Magic Methyl" & Cyclobutyl Effect

The strategic value of 1-(1-methylcyclobutyl)ethan-1-one lies in its ability to fine-tune the physicochemical properties of a lead compound.[1]

Bioisosterism and Metabolic Stability

The gem-dimethyl group (


) is a common structural motif but can be susceptible to rapid oxidative metabolism (CYP450-mediated hydroxylation).[1][2] Replacing this open-chain motif with a 1-methylcyclobutyl ring achieves two critical goals:
  • Conformational Restriction: The ring locks the carbon chain into a specific geometry, potentially reducing the entropic penalty of binding to a protein target.

  • Metabolic Blocking: The cyclobutyl ring is generally more resistant to metabolic oxidation than the corresponding acyclic alkyl chains, prolonging the half-life (

    
    ) of the molecule.
    
Steric Environment

The acetyl group attached to the quaternary carbon creates a sterically crowded environment. This steric hindrance is a double-edged sword: it provides excellent metabolic protection for the resulting products but requires specific, optimized conditions during synthesis to ensure complete conversion.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name 1-(1-Methylcyclobutyl)ethan-1-one
CAS Number 55368-89-3
Molecular Formula

Molecular Weight 112.17 g/mol
Boiling Point ~145–150 °C (Predicted)
Appearance Colorless to pale yellow liquid
Solubility Soluble in DCM, THF, Et2O, MeOH; insoluble in water
Hazards Flammable liquid (H226), Skin Irritant (H315)

Visualizing the Strategic Landscape

The following diagram illustrates the strategic utility of this intermediate in diverging synthetic pathways.

ReactionLandscape Start 1-(1-Methylcyclobutyl) ethan-1-one (CAS 55368-89-3) Path1 Pathway A: Nucleophilic Addition Start->Path1 R-Li / R-MgX Path2 Pathway B: Reductive Amination Start->Path2 R-NH2 / NaBH(OAc)3 Path3 Pathway C: Alpha-Functionalization Start->Path3 LDA / R-X Prod1 Tertiary Alcohols (Scaffold Linking) Path1->Prod1 Steric Control Prod2 Hindered Amines (CNS Active Motifs) Path2->Prod2 Imine Reduction Prod3 Heterocyclic Derivatives Path3->Prod3 Ring Construction

Figure 1: Divergent synthetic pathways for 1-(1-methylcyclobutyl)ethan-1-one.[1][2][3] The steric bulk of the cyclobutyl group directs reactivity and stability.

Application Protocols

Application A: Synthesis of Sterically Hindered Tertiary Alcohols

Context: This reaction is frequently used to attach the cyclobutyl "warhead" to an aryl or heteroaryl scaffold. Challenge: The ketone is adjacent to a quaternary carbon (the 1-methylcyclobutyl center), making it sterically hindered. Standard Grignard conditions may lead to enolization (side reaction) rather than addition.[1] Solution: Use of organolithium reagents at low temperatures or Cerium(III) chloride-promoted Grignard addition to suppress enolization.[1]

Protocol: Low-Temperature Organolithium Addition

Reagents:

  • 1-(1-Methylcyclobutyl)ethan-1-one (1.0 equiv)[1]

  • Aryl/Alkyl Lithium Reagent (1.2 equiv)[1]

  • Anhydrous THF (0.5 M concentration relative to ketone)[1]

  • Saturated

    
     solution
    

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck round-bottom flask under Argon flow. Cool to -78 °C using a dry ice/acetone bath.

  • Solvent Charge: Add anhydrous THF.

  • Reagent Addition: Add the Aryl Lithium reagent dropwise over 15 minutes. Critical: Maintain internal temperature < -70 °C to prevent decomposition of the lithium species.[1][2]

  • Substrate Addition: Dissolve 1-(1-methylcyclobutyl)ethan-1-one in a minimal amount of THF. Add this solution dropwise to the lithium reagent.

    • Note: Adding the ketone to the nucleophile (inverse addition) can sometimes improve yields for hindered substrates, but standard addition is usually sufficient here.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

  • Quench: Quench carefully with saturated aqueous

    
     at 0 °C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (typically Hexanes/EtOAc gradient).

Application B: Reductive Amination for Amine Synthesis

Context: Creating secondary or tertiary amines for CNS-targeted drugs.[1][2] Challenge: Formation of the imine intermediate is slow due to the steric bulk of the cyclobutyl group. Solution: Use a Lewis acid catalyst (


) to drive imine formation before adding the reducing agent.[1]
Protocol: Titanium-Mediated Reductive Amination

Reagents:

  • 1-(1-Methylcyclobutyl)ethan-1-one (1.0 equiv)[1]

  • Primary or Secondary Amine (1.2 equiv)[1]

  • Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)[1]
    
  • Sodium borohydride (

    
    ) or Sodium triacetoxyborohydride (STAB) (2.0 equiv)[1]
    
  • Absolute Ethanol or Methanol[2]

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, combine the ketone (neat) and the amine (neat).

  • Catalyst Addition: Add

    
     dropwise. The mixture may warm slightly.
    
  • Stir: Cap and stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by IR (disappearance of C=O stretch at ~1710 cm⁻¹) or TLC.[1] If conversion is slow, heat to 40–50 °C.

  • Dilution: Dilute the viscous mixture with absolute Ethanol (10 mL per gram of ketone).

  • Reduction: Cool to 0 °C. Add

    
     portion-wise (Caution: gas evolution).
    
  • Quench: Stir for 2 hours at room temperature. Quench by adding 1N NaOH solution (to precipitate titanium salts as white solid

    
    ).[1]
    
  • Filtration: Filter the suspension through a Celite pad. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate to remove ethanol. Partition residue between water and EtOAc. Extract, dry, and concentrate.

Experimental Workflow Diagram

The following Graphviz diagram visualizes the decision logic for selecting the correct protocol based on the desired product.

WorkflowLogic Start Start: 1-(1-Methylcyclobutyl)ethan-1-one Decision Target Moiety? Start->Decision Alcohol Target: Tertiary Alcohol Decision->Alcohol C-C Bond Formation Amine Target: Hindered Amine Decision->Amine C-N Bond Formation Step1A Check Sterics of Nucleophile Alcohol->Step1A Action1A Use Organolithium (-78°C) OR LaCl3 + Grignard Step1A->Action1A Prevent Enolization Step2A Imine Formation Check Amine->Step2A Action2A Add Ti(OiPr)4 (Dehydrating Agent) Step2A->Action2A Force Equilibrium Action2B Reduce with NaBH4 Action2A->Action2B

Figure 2: Decision matrix for protocol selection involving 1-(1-methylcyclobutyl)ethan-1-one.

Safety and Handling

  • Flammability: This ketone is a flammable liquid.[2] All reactions involving organolithiums or hydrides must be performed under inert atmosphere (Argon/Nitrogen) in a fume hood.[1]

  • Cyclobutane Strain: While the cyclobutane ring is stable under standard conditions, avoid exposure to extreme temperatures (>200 °C) or highly acidic conditions for prolonged periods, which could trigger ring-opening or rearrangement.[2]

  • Toxicity: Treat as a potential skin and eye irritant. Wear nitrile gloves and safety glasses.

References

  • Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions." Angewandte Chemie International Edition. (Contextualizing the "Magic Methyl" effect). [Link][1]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discussion on cyclobutyl as gem-dimethyl bioisostere). [Link][1]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (Methodology for Ti-mediated amination).[1] [Link]

Sources

Method

Application Note: Leveraging 1-(1-Methylcyclobutyl)ethan-1-one in Drug Discovery for Conformationally Rigid Heterocycles

Executive Summary & Rationale The strategic replacement of planar aromatic rings with sp³-rich, saturated scaffolds is a validated approach to improving the physicochemical properties of drug candidates, particularly sol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The strategic replacement of planar aromatic rings with sp³-rich, saturated scaffolds is a validated approach to improving the physicochemical properties of drug candidates, particularly solubility and metabolic stability . Among these saturated bioisosteres, the cyclobutane ring is highly prized. Due to its rigid, puckered conformation (~30° fold) and the Thorpe-Ingold effect, cyclobutane derivatives can precisely orient pharmacophoric groups in three-dimensional space, often enhancing target binding affinity while minimizing off-target liabilities 1.

1-(1-Methylcyclobutyl)ethan-1-one (CAS: 55368-89-3) 2 represents a highly privileged building block in this space. Its unique structural architecture—a methyl ketone directly attached to a quaternary cyclobutane carbon—makes it an ideal precursor for synthesizing conformationally restricted heterocycles (e.g., thiazoles, imidazoles) commonly found in kinase inhibitors and GPCR modulators.

Mechanistic Insights: Regioselective Alpha-Functionalization

A common challenge in the functionalization of aliphatic ketones is the lack of regiocontrol during enolization, often leading to a complex mixture of alpha-substituted products. However, 1-(1-methylcyclobutyl)ethan-1-one circumvents this issue entirely.

The Causality of Regioselectivity: The C1 position of the cyclobutane ring is quaternary (bonded to C2, C4, a methyl group, and the carbonyl carbon). Because there are no alpha-protons at the ring junction , enolization can only occur at the acetyl methyl group. Consequently, electrophilic halogenation (e.g., bromination) is exclusively directed to the unhindered terminal methyl group. This cleanly yields 2-bromo-1-(1-methylcyclobutyl)ethan-1-one without the risk of ring-junction functionalization or ring-opening side reactions.

G A 1-(1-methylcyclobutyl)ethan-1-one (CAS: 55368-89-3) B Enol Intermediate (Regioselective) A->B NBS, p-TsOH MeCN, 60°C C 2-Bromo-1-(1-methylcyclobutyl) ethan-1-one B->C Bromination D 2-Amino-4-(1-methylcyclobutyl) thiazole C->D Thiourea EtOH, Reflux

Regioselective synthesis of 1-methylcyclobutyl-thiazole scaffolds.

Experimental Protocols

The following self-validating protocols detail the transformation of 1-(1-methylcyclobutyl)ethan-1-one into a biologically relevant 2-amino-4-(1-methylcyclobutyl)thiazole scaffold.

Protocol A: Regioselective Synthesis of 2-Bromo-1-(1-methylcyclobutyl)ethan-1-one

Objective: To generate the highly reactive alpha-bromo ketone electrophile.

Materials:

  • 1-(1-Methylcyclobutyl)ethan-1-one (1.0 eq, CAS: 55368-89-3)

  • N-Bromosuccinimide (NBS, 1.05 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-(1-methylcyclobutyl)ethan-1-one (10.0 mmol, 1.12 g) in 25 mL of anhydrous MeCN in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Activation: Add p-TsOH·H₂O (1.0 mmol, 190 mg). Causality: The acid catalyst promotes the rapid and continuous formation of the enol intermediate, which is required for nucleophilic attack on the bromine source.

  • Halogenation: Add NBS (10.5 mmol, 1.87 g) in three portions over 15 minutes at room temperature. Causality: Portion-wise addition prevents thermal runaway and minimizes the formation of dibrominated byproducts. NBS is chosen over molecular bromine (Br₂) because it provides a low, steady-state concentration of electrophilic bromine, ensuring a cleaner reaction profile.

  • Heating: Heat the mixture to 60°C for 2 hours.

  • Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (stains with KMnO₄) should be consumed, replaced by a new, less polar spot. LC-MS will show the characteristic M⁺ and M⁺² isotopic pattern of the monobrominated product (m/z ~191, 193).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between diethyl ether (50 mL) and water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 2-bromo-1-(1-methylcyclobutyl)ethan-1-one as a pale yellow oil. Proceed to Protocol B without further purification to avoid degradation.

Protocol B: Hantzsch Thiazole Synthesis

Objective: To construct the 2-amino-4-(1-methylcyclobutyl)thiazole scaffold.

Materials:

  • Crude 2-Bromo-1-(1-methylcyclobutyl)ethan-1-one (approx. 10.0 mmol)

  • Thiourea (12.0 mmol, 913 mg)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Condensation Setup: Dissolve the crude alpha-bromo ketone in 30 mL of absolute ethanol.

  • Thiourea Addition: Add thiourea in a single portion. Causality: The highly nucleophilic sulfur atom of thiourea selectively attacks the alpha-carbon of the bromo ketone, displacing the bromide ion (Sₙ2 mechanism).

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 3 hours. Causality: Elevated temperatures drive the subsequent intramolecular cyclization. The nitrogen atom of the intermediate thiouronium salt attacks the carbonyl carbon, followed by dehydration to establish the aromatic thiazole ring.

  • Validation (In-Process Control): A white precipitate (the hydrobromide salt of the product) will often form during reflux. LC-MS analysis of an aliquot should confirm the target mass (m/z [M+H]⁺ = 169.1).

  • Workup & Isolation: Cool the mixture to 0°C in an ice bath. Filter the precipitated hydrobromide salt. To obtain the free base, suspend the solid in saturated aqueous NaHCO₃ (20 mL) and extract with EtOAc (2 x 20 mL). Dry and concentrate to yield the pure 2-amino-4-(1-methylcyclobutyl)thiazole.

Quantitative Data Presentation: Physicochemical Advantages

The incorporation of the 1-methylcyclobutyl group significantly alters the physicochemical and pharmacokinetic profile of the resulting heterocycle compared to traditional planar or flexible aliphatic substituents.

Table 1: Comparative Physicochemical Properties of Thiazole Scaffolds

Substituent at C4 of ThiazoleFsp³cLogPTPSA (Ų)Predicted Metabolic Stability (Half-life, min)*
Phenyl (Standard)0.002.4541.115.2 (Rapid clearance via aromatic oxidation)
Cyclohexyl (Flexible)0.672.8041.128.5 (Susceptible to ring hydroxylation)
1-Methylcyclobutyl (Rigid)0.83 2.10 41.1 > 60.0 (High resistance to CYP450 metabolism)

*Note: Data represents validated theoretical SAR trends demonstrating the bioisosteric superiority of the 1-methylcyclobutyl moiety in minimizing metabolic liabilities while maintaining optimal lipophilicity.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022.[Link][1]

  • Cyclobutane Derivatives in Drug Discovery.PharmaBlock. [2]
  • 1-(1-methylcyclobutyl)ethan-1-one | 55368-89-3.Sigma-Aldrich. [3]

Sources

Application

1-(1-methylcyclobutyl)ethan-1-one as a building block for pharmaceutical synthesis

[1][2] Executive Summary 1-(1-methylcyclobutyl)ethan-1-one (CAS 55368-89-3) represents a high-value "sp³-rich" building block designed to address two critical failure modes in modern drug discovery: metabolic instability...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

1-(1-methylcyclobutyl)ethan-1-one (CAS 55368-89-3) represents a high-value "sp³-rich" building block designed to address two critical failure modes in modern drug discovery: metabolic instability and flatland character .[1][2] By introducing a sterically demanding, conformationally restricted quaternary center, this moiety serves as a superior bioisostere for gem-dimethyl and tert-butyl groups.[1][2] This guide details the strategic utility of this ketone and provides optimized protocols for its conversion into high-value pharmacophores, specifically addressing the challenges of reacting a sterically hindered carbonyl adjacent to a quaternary carbon.

Chemical Profile & Strategic Utility[1][2][3]

Physicochemical Properties
PropertyDataNote
IUPAC Name 1-(1-methylcyclobutyl)ethan-1-oneAlso: Methyl 1-methylcyclobutyl ketone
CAS Number 55368-89-3
Molecular Formula C₇H₁₂OMW: 112.17 g/mol
Boiling Point ~145-150 °CEstimated; Volatile liquid
Steric Environment High (Quaternary

-carbon)
Requires activated nucleophiles or Lewis acids
Ring Conformation Puckered (~30°)Rigidifies attached substituents
The "Why": Strategic Advantages in Medicinal Chemistry

The 1-methylcyclobutyl motif offers distinct advantages over traditional alkyl chains or cyclohexyl groups:

  • The "Magic Methyl" & Quaternary Block: The C1-methyl group creates a quaternary center that blocks metabolic oxidation at the

    
    -position, a common clearance pathway for simple alkyl chains.[2]
    
  • Escape from Flatland: Unlike aromatic rings, the cyclobutane ring introduces sp³ character (Fsp³), which correlates with improved clinical success by increasing solubility and receptor selectivity.

  • Conformational Restriction: The puckered cyclobutane ring locks the acetyl group into specific vectors, reducing the entropic penalty of binding to a protein target.

Reaction Landscape & Pathways

The steric bulk of the 1-methylcyclobutyl group significantly reduces the electrophilicity of the carbonyl carbon.[2] Standard protocols often fail; therefore, we utilize Lewis Acid activation (e.g., Ti(IV)) to drive conversion.

Diagram 1: Synthetic Divergence from 1-(1-methylcyclobutyl)ethan-1-one[1][2]

ReactionLandscape Ketone 1-(1-methylcyclobutyl) ethan-1-one Amine 1-Methylcyclobutyl Ethyl Amines (Bioactive Linkers) Ketone->Amine Reductive Amination (Ti(OiPr)4 / NaBH3CN) Alcohol Tertiary Alcohols (Solubility Enhancers) Ketone->Alcohol Grignard Addition (R-MgBr / LaCl3) Heterocycle Aminothiazoles/ Imidazoles (Kinase Inhibitors) Ketone->Heterocycle 1. Br2/HBr 2. Thiourea

Caption: Strategic divergence. The ketone serves as a linchpin for amines (green), alcohols (yellow), and heterocycles (red).

Detailed Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination

Challenge: The quaternary center at C1 hinders imine formation.[1][2] Standard acid catalysis is often insufficient. Solution: Use Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive the equilibrium toward the imine before reduction.

Materials:

  • 1-(1-methylcyclobutyl)ethan-1-one (1.0 equiv)[1][2]

  • Primary/Secondary Amine (1.2 equiv)[1]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)[1]

  • Sodium Cyanoborohydride (NaBH₃CN) (2.0 equiv) or NaBH(OAc)₃[1]

  • Solvent: Anhydrous THF or Methanol[2]

Step-by-Step Procedure:

  • Imine Formation (Critical Step):

    • In a flame-dried flask under Argon, dissolve the ketone (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF (0.5 M concentration).

    • Add Ti(OiPr)₄ (1.5 equiv) dropwise.[1] The solution may turn slightly yellow/hazy.

    • Stir at ambient temperature for 12–18 hours . Note: For highly hindered amines, heat to 50°C.

    • Self-Validation: Monitor by TLC or LCMS.[2] You should see the disappearance of the ketone peak (m/z 112) and appearance of the imine mass. Do not proceed until ketone is consumed.

  • Reduction:

    • Dilute the mixture with absolute Methanol (equal volume to THF).[2]

    • Add NaBH₃CN (2.0 equiv) carefully (gas evolution possible).

    • Stir for 4–6 hours at room temperature.

  • Workup (Titanium Quench):

    • Add 1N NaOH or saturated NaHCO₃ solution to quench the reaction. A thick white precipitate (TiO₂) will form.

    • Dilute with Ethyl Acetate and filter through a Celite pad to remove the titanium salts.

    • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: -Bromination for Heterocycle Synthesis

Application: Synthesis of aminothiazoles (common in kinase inhibitors like Dasatinib analogs) using the Hantzsch Thiazole Synthesis.[1][2]

Step-by-Step Procedure:

  • Bromination:

    • Dissolve 1-(1-methylcyclobutyl)ethan-1-one (1 equiv) in Methanol at 0°C.

    • Add Bromine (Br₂, 1.0 equiv) dropwise. Alternatively, use Phenyltrimethylammonium tribromide (PTAB) for milder conditions.

    • Stir at 0°C -> RT for 2 hours.

    • Quench with saturated NaHCO₃ and extract with DCM.[2] This yields the

      
      -bromo ketone.[1][2]
      
  • Cyclization (Hantzsch):

    • Dissolve the crude

      
      -bromo ketone in Ethanol.[1][2]
      
    • Add Thiourea (or a thioamide) (1.2 equiv).[1]

    • Reflux for 2–4 hours.[2]

    • Cool and neutralize with NaHCO₃.[2] The precipitate is the 2-aminothiazole derivative.[1][2]

Case Study: Optimization of a JAK Inhibitor

Scenario: A drug discovery team is optimizing a lead compound containing a tert-butyl group. The lead suffers from rapid metabolic clearance via oxidation of the tert-butyl methyls.[2]

Intervention: The team replaces the tert-butyl ketone fragment with 1-(1-methylcyclobutyl)ethan-1-one .

Result:

  • Metabolic Stability: The cyclobutane ring resists oxidation better than the free methyls of a tert-butyl group.[2]

  • Selectivity: The puckered ring fills the hydrophobic pocket of the kinase more effectively, improving IC₅₀ by 5-fold.

  • Solubility: The reduction in crystal packing efficiency (due to the ring pucker) improves aqueous solubility.

Diagram 2: Protocol Workflow (Ti-Mediated Amination)

ProtocolWorkflow Start Start: Ketone + Amine (Anhydrous THF) Step1 Add Ti(OiPr)4 (Scavenge H2O, Activate C=O) Start->Step1 Check LCMS Check: Imine Formed? Step1->Check Check->Step1 No (Heat/Time) Step2 Add NaBH3CN / MeOH (Reduction) Check->Step2 Yes Quench Quench with NaOH/H2O (Precipitate TiO2) Step2->Quench Filter Filter through Celite Quench->Filter End Final Product: 1-Methylcyclobutyl Amine Filter->End

Caption: Decision tree for the Titanium-mediated reductive amination of hindered ketones.

Safety & Handling

  • Flammability: As a low molecular weight ketone, treat as a flammable liquid (Class 3). Keep away from sparks/open flames.

  • Reactivity: The cyclobutane ring possesses ring strain (~26 kcal/mol). While stable under standard conditions, avoid extreme temperatures (>200°C) or highly acidic conditions that might induce ring-opening or rearrangement.[1][2]

  • Titanium Waste: Ti(OiPr)₄ hydrolysis produces TiO₂, which can clog frits. Use Celite for filtration.[2]

References

  • Enamine. 1-(1-methylcyclobutyl)ethan-1-one Product Page. Enamine Store. Link[1]

  • Borch, R. F., et al. (1971).[3] Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[3] Link (Foundational protocol for reductive amination).[1]

  • BenchChem. Application Note: Cyclobutanes in Drug Design. Link (General reference for cyclobutyl utility).[1]

  • Matos, J. L., et al. (2020). Cyclobutane as a Bioisostere in Medicinal Chemistry. Journal of Medicinal Chemistry. Link (Context for bioisosterism).[1]

  • PrepChem. Synthesis of Methyl 1-methylcyclobutane carboxylate. Link (Precursor synthesis reference).

Sources

Method

Application Note: Enhanced GC-MS Analysis of 1-(1-methylcyclobutyl)ethan-1-one through Chemical Derivatization

Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 1-(1-methylcyclobutyl)ethan-1-one for robust and sensitive analysis by Gas Chromatography-Mass Spe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 1-(1-methylcyclobutyl)ethan-1-one for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of small, relatively polar ketones such as 1-(1-methylcyclobutyl)ethan-1-one can present challenges including poor peak shape, low sensitivity, and potential for thermal degradation. Chemical derivatization addresses these issues by converting the ketone into a more volatile, less polar, and more thermally stable analogue, thereby improving chromatographic performance and enhancing detection.[1][2][3] This application note explores two primary derivatization strategies: oximation and hydrazone formation. Detailed, step-by-step protocols, the underlying chemical principles, and a comparative analysis of these methods are presented to guide researchers, scientists, and drug development professionals in selecting and implementing the optimal analytical strategy.

Introduction: The Rationale for Derivatization

1-(1-methylcyclobutyl)ethan-1-one is a ketone with a molecular weight of 112.17 g/mol . While amenable to GC-MS analysis, its inherent polarity due to the carbonyl group can lead to several analytical challenges:

  • Peak Tailing: Interaction of the polar carbonyl group with active sites on the GC column and liner can result in asymmetric peak shapes, complicating accurate integration and quantification.

  • Low Sensitivity: Poor chromatographic performance can lead to broad peaks, reducing the signal-to-noise ratio and elevating detection limits.

  • Thermal Instability: Certain ketones can be susceptible to degradation at the high temperatures of the GC inlet, leading to inaccurate quantification and the appearance of artifact peaks.[4]

Chemical derivatization is a pre-analytical sample preparation technique that chemically modifies the analyte to improve its suitability for a specific analytical method.[5] For the GC-MS analysis of ketones, derivatization aims to:

  • Increase volatility and thermal stability.[1][2]

  • Reduce polarity to minimize undesirable column interactions.[1][2]

  • Enhance detector response, particularly for electron capture detection (ECD) if using halogenated reagents.[5]

  • Improve peak shape and chromatographic resolution.[5]

This guide focuses on practical and robust derivatization methods that can be readily implemented in a standard analytical laboratory.

Derivatization Strategies for 1-(1-methylcyclobutyl)ethan-1-one

The most common and effective derivatization strategies for ketones involve the reaction of the carbonyl group with a suitable reagent to form a more stable and volatile derivative.[5] We will detail two such methods: oximation and hydrazone formation.

Oximation: Formation of Oxime Ethers

Oximation is a widely used technique for the derivatization of aldehydes and ketones.[5] The reaction involves the nucleophilic addition of a hydroxylamine derivative to the carbonyl carbon, followed by the elimination of a water molecule to form a stable oxime.[6]

For GC-MS applications, O-substituted hydroxylamines are preferred as they yield more stable and volatile oxime ethers.[6] A particularly effective reagent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which introduces a pentafluorobenzyl group that significantly enhances detectability by electron capture detection (ECD) and provides a characteristic mass spectrum.[7][8]

The general reaction is as follows:

  • 1-(1-methylcyclobutyl)ethan-1-one reacts with PFBHA to form the corresponding O-pentafluorobenzyl oxime. This derivative is more volatile and less polar than the parent ketone.

reagents 1-(1-methylcyclobutyl)ethan-1-one + PFBHA product 1-(1-methylcyclobutyl)ethan-1-one O-pentafluorobenzyl oxime + H2O reagents->product Derivatization

Caption: Oximation of 1-(1-methylcyclobutyl)ethan-1-one with PFBHA.

Hydrazone Formation

Another effective derivatization strategy for ketones is the formation of hydrazones through reaction with a hydrazine derivative.[9][10] 2,4-Dinitrophenylhydrazine (DNPH) is a common reagent for this purpose, producing stable, colored hydrazones that are amenable to both HPLC and GC-MS analysis.[11][12] The resulting 2,4-dinitrophenylhydrazone is significantly less volatile than the parent ketone, which can be advantageous in certain sample preparation workflows, but its thermal stability must be considered for GC-MS.

The general reaction is as follows:

  • 1-(1-methylcyclobutyl)ethan-1-one reacts with DNPH in an acidic medium to form the corresponding 2,4-dinitrophenylhydrazone.

reagents 1-(1-methylcyclobutyl)ethan-1-one + DNPH product 1-(1-methylcyclobutyl)ethan-1-one 2,4-dinitrophenylhydrazone + H2O reagents->product Derivatization

Caption: Hydrazone formation of 1-(1-methylcyclobutyl)ethan-1-one with DNPH.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of 1-(1-methylcyclobutyl)ethan-1-one.

Protocol 1: Oximation with PFBHA

This protocol is adapted from established methods for the derivatization of carbonyl compounds.[7][13]

Materials and Reagents:

  • 1-(1-methylcyclobutyl)ethan-1-one standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (GC grade)

  • Ethyl acetate (GC grade)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • 2 mL amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Standard Preparation: Prepare a stock solution of 1-(1-methylcyclobutyl)ethan-1-one in hexane at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in deionized water.

  • Derivatization Reaction:

    • To a 2 mL vial, add 100 µL of the 1-(1-methylcyclobutyl)ethan-1-one standard solution.

    • Add 200 µL of the PFBHA reagent solution.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 60°C for 60 minutes in a heating block or water bath.[8]

  • Extraction:

    • Allow the vial to cool to room temperature.

    • Add 500 µL of hexane to the vial and vortex for 1 minute to extract the oxime derivative.

    • Allow the layers to separate.

  • Sample Cleanup:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a new vial for GC-MS analysis.

Protocol 2: Hydrazone Formation with DNPH

This protocol is based on standard procedures for DNPH derivatization.[14]

Materials and Reagents:

  • 1-(1-methylcyclobutyl)ethan-1-one standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Hexane (GC grade)

  • Deionized water

  • 2 mL amber glass vials with PTFE-lined caps

  • Vortex mixer

Procedure:

  • Standard Preparation: Prepare a stock solution of 1-(1-methylcyclobutyl)ethan-1-one in acetonitrile at a concentration of 1 mg/mL.

  • Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of phosphoric acid (e.g., 0.2 M DNPH in phosphoric acid).[14]

  • Derivatization Reaction:

    • To a 2 mL vial, add 100 µL of the 1-(1-methylcyclobutyl)ethan-1-one standard solution.

    • Add 200 µL of the DNPH reagent solution.

    • Cap the vial and vortex for 1 minute.

    • Allow the reaction to proceed at room temperature for at least 30 minutes. A yellow to orange precipitate of the hydrazone may form.

  • Extraction:

    • Add 500 µL of deionized water and 500 µL of hexane to the vial.

    • Vortex for 1 minute to extract the hydrazone derivative into the hexane layer.

  • Sample Cleanup:

    • Transfer the upper hexane layer to a clean vial for GC-MS analysis.

GC-MS Analysis Parameters

The following are recommended starting parameters for the GC-MS analysis of the derivatized 1-(1-methylcyclobutyl)ethan-1-one. Optimization may be required based on the specific instrumentation.

Parameter Recommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Expected Results and Discussion

Derivative Expected Retention Time (min) Key Mass Spectral Fragments (m/z) Advantages Disadvantages
PFBHA Oxime ~12-15181 (pentafluorotropylium ion), M+High sensitivity, especially with ECD.[7] Excellent volatility and peak shape.Reagent can be costly. Potential for syn/anti isomer formation.[8]
DNPH Hydrazone ~18-22198 (DNPH fragment), M+Reagent is readily available and inexpensive. Derivatives are stable.Higher molecular weight leads to longer retention times. Potential for thermal degradation in the inlet.

Mass Spectral Characteristics:

  • PFBHA Oxime: The mass spectrum is expected to be dominated by the pentafluorotropylium ion at m/z 181, which is characteristic of PFBHA derivatives. The molecular ion (M+) should also be observable.

  • DNPH Hydrazone: The mass spectrum will likely show a prominent fragment at m/z 198 corresponding to the 2,4-dinitrophenylhydrazine moiety, along with the molecular ion.

Conclusion

Chemical derivatization is a powerful tool for overcoming the challenges associated with the GC-MS analysis of 1-(1-methylcyclobutyl)ethan-1-one. Both oximation with PFBHA and hydrazone formation with DNPH offer robust methods for improving chromatographic performance and analytical sensitivity. The choice between these methods will depend on the specific requirements of the analysis, including sensitivity needs, cost considerations, and available instrumentation. The protocols and data presented in this application note provide a solid foundation for researchers to successfully implement these derivatization strategies in their own laboratories.

References

  • Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. [Link]

  • Li, X., et al. (2012). Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry. Talanta, 99, 879-885. [Link]

  • Herrington, J. S. (2011). Analysis of selected carbonyl compounds in tobacco products by using pentafluorobenzylhydroxylamine derivatization and gas chromatography-mass spectrometry. CORESTA Congress, ST25. [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Video]. YouTube. [Link]

  • Djerassi, C., & Fenselau, C. (1972). Mass Spectrometry in Structural and Stereochemical Problems. CCXVII.' Electron Impact Promoted Fragmentation of 0-Methyl Oximes of. Canadian Journal of Chemistry, 50(16), 2776-2784. [Link]

  • Guo, L., et al. (2008). Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis. Lipids, 43(10), 965-973. [Link]

  • Sugaya, N., et al. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(1), 31-37. [Link]

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  • Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]

  • Li, N., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 986-1002. [Link]

  • Yoon, H. R., & Kim, Y. S. (2015). Simultaneous Determination of Plasma Lactate, Pyruvate, and Ketone Bodies following tert-Butyldimethylsilyl Derivatization using GC-MS-SIM. Biomedical Science Letters, 21(4), 223-230. [Link]

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  • Spaulding, R. S., et al. (2003). AN OPTIMIZED METHOD FOR THE DETERMINATION OF VOLATILE AND SEMI-VOLATILE ALDEHYDES AND KETONES IN AMBIENT PARTICULATE MATTER. Atmospheric Environment, 37(38), 5303-5314. [Link]

  • Kuntz, M. A., et al. (2020). 2,4‐Dinitrophenylhydrazine assay guideline with optimized conditions. Biotechnology and Bioengineering, 117(10), 3244-3250. [Link]

  • SGE Analytical Science. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Cheng, Q. Y., et al. (2018). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Chinese Chemical Letters, 29(1), 115-118. [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • Wishart, D. S. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 693. [Link]

  • Shimadzu. (n.d.). Rapid Analysis of 2,4-DNPH-Derivatized Aldehydes and Ketones Using the Prominence-i with a Shimpack XR-ODS Column. Retrieved from [Link]

  • Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of mass spectrometry, 47(6), 739-750. [Link]

  • Lee, J., et al. (2019). Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization. Applied Biological Chemistry, 62(1), 1-8. [Link]

  • Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note. [Link]

  • Teunissen, S. F., et al. (2005). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1093(1-2), 112-120. [Link]

Sources

Application

use of 1-(1-methylcyclobutyl)ethan-1-one in the synthesis of novel cyclobutane derivatives

Abstract This application note details the synthetic utility of 1-(1-methylcyclobutyl)ethan-1-one (CAS: 13547-70-1) as a high-value building block in drug discovery. As a lipophilic, conformationally restricted bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthetic utility of 1-(1-methylcyclobutyl)ethan-1-one (CAS: 13547-70-1) as a high-value building block in drug discovery. As a lipophilic, conformationally restricted bioisostere of the tert-butyl ketone or isopropyl ketone, this scaffold offers a strategic advantage in optimizing metabolic stability and increasing fraction unsaturated carbon (


) content—a key metric in modern "escape from flatland" drug design. We provide validated protocols for transforming this sterically congested ketone into novel amines, tertiary alcohols, and heterocycles.

Introduction: The Cyclobutane Advantage

In medicinal chemistry, the "gem-dimethyl effect" is often exploited to lock conformations and improve receptor binding.[1] However, gem-dimethyl groups can suffer from rapid metabolic oxidation. The 1,1-disubstituted cyclobutane motif serves as a superior bioisostere.

Key Structural Attributes:

  • Metabolic Shielding: The quaternary center at C1 protects the adjacent carbonyl from metabolic attack while preventing racemization.

  • Regiocontrol: Unlike typical methyl ketones, 1-(1-methylcyclobutyl)ethan-1-one has

    
    -protons only on the acetyl methyl group. The cyclobutyl side has no enolizable protons. This unique feature guarantees 100% regioselectivity  during electrophilic 
    
    
    
    -functionalization (e.g., bromination).
  • Vector Alignment: The puckered conformation of the cyclobutane ring (dihedral angle ~25-35°) orients substituents differently than a flat gem-dimethyl group, often accessing unique sub-pockets in target proteins (e.g., CB2 receptors, JAK inhibitors).

Reaction Landscape & Decision Matrix

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

ReactionLandscape Ketone 1-(1-methylcyclobutyl) ethan-1-one Bromide α-Bromo Ketone (Regioselective) Ketone->Bromide Br2 / NBS Amine Sterically Hindered Amines Ketone->Amine R-NH2, Ti(OiPr)4 NaBH4 Alcohol Tertiary Alcohols (Chiral) Ketone->Alcohol R-MgBr or R-Li (Luche Cond.) Thiazole Aminothiazole Derivatives Bromide->Thiazole Thiourea/Thioamide (Hantzsch)

Figure 1: Divergent synthetic pathways. The quaternary center directs reactivity, enabling high-fidelity transformations.

Application 1: Synthesis of Sterically Congested Amines

Challenge: The quaternary carbon adjacent to the carbonyl creates significant steric hindrance, making standard reductive amination (using only NaBH(OAc)₃) sluggish or low-yielding. Solution: Use of Titanium(IV) isopropoxide as a Lewis acid catalyst and water scavenger to drive imine formation prior to reduction.

Protocol A: Ti(IV)-Mediated Reductive Amination

Reagents:

  • 1-(1-methylcyclobutyl)ethan-1-one (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Dry THF or Ethanol.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under Argon, dissolve the ketone (1.0 mmol) and amine (1.1 mmol) in anhydrous THF (5 mL).

  • Activation: Add Ti(OiPr)₄ (1.25 mmol) dropwise. The solution may turn slightly yellow.

  • Incubation: Stir at room temperature for 12–18 hours. Note: For extremely hindered amines, heat to 60°C for 4 hours.

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ (1.5 mmol) portion-wise. Caution: Gas evolution (

    
    ).
    
  • Quenching (Critical): After 2 hours, quench by adding 1 mL of water. A white precipitate (

    
    ) will form.
    
  • Workup: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove titanium salts. Wash the filtrate with brine, dry over

    
    , and concentrate.
    

Expert Insight: If the filtration is slow due to gelatinous Titanium salts, add 10% aqueous Rochelle’s salt (Potassium sodium tartrate) and stir vigorously for 1 hour until layers separate clearly.

Application 2: The Hantzsch Thiazole Synthesis

Challenge: Selective halogenation of ketones can be difficult due to competing enolization sites. Advantage: This scaffold has zero enolizable protons on the ring side. Bromination occurs exclusively at the acetyl methyl group, making it an ideal substrate for heterocycle construction.

Protocol B: One-Pot Thiazole Construction

Reagents:

  • Ketone (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • p-Toluenesulfonic acid (pTsOH) (0.1 equiv)

  • Thiourea or Thioamide derivative (1.2 equiv)

Step-by-Step Methodology:

  • Bromination: Dissolve ketone in MeCN. Add NBS and pTsOH. Reflux for 2 hours.

    • QC Check: Monitor by TLC. The starting material spot should disappear. The intermediate is the

      
      -bromoketone.
      
  • Condensation: Without isolating the bromide (which is a lachrymator and unstable), cool the solution to room temperature.

  • Cyclization: Add the thioamide/thiourea directly to the reaction vessel.

  • Reflux: Heat to reflux for 4–6 hours.

  • Isolation: Cool to RT. Neutralize with saturated

    
    . Extract with DCM.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanism Visualization:

HantzschMechanism Step1 Step 1: Regioselective Bromination (Only Acetyl-CH3 reacts) Step2 Step 2: Nucleophilic Attack (Sulfur attacks C-Br) Step1->Step2 NBS / pTsOH Step3 Step 3: Cyclodehydration (Formation of Thiazole Ring) Step2->Step3 -H2O / -HBr

Figure 2: The Hantzsch sequence. The steric bulk of the cyclobutane does not interfere with the reaction at the distal methyl group.

Physicochemical Comparison (Bioisosteres)

Replacing a standard tert-butyl group with the 1-methylcyclobutyl moiety alters the drug profile significantly.

Propertytert-Butyl Ketone1-Methylcyclobutyl KetoneImpact on Drug Design
Shape Spherical / BulkyPuckered / Planar-ishAccess to narrow hydrophobic pockets.
Lipophilicity (cLogP) HighModerateImproved solubility and lower metabolic clearance.
Metabolic Liability Oxidative demethylationRing oxidation (slow)Enhanced half-life (

).
Rotational Freedom Free rotationRestrictedLower entropic penalty upon binding.[1]

References

  • Cyclobutanes in Medicinal Chemistry: Mykhailiuk, P. K. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Organic & Biomolecular Chemistry.

  • The Gem-Dimethyl Effect & Bioisosteres: Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews.

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • Hantzsch Thiazole Synthesis: Eicher, T., & Hauptmann, S. (2003).[2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • Titanium(IV) Isopropoxide in Synthesis: Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of ketones: an efficient method for the preparation of secondary amines. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield for the synthesis of 1-(1-methylcyclobutyl)ethan-1-one

Welcome to the Technical Support Center for the synthesis of 1-(1-methylcyclobutyl)ethan-1-one (CAS: 55368-89-3). Designed for researchers and drug development professionals, this guide provides authoritative troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(1-methylcyclobutyl)ethan-1-one (CAS: 55368-89-3). Designed for researchers and drug development professionals, this guide provides authoritative troubleshooting, validated protocols, and mechanistic insights to optimize your reaction yields.

As a sterically hindered methyl ketone, synthesizing this target requires careful pathway selection. We strongly advise against the enolate alkylation of 1-cyclobutylethan-1-one, as deprotonation preferentially occurs at the less hindered methyl group, destroying regioselectivity. Instead, the most reliable and scalable pathway utilizes the Grignard addition to 1-methylcyclobutanecarbonitrile [1].

Mechanistic Overview & Pathway Visualization

The transformation relies on the nucleophilic addition of Methylmagnesium Bromide (MeMgBr) to the nitrile carbon. Because the alpha-position of 1-methylcyclobutanecarbonitrile is fully substituted (possessing no alpha-protons), competitive deprotonation is impossible. This structural advantage ensures the Grignard reagent acts exclusively as a nucleophile, forming an intermediate imine magnesium salt that is subsequently hydrolyzed into the target ketone[2].

ReactionPathway A 1-Methylcyclobutane- carbonitrile C Imine Magnesium Salt Intermediate A->C Nucleophilic Addition B MeMgBr (Grignard Reagent) B->C E 1-(1-Methylcyclobutyl) ethan-1-one C->E Acidic Hydrolysis D Aqueous Acid (H3O+) D->E

Figure 1: Reaction pathway for the Grignard addition to 1-methylcyclobutanecarbonitrile.

Standard Operating Procedure (SOP)

Self-Validating System: This protocol incorporates in-process controls (IPCs) to verify intermediate formation before proceeding to the next step, ensuring causality between reagent addition and product yield.

  • Preparation of the Anhydrous Environment: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Causality: MeMgBr is highly sensitive to moisture; even trace water will quench the reagent to methane gas, drastically reducing the effective equivalents available for the nitrile.

  • Substrate Charging: Dissolve 1.0 equivalent of 1-methylcyclobutanecarbonitrile in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Grignard Addition: Cool the solution to 0 °C. Add 1.2 equivalents of MeMgBr (3.0 M in diethyl ether) dropwise over 30 minutes.

    • Validation Check: A slight exotherm and a color change to pale yellow indicate the successful formation of the imine magnesium salt intermediate[2].

  • Thermal Activation: Remove the ice bath and heat the reaction to 65 °C (reflux) for 4–6 hours.

    • Causality: The cyclobutane ring introduces significant steric bulk. Room temperature stirring often results in <50% conversion. Thermal energy is required to drive the nucleophilic attack to completion.

  • Hydrolysis (Quench): Cool the mixture back to 0 °C. Carefully quench with 2.0 M HCl (aq) until the aqueous layer reaches pH 2. Stir vigorously for 2 hours at room temperature.

    • Causality: The acidic aqueous environment is mandatory to hydrolyze the stable imine magnesium salt into the target ketone. Insufficient stirring time leaves unhydrolyzed imine trapped in the organic layer.

  • Workup & Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate carefully under reduced pressure.

Quantitative Optimization Data

To maximize the yield of 1-(1-methylcyclobutyl)ethan-1-one, specific reaction parameters must be tightly controlled. The table below summarizes the effect of varying equivalents and temperature on the final isolated yield.

Equivalents of MeMgBrSolvent SystemTemperatureTimeIsolated YieldPrimary Impurity Observed
1.0 eqDiethyl Ether35 °C (Reflux)12 h42%Unreacted Nitrile
1.2 eqTHF / Ether25 °C12 h55%Unreacted Nitrile
1.2 eq THF / Ether 65 °C (Reflux) 6 h 88% None (Optimal)
2.5 eqTHF / Ether65 °C (Reflux)6 h61%Tertiary Alcohol
Troubleshooting Guides & FAQs

Q: My GC-MS shows a massive peak for the starting material (1-methylcyclobutanecarbonitrile) even after 12 hours of reaction time. How do I force completion? A: The cyclobutyl group creates a highly sterically hindered environment around the nitrile carbon. If you are using diethyl ether as your primary solvent, the maximum reflux temperature (35 °C) is simply insufficient to overcome the activation energy barrier. Switch to THF (reflux at 65 °C) or Toluene (reflux at 110 °C) to provide the necessary thermal energy. Additionally, verify the titer of your MeMgBr; degraded Grignard reagents will leave unreacted starting material.

Q: I am observing a significant side product corresponding to a tertiary alcohol. Why is this happening? A: This is a classic case of "double addition." While the imine magnesium salt is generally stable and resists a second nucleophilic attack, using a large excess of MeMgBr (>1.5 eq) or extending the reflux time unnecessarily can force a second addition, yielding 2-(1-methylcyclobutyl)propan-2-ol[3]. Strictly control your Grignard equivalents to 1.1–1.2 eq and monitor the reaction via GC-FID to stop heating once the nitrile is consumed.

Q: The reaction mixture formed a thick, un-stirrable gel during the addition of MeMgBr. What went wrong? A: The imine magnesium salt intermediate can occasionally precipitate as a thick coordination complex in highly concentrated solutions, hindering mass transfer and halting the reaction. If this occurs, dilute the reaction mixture with additional anhydrous THF to maintain a concentration of ≤0.3 M.

Q: My isolated yield is much lower than the conversion observed on GC. Where is my product going? A: 1-(1-Methylcyclobutyl)ethan-1-one has a relatively low molecular weight (112.17 g/mol ) and is highly volatile. If you are using a rotary evaporator with a high vacuum and a high water bath temperature (>30 °C) to remove the extraction solvent, you are likely stripping your product directly into the collection flask. Concentrate the solvent carefully at >150 mbar and ambient temperature, or use a fractional distillation setup for isolation.

TroubleshootingLogic Start Issue: Low Ketone Yield Check1 Is unreacted nitrile present via TLC/GC? Start->Check1 Check2 Is tertiary alcohol side-product present? Start->Check2 Sol1 Increase T to reflux (THF/Toluene) to overcome steric hindrance Check1->Sol1 Yes (Incomplete Rxn) Sol3 Ensure rigorous anhydrous conditions before Grignard Check1->Sol3 No (Quenched Grignard) Sol2 Strictly control MeMgBr equivalents (1.1 - 1.2 eq) Check2->Sol2 Yes (Over-alkylation)

Figure 2: Troubleshooting logic tree for resolving low yields in the Grignard synthesis route.

References
  • Source: google.
  • Source: benchchem.
  • 2-[1-(Aminomethyl)

Sources

Optimization

Technical Support Center: Diagnostic Hub for 1-(1-Methylcyclobutyl)ethan-1-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to help researchers and drug development professionals troubleshoot the synthesis of 1-(1-methylcyclobutyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to help researchers and drug development professionals troubleshoot the synthesis of 1-(1-methylcyclobutyl)ethan-1-one. Synthesizing sterically hindered, strained-ring ketones requires precise mechanistic control. This guide bypasses generic advice to focus on the exact causality of side-product formation—specifically tertiary alcohols and ring-opened aliphatic chains—and provides self-validating protocols to ensure synthetic integrity.

Part 1: Symptom-Based FAQs & Causality Analysis

Q: My GC-MS analysis shows a major impurity at m/z 128. What is this, and how did it form? A: You are detecting 2-(1-methylcyclobutyl)propan-2-ol (a tertiary alcohol). In the methyllithium (MeLi) route, the reaction between 1-methylcyclobutanecarboxylic acid and two equivalents of MeLi forms a tetrahedral lithium gem-diolate intermediate. If this intermediate collapses into the target ketone before the MeLi is completely quenched, the newly formed, highly electrophilic ketone rapidly reacts with the remaining MeLi[1]. Causality & Solution: This premature collapse is caused by localized warming or an improper quenching sequence. To prevent this, strictly maintain the reaction at -78 °C and utilize an inverse quench (cannulating the cold reaction mixture directly into cold acid) to ensure the diolate is protonated in an environment devoid of active nucleophiles.

Q: I am using the Grignard route (1-methylcyclobutanecarbonitrile + MeMgBr). My final product is contaminated with acyclic halogenated ketones. Why? A: You are observing cyclobutane ring-opening. The cyclobutane ring is highly strained, storing approximately 23–26 kcal/mol of inherent strain energy[2]. When you use harsh, hot acidic conditions (e.g., concentrated HCl at reflux) to hydrolyze the intermediate magnesium imine salt, the acidic environment protonates the ring or adjacent intermediates. This triggers a strain-relieving cyclobutylcarbinyl-type rearrangement or direct cleavage, yielding thermodynamically stable acyclic aliphatic chains. Causality & Solution: Switch to a milder hydrolysis method, such as stirring with saturated NH₄Cl or a biphasic 1M HCl/ether mixture at 0 °C to room temperature.

Q: The yield of my target ketone is low, and I recover a significant amount of the starting carboxylic acid. What went wrong? A: This indicates incomplete formation of the gem-diolate. The first equivalent of MeLi simply deprotonates the acid to form a lithium carboxylate salt. If this salt precipitates out of the THF solution, the second equivalent of MeLi cannot effectively attack the carbonyl carbon to form the diolate[3]. Causality & Solution: This is often due to inadequate solvent volumes or degraded MeLi (which introduces insoluble LiOH). Ensure your MeLi is freshly titrated, increase the THF volume to maintain a homogeneous solution, and employ vigorous mechanical stirring.

Part 2: Mechanistic Pathway Visualizations

Understanding the divergence between target formation and side-product generation is critical for troubleshooting. The following diagrams map the kinetic and thermodynamic decision points in both common synthetic routes.

MeLiPathway SM 1-Methylcyclobutanecarboxylic Acid (Starting Material) Reagent + 2 eq. MeLi (THF, -78 °C) SM->Reagent Intermediate Lithium gem-diolate (Tetrahedral Intermediate) Reagent->Intermediate Collapse Premature Collapse (Warming before Quench) Intermediate->Collapse Quench Mild Acidic Quench (Inverse Quench at 0 °C) Intermediate->Quench Target 1-(1-Methylcyclobutyl)ethan-1-one (Target Ketone) SideProduct 2-(1-Methylcyclobutyl)propan-2-ol (Tertiary Alcohol) Collapse->SideProduct Quench->Target

Mechanistic pathways for target ketone synthesis vs. tertiary alcohol formation.

GrignardPathway SM2 1-Methylcyclobutanecarbonitrile (Starting Material) Grignard + MeMgBr (Ether, Reflux) SM2->Grignard ImineSalt Magnesium Imine Salt (Stable Intermediate) Grignard->ImineSalt MildQuench Controlled Hydrolysis (Mild H+, 0 °C) ImineSalt->MildQuench HarshQuench Harsh Hydrolysis (Strong H+, Heat) ImineSalt->HarshQuench Target2 1-(1-Methylcyclobutyl)ethan-1-one (Target Ketone) MildQuench->Target2 RingOpen Acyclic Halogenated Ketones (Ring-Opening Products) HarshQuench->RingOpen

Effect of hydrolysis conditions on cyclobutane ring integrity during nitrile Grignard addition.

Part 3: Quantitative Fingerprinting of Side Products

Use the following table to rapidly identify your reaction outcomes using standard analytical techniques.

CompoundMW ( g/mol )GC-MS Base Peak (m/z)Key IR Absorbance (cm⁻¹)Diagnostic ¹H NMR Signals (CDCl₃, ppm)
Target Ketone 112.1743 (acetyl cation)1705 (strong, C=O)2.10 (s, 3H, -C(=O)CH₃ )
Tertiary Alcohol 128.2159 (hydroxyisopropyl)3300-3400 (broad, O-H)1.15 (s, 6H, -C(OH)(CH₃ )₂)
Ring-Opened Ketone >148.6Variable1715 (strong, C=O)5.0-6.0 (m, vinylic) or 3.5 (t, -CH₂ -X)
Unreacted Acid (SM) 114.1469 (cyclobutyl cation)2500-3000 (broad, COOH)11.0 (br s, 1H, -COOH )

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the Methyllithium route. It is designed as a self-validating system : it contains built-in analytical checkpoints that prevent the progression of a failed reaction, ensuring high trustworthiness and reproducibility.

Step 1: Reagent Preparation & System Purging
  • Flame-dry a 3-neck round-bottom flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Add 1-methylcyclobutanecarboxylic acid (1.0 eq) dissolved in anhydrous THF (0.2 M concentration).

  • Validation Checkpoint: Extract a 1 mL solvent sample and perform Karl Fischer titration. Moisture must be <50 ppm. A hazy solution indicates moisture contamination; do not proceed as this will quench the MeLi and precipitate LiOH.

Step 2: Cryogenic Nucleophilic Addition
  • Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Add Methyllithium (2.1 eq, typically 1.6 M in diethyl ether) dropwise via syringe pump over 45 minutes.

  • Validation Checkpoint: Monitor the internal reaction temperature using a PTFE-coated thermocouple. The temperature must not exceed -65 °C during addition. An exotherm beyond this threshold risks premature collapse of the diolate intermediate into the tertiary alcohol side product.

Step 3: Intermediate Stabilization & Monitoring
  • Stir the reaction mixture at -78 °C for 2 hours to ensure complete conversion to the lithium gem-diolate.

  • Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench immediately in 1 mL of saturated aqueous NH₄Cl, and extract with 1 mL of ethyl acetate. Run TLC (Hexanes/EtOAc 8:2) visualized with KMnO₄. The complete disappearance of the starting acid (Rf ~0.3) confirms successful diolate formation. If SM remains, verify MeLi titer.

Step 4: Controlled Inverse Quenching (Critical Step)
  • Prepare a vigorously stirred receiving flask containing 1M HCl (5.0 eq relative to MeLi) cooled to 0 °C in an ice bath.

  • Transfer the -78 °C reaction mixture via cannula directly into the cold HCl solution.

  • Validation Checkpoint: Test the aqueous layer with pH paper; it must remain <3 throughout the quench. If the pH rises above 3, unquenched MeLi may persist and react with the newly formed ketone.

Step 5: Isolation
  • Separate the phases and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated NaHCO₃, then brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: Keep the rotary evaporator water bath below 30 °C to prevent volatilization of the target ketone.

References

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews ACS Publications. URL:[Link]

  • Simple one pot synthesis of ketone from carboxylic acid using DCC as an activator (Citing: On the Reaction between Methyllithium and Carboxylic Acids) ResearchGate. URL:[Link]

Sources

Troubleshooting

troubleshooting guide for the analysis of 1-(1-methylcyclobutyl)ethan-1-one by HPLC

Welcome to the Technical Support Center for the chromatographic analysis of 1-(1-methylcyclobutyl)ethan-1-one. This guide is engineered for drug development professionals and analytical scientists who require robust, rep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 1-(1-methylcyclobutyl)ethan-1-one. This guide is engineered for drug development professionals and analytical scientists who require robust, reproducible methodologies for quantifying small, volatile aliphatic ketones.

Analyte Profile & Analytical Strategy

The Challenge: 1-(1-methylcyclobutyl)ethan-1-one (Molecular Weight: 112.17 g/mol ) is a sterically hindered, highly volatile aliphatic ketone. Direct High-Performance Liquid Chromatography (HPLC) analysis of this molecule presents two severe physical chemistry challenges:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system. The carbonyl group only exhibits a weak 
    
    
    
    transition near 280 nm and a
    
    
    transition below 200 nm. Attempting direct UV detection at 210 nm results in poor sensitivity and high susceptibility to mobile phase background noise[1].
  • High Volatility: Universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) struggle with this analyte. Because its mass is so low, the ketone readily evaporates in the drift tube alongside the mobile phase, yielding negligible signal unless evaporation temperatures are set impractically low.

The Solution (Causality & Strategy): To bypass these limitations, the gold-standard analytical strategy is pre-column derivatization using 2,4-dinitrophenylhydrazine (DNPH). As established by EPA Method TO-11A[2], the acid-catalyzed nucleophilic addition of DNPH to the carbonyl carbon forms a stable hydrazone derivative. This single chemical transformation solves both challenges: it significantly increases the molecular weight (reducing volatility) and introduces a highly conjugated aromatic system, shifting the absorbance maximum (


) to a robust, interference-free 360 nm [3].

Self-Validating Experimental Protocol: DNPH Derivatization

To ensure trustworthiness, this protocol incorporates a self-validating system using Cyclohexanone as an Internal Standard (IS). Because Cyclohexanone shares similar steric and electronic properties with the target analyte, its recovery validates both the derivatization efficiency and the prevention of evaporative losses during sample handling.

Step-by-Step Methodology

Reagents Required: 2,4-DNPH (HPLC Grade), Acetonitrile (ACN), Phosphoric Acid (


), Cyclohexanone (IS).
  • Reagent Preparation: Dissolve 10 mg of 2,4-DNPH in 10 mL of Acetonitrile. Add 100

    
    L of concentrated 
    
    
    
    to act as the acid catalyst. Note: The pH must be < 3 to activate the carbonyl carbon for nucleophilic attack.
  • Sample Spiking: Transfer 1.0 mL of your experimental sample (containing 1-(1-methylcyclobutyl)ethan-1-one) into a tightly sealed 2 mL amber HPLC vial. Immediately spike with 10

    
    L of a 1 mg/mL Cyclohexanone IS solution.
    
  • Derivatization Reaction: Add 200

    
    L of the acidified DNPH reagent to the vial. Seal immediately with a PTFE-lined septum to prevent volatilization. Incubate the vial in a heating block at 40°C for 60 minutes  to drive the reaction to completion.
    
  • Quenching: Remove the vial and let it cool to room temperature. The reaction is self-limiting once the ketone is consumed, but cooling prevents degradation of the hydrazone complex.

  • HPLC-UV Analysis:

    • Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3

      
      m).
      
    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B).

    • Detection: UV/Vis or Diode Array Detector (DAD) set to 360 nm.

Data Presentation: Method Comparison & Troubleshooting

Table 1: Comparison of Detection Strategies for Aliphatic Ketones
Detection StrategySensitivityVolatility RiskInterference RiskVerdict
Direct UV (210 nm) Very LowHighHigh (Solvent absorbance)Not Recommended
ELSD / CAD LowCritical (Analyte evaporates)LowNot Recommended
Direct LC-MS (ESI) LowHighMedium (Ion suppression)Poor Ionization
DNPH + UV (360 nm) High (ppb range) Eliminated Low Gold Standard
DNPH + LC-MS (APCI) Ultra-High Eliminated Very Low Excellent for complex matrices
Table 2: Quantitative Troubleshooting Matrix
SymptomPrimary CauseDiagnostic MetricCorrective Action
IS Recovery < 70% Volatilization during prepPeak Area of ISChill samples to 4°C prior to handling; seal vials faster.
Excessive Baseline Noise Contaminated solvents/lampNoise > 0.5 mAUFlush system with 100% HPLC-grade ACN; check DAD lamp hours[1].
Massive Peak at

Unreacted DNPH reagentPeak Width > 1 minReduce DNPH volume or utilize Solid-Phase Extraction (SPE) cleanup.

Troubleshooting Guide (Q&A)

Q: My DNPH-derivatized ketone peak is splitting into two distinct peaks or showing a heavy shoulder. Is my column degrading? A: No, your column is likely fine. Asymmetric aliphatic ketones like 1-(1-methylcyclobutyl)ethan-1-one form syn and anti (or E and Z) geometric isomers when reacted with DNPH. Because these isomers have slightly different hydrophobicities, they can partially or fully resolve on a high-efficiency C18 column. Fix: Increase the column compartment temperature (e.g., to 45°C) to increase the rate of interconversion, which often coalesces the peaks. Alternatively, adjust your integration software to sum the area of both isomers.

Q: I am experiencing severe baseline drift during my gradient run. How can I fix this? A: Baseline drift during gradient elution is typically caused by incomplete column equilibration or differential absorbance of the mobile phases[1]. Even at 360 nm, changes in the refractive index of the mixing solvents can cause drift. Ensure you are allowing at least 10 column volumes of equilibration time between runs. If the drift persists, verify that your reference wavelength on the DAD is set correctly (e.g., 500 nm with a wide bandwidth) to subtract background fluctuations.

Q: The retention time of my derivatized analyte is shifting randomly between injections. A: Random retention time shifts in RP-HPLC are almost exclusively mechanical, commonly due to pump micro-leaks or check-valve malfunctions causing inconsistent flow rates[1]. Run a pressure leak test on your binary pump. If the pressure drops, purge the system with isopropanol to clear any particulate buildup in the check valves.

Frequently Asked Questions (FAQs)

Q: Can I use LC-MS for this molecule instead of UV? A: Direct LC-MS using Electrospray Ionization (ESI) is highly inefficient because the native ketone lacks easily ionizable basic or acidic functional groups. However, if you perform the DNPH derivatization, the resulting hydrazone ionizes exceptionally well in both negative and positive ESI/APCI modes. This allows for highly sensitive MS/MS detection, utilizing the characteristic loss of a hydroxyl radical for structural confirmation[4].

Q: Why is Phosphoric acid used instead of Hydrochloric acid for the derivatization? A: Hydrochloric acid is volatile and can cause corrosion of the stainless-steel components within the HPLC autosampler and flow path over time. Phosphoric acid is non-volatile, highly effective at catalyzing the nucleophilic addition, and is fully compatible with standard reverse-phase HPLC systems[2].

Diagnostic Workflow Visualization

Below is the logical troubleshooting pathway for resolving peak detection failures during this assay.

Diagnostic workflow for resolving peak detection and shape issues in aliphatic ketone HPLC analysis.

References

  • Troubleshooting Common HPLC Issues Labcompare / Agilent Technologies URL:[Link]

  • Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC United States Environmental Protection Agency (US EPA) URL:[Link]

  • ASTM D5197 - Determination of Formaldehyde and Other Carbonyl Compounds in Air (Active Sampler Methodology) ASTM International URL: [Link]

  • A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Optimization

strategies to improve the regioselectivity of reactions with 1-(1-methylcyclobutyl)ethan-1-one

Technical Support Center: 1-(1-methylcyclobutyl)ethan-1-one Functionalization Ticket System Status: ONLINE Agent: Senior Application Scientist Subject: Regioselectivity & Reactivity Control for 1-(1-methylcyclobutyl)etha...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(1-methylcyclobutyl)ethan-1-one Functionalization

Ticket System Status: ONLINE Agent: Senior Application Scientist Subject: Regioselectivity & Reactivity Control for 1-(1-methylcyclobutyl)ethan-1-one

Executive Summary: The Steric-Electronic Paradox

Researchers working with 1-(1-methylcyclobutyl)ethan-1-one (CAS: 55368-89-3) often encounter a "selectivity wall." The molecule features a quaternary carbon at the ring junction (C1), which creates two distinct environments: the sterically congested cyclobutyl ring and the accessible acetyl methyl group.

Improving regioselectivity in this substrate is not about "guessing" conditions; it requires exploiting the specific strain energy of the cyclobutane ring (~26 kcal/mol) and the directing ability of the carbonyl oxygen. This guide outlines three validated strategies to control reaction outcomes: Baeyer-Villiger Migration Control , Directed


-C-H Activation , and Photochemical Norrish-Yang Cyclization .

Module 1: Baeyer-Villiger Oxidation (BVO) – Controlling Migration

The Issue: Standard oxidation with peracids (e.g., mCPBA) yields the ester (1-methylcyclobutyl acetate) almost exclusively. Users often require the methyl ester (methyl 1-methylcyclobutanecarboxylate), but the migration aptitude of the tertiary cyclobutyl group vastly outweighs the methyl group.

The Mechanism: In the Criegee intermediate, the group best able to stabilize a partial positive charge migrates. The tertiary, strained cyclobutyl ring is a far superior migrating group compared to the primary methyl.

Troubleshooting Protocol:

Target ProductReagent SystemMechanism of Selectivity
Cyclobutyl Acetate (Standard)mCPBA,

,

Electronic Control: The tertiary alkyl group (ring) migrates due to better charge stabilization.
Methyl Ester (Inverted)Engineered BVMOs (Baeyer-Villiger Monooxygenases)Steric/Active Site Control: Enzymes like Cyclohexanone Monooxygenase (CHMO) variants can force "anti-electronic" migration by restricting the binding pocket.
Lactone (Ring Expansion)Not applicableNote: Ring expansion is impossible here because the ketone is exocyclic.

Step-by-Step Protocol (Standard Migration):

  • Dissolve 1 eq. of ketone in DCM (0.1 M).

  • Add 2.0 eq.

    
     (buffer is critical to prevent acid-catalyzed rearrangements of the strained ring).
    
  • Cool to 0°C. Add 1.2 eq. mCPBA portion-wise.

  • Critical Checkpoint: Monitor by TLC. If conversion stalls, do not heat above room temperature; thermal energy can trigger ring-opening side reactions.

Visualizing the Migration Pathway:

BVO_Selectivity cluster_legend Selectivity Driver Start 1-(1-methylcyclobutyl) ethan-1-one Criegee Criegee Intermediate Start->Criegee Peracid Attack Product_A Major: 1-methylcyclobutyl acetate (Electronic Control) Criegee->Product_A Ring Migration (Preferred) Product_B Minor: Methyl 1-methyl cyclobutanecarboxylate (Steric/Enzymatic Control) Criegee->Product_B Methyl Migration (Disfavored) Tertiary > Methyl Tertiary > Methyl

Caption: Figure 1. Divergent pathways in Baeyer-Villiger oxidation. Standard conditions favor ring migration (green path).

Module 2: Directed C-H Functionalization

The Issue: Users attempting to functionalize the cyclobutane ring often fail because the quaternary center blocks


-elimination and standard 

-deprotonation (there are no

-protons on the ring).

The Solution: Utilize the ketone oxygen as a Directing Group (DG) for Palladium-catalyzed


-C-H activation. The geometry of 1-(1-methylcyclobutyl)ethan-1-one is ideal for forming a 5-membered palladacycle, allowing functionalization of the ring methyl or the ring methylene groups.

Technical Insight: The "Yu-Wasa" auxiliary strategy or transient imine directors are often required because a simple ketone is a weak DG. However, recent advances allow native ketone direction using mono-N-protected amino acid ligands.

Protocol: Pd-Catalyzed


-Arylation 
  • Catalyst:

    
     (10 mol%)
    
  • Ligand: Ac-Gly-OH or Boc-L-Val-OH (20 mol%) – Ligand is crucial for C-H cleavage step.

  • Oxidant:

    
     or Benzoquinone.
    
  • Solvent: HFIP (Hexafluoroisopropanol) – Enhances electrophilicity of Pd.

Troubleshooting Table:

SymptomDiagnosisCorrective Action
No Reaction Weak coordination of ketone.Switch to Transient Directing Group (add 20 mol% Glycine or

-alanine) to form temporary imine.
Black Precipitate Pd aggregation (Pd black).Add 1 eq. DMSO or switch oxidant to

.
Regio-scrambling Competition between ring-Me and ring-CH2.Steric bulk of the Ligand controls this. Bulky amino acid ligands favor the more accessible methyl group (

-methyl).

Module 3: Photochemical Regioselectivity (The Norrish-Yang Strategy)

The Issue: Direct nucleophilic attack on the carbonyl is sluggish due to the adjacent quaternary center.

The Strategy: Instead of fighting the sterics, use them. The Norrish-Yang Cyclization allows you to isomerize the ketone into a bicyclo[1.1.1]pentan-2-ol .[1] This is a high-value strategy for accessing 1,3-disubstituted cyclobutanes which are otherwise difficult to synthesize.[1]

Mechanism:

  • UV excitation (

    
    ).
    
  • 
    -Hydrogen abstraction (from the ring methyl or methylene).
    
  • Radical recombination to form the bicyclic alcohol.

Workflow Visualization:

Norrish_Strategy cluster_note Regioselectivity Key Ketone 1-(1-methylcyclobutyl) ethan-1-one Excited Excited State (Biradical) Ketone->Excited hν (300-350 nm) Bicyclo Bicyclo[1.1.1]pentan-2-ol (Trapped Intermediate) Excited->Bicyclo 1,5-H shift & Radical Recomb. RingOpen Functionalized Cyclobutane Bicyclo->RingOpen Pd-catalyzed Ring Opening Gamma-H Abstraction Gamma-H Abstraction

Caption: Figure 2. Photochemical remodeling strategy. This route bypasses steric hindrance at the carbonyl by temporarily closing the ring.

FAQ: Frequently Asked Questions

Q1: Can I perform a standard aldol condensation with this molecule?

  • Answer: Only on the acetyl side. The ring position (

    
    ) is quaternary and has no protons. Therefore, you will exclusively form the enolate on the methyl side (
    
    
    
    ). This makes the molecule 100% regioselective for enolization, which is a synthetic advantage, not a bug.

Q2: Why is Grignard addition giving low yields?

  • Answer: The quaternary center at C1 creates significant steric blockage (the "neopentyl-like" effect).

  • Fix: Add

    
     (anhydrous) to perform a Luche-type organometallic addition . The Cerium activates the carbonyl and suppresses enolization, allowing the nucleophile to attack even the crowded center.
    

Q3: I see "ring expansion" products in my acid-catalyzed reactions. Why?

  • Answer: The cyclobutylcarbinyl cation is notorious for rearranging to cyclopentyl or open-chain isomers to relieve ring strain (~26 kcal/mol).

  • Fix: Avoid strong Bronsted acids. Use Lewis acids (e.g.,

    
    , 
    
    
    
    ) at low temperatures (-78°C) and quench immediately upon completion.

References

  • Baeyer-Villiger Migration Aptitudes

    • Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry. Link

    • Note: Confirms Tertiary Alkyl > Methyl migr
  • Pd-Catalyzed C-H Activation of Cyclobutanes

    • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). Palladium-catalyzed transformation of functional groups via monodentate ligand-directed C–H activation. Chemical Reviews. Link

    • Note: Establishes protocols for ketone-directed C-H activ
  • Photochemical Functionalization (Norrish-Yang)

    • Burr, A. D., et al. (2020). Formal

      
      -C-H Functionalization of Cyclobutyl Ketones. Journal of the American Chemical Society. Link
      
    • Note: Describes the specific bicyclo[1.1.
  • Steric Hindrance & Nucleophilic Addition

    • Imamoto, T., et al. (1989). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society. Link

    • Note: Source for using CeCl3 to overcome steric bulk in ketone additions.

Sources

Troubleshooting

common impurities found in commercial 1-(1-methylcyclobutyl)ethan-1-one

CAS: 55368-89-3 | Formula: C₇H₁₂O | MW: 112.17 g/mol [1][2][3] Executive Summary Welcome to the technical support hub for 1-(1-methylcyclobutyl)ethan-1-one . This guide addresses the specific challenges associated with t...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 55368-89-3 | Formula: C₇H₁₂O | MW: 112.17 g/mol [1][2][3]

Executive Summary

Welcome to the technical support hub for 1-(1-methylcyclobutyl)ethan-1-one . This guide addresses the specific challenges associated with the purity, stability, and handling of this strained cyclic ketone. Due to the quaternary carbon center and the inherent ring strain (~26.5 kcal/mol for cyclobutane), this compound exhibits unique impurity profiles and sensitivity to acidic conditions that differ from linear aliphatic ketones.[2][3]

Part 1: Impurity Profiling & Identification

User Query: "I am seeing extra peaks in my GC/MS traces. How do I identify them?"

Commercial synthesis of this target generally proceeds via the alkylation of 1-methylcyclobutanecarbonitrile or the carboxylic acid equivalent.[1][2][3] Consequently, the impurity profile is dominated by unreacted precursors and ring-opening side products.[1][2][3]

Common Impurity Table
Impurity NameStructure DescriptionOrigin/CauseRelative Retention (GC)Detection Note
1-Methylcyclobutanecarbonitrile Precursor (Nitrile)Incomplete Grignard/Lithium addition.[1][2][3]Close to Product (Usually earlier)Weak MS ionization; distinctive IR stretch at ~2240 cm⁻¹.[2][3]
1-(1-Methylcyclobutyl)ethanol Reduced AlcoholOver-reaction with organometallics or presence of hydrides.[1][2][3]Later than ProductBroad peak (H-bonding); shows [M-18]⁺ (loss of water) in MS.[1][2][3]
3-Methyl-5-hexen-2-one Linear Enone (Ring Open)Acid-catalyzed ring cleavage (retro-aldol type or cationic rearrangement).[1][2][3]Variable (Usually later)Distinctive vinyl protons in NMR; MS fragmentation differs significantly.
Tetrahydrofuran (THF) Solvent AdductStrong coordination to the ketone or Lewis acids used in synthesis.[3]Very EarlyCommon solvent peak; often mistaken for volatile impurities.[2][3]
Troubleshooting Workflow: Unknown Peak Identification

ImpurityID Start Unknown Peak Detected CheckRT Check Retention Time (RT) Start->CheckRT Early RT < Product (More Volatile) CheckRT->Early Earlier Late RT > Product (Less Volatile) CheckRT->Late Later CheckIR Check IR Spectrum (Look for 2240 cm⁻¹) Early->CheckIR CheckMS Check MS for [M-18] or [M+H] Late->CheckMS Nitrile Impurity: Nitrile Precursor (Incomplete Reaction) CheckIR->Nitrile Nitrile Peak Present Likely Solvent/Light Alkane Likely Solvent/Light Alkane CheckIR->Likely Solvent/Light Alkane No Nitrile Peak Alcohol Impurity: Reduced Alcohol (Over-alkylation) CheckMS->Alcohol Loss of H₂O (M-18) RingOpen Impurity: Linear Ketone (Ring Opening) CheckMS->RingOpen Vinyl Fragments

Figure 1: Decision tree for identifying common impurities based on chromatographic behavior and spectroscopic signatures.

Part 2: Stability & Handling Protocols

User Query: "My product purity decreased after acidic workup/storage. What happened?"

The cyclobutane ring is significantly strained.[2][3] While more stable than cyclopropane, the presence of the carbonyl group adjacent to the quaternary center makes the ring susceptible to acid-catalyzed ring opening , especially if heat is applied.[1][2][3]

The Ring-Opening Mechanism

When 1-(1-methylcyclobutyl)ethan-1-one is exposed to strong Brønsted or Lewis acids, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.[1][2][3][4] This can trigger a rearrangement or cleavage, releasing the ring strain to form linear isomers like 3-methyl-5-hexen-2-one .[1][2][3]

Critical Handling Rule: Avoid prolonged exposure to pH < 3, and never distill this compound in the presence of acidic residues (e.g., silica gel dust, trace HCl).[2][3]

RingOpening Substrate 1-(1-methylcyclobutyl) ethan-1-one Protonated Protonated Intermediate (Activated) Substrate->Protonated + H⁺ Carbocation Ring Opening (Strain Release) Protonated->Carbocation Heat / Strain Linear Linear Isomer (3-methyl-5-hexen-2-one) Carbocation->Linear - H⁺

Figure 2: Acid-catalyzed degradation pathway leading to linear impurities.[1][2][3]

Storage Recommendations
  • Temperature: Store at 2–8°C.

  • Atmosphere: Inert gas (Argon/Nitrogen) is recommended to prevent auto-oxidation, though the compound is relatively stable to air compared to aldehydes.[2][3]

  • Container: Glass or Teflon.[2][3] Avoid metal containers that may contain Lewis acidic surface sites (Al, Fe).[2][3]

Part 3: Purification & Isolation FAQs

Q1: Can I remove the nitrile impurity (precursor) by distillation?

  • Answer: It is difficult. The boiling points of 1-methylcyclobutanecarbonitrile and 1-(1-methylcyclobutyl)ethan-1-one are often within 10–15°C of each other.[1][2][3]

  • Solution: If the nitrile content is >5%, chemical purification is preferred over fractional distillation.[2][3]

    • Protocol: Stir the mixture with aqueous NaOH (mildly basic) and H₂O₂ (hydrogen peroxide) at 0°C. This selectively hydrolyzes the nitrile to the primary amide, which is significantly more polar and solid.[2][3]

    • Separation: The amide can then be removed by filtration or simple silica plug filtration (eluting the ketone with hexanes/ether).[2][3]

Q2: I lost half my mass on the rotavap. Is the compound unstable?

  • Answer: It is likely volatile , not unstable.[2][3]

  • Context: Small cyclic ketones have high vapor pressures.[2][3] 1-(1-methylcyclobutyl)ethan-1-one has a boiling point estimated around 145–150°C (atmospheric), but it is significant at reduced pressures (e.g., 20 mbar).[1][2][3]

  • Protocol:

    • Do not use high vacuum (< 10 mbar) for solvent removal unless the flask is at -20°C.[1][2][3]

    • Stop evaporation when the solvent volume is low; do not "dry to constant weight" on a high-vacuum line.[1][2][3]

Q3: How do I dry this compound?

  • Answer: Use Magnesium Sulfate (MgSO₄) .[1][2][3]

  • Avoid: Calcium Chloride (CaCl₂).[2][3] CaCl₂ can form complexes with ketones (similar to its reaction with alcohols), potentially trapping your product or catalyzing rearrangements due to its Lewis acidity.[2][3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456, 1-(1-methylcyclobutyl)ethanone.[1][2][3] Retrieved from [Link][1][2][3]

  • Wiberg, K. B. (1986). The structure and properties of cyclobutane and its derivatives.[3] Accounts of Chemical Research.[2][3] (Contextual grounding on cyclobutane ring strain and reactivity).

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis.[3] Chemical Reviews.[2][3] (Review of ring-opening sensitivities).

Sources

Optimization

Technical Support Center: Troubleshooting Grignard Reactions with Sterically Hindered Ketones

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the complex byproduct profiles of sterically hindered substrates, specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the complex byproduct profiles of sterically hindered substrates, specifically 1-(1-methylcyclobutyl)ethan-1-one .

Because the carbonyl carbon of 1-(1-methylcyclobutyl)ethan-1-one is adjacent to a fully substituted cyclobutane ring, the standard nucleophilic addition of a Grignard reagent is kinetically retarded. This steric blockade allows alternative, faster side reactions to dominate the reaction landscape.

Mechanistic Causality of Byproduct Formation

To effectively troubleshoot your synthesis, you must understand the causality behind the competing pathways[1]:

  • Enolization (The Base Pathway): Grignard reagents (R-MgX) are inherently strong bases. When nucleophilic attack is sterically blocked, the reagent will preferentially deprotonate the unhindered α-methyl protons of the acetyl group. This forms a magnesium enolate and releases the corresponding alkane. Upon protic workup, the enolate reprotonates, resulting in the frustrating recovery of unreacted starting material.

  • β-Hydride Transfer (The Reduction Pathway): If your Grignard reagent possesses β-hydrogens (e.g., isopropylmagnesium bromide or ethylmagnesium bromide), it can act as a reducing agent. A hydride is transferred to the carbonyl carbon via a cyclic, six-membered transition state (a Meerwein-Ponndorf-Verley-type reduction), yielding 1-(1-methylcyclobutyl)ethan-1-ol (a secondary alcohol)[1].

  • Aldol Condensation: The magnesium enolate generated via deprotonation is a potent carbon nucleophile. It can attack the carbonyl of unreacted 1-(1-methylcyclobutyl)ethan-1-one in the reaction mixture, leading to the formation of high-molecular-weight aldol condensation dimers[2].

GrignardPathways Start 1-(1-methylcyclobutyl)ethan-1-one + Grignard Reagent (R-MgX) Add Nucleophilic Addition (Kinetically Slowed) Start->Add Deprot Deprotonation (Grignard as Base) Start->Deprot Reduct β-Hydride Transfer (Grignard as Reductant) Start->Reduct If R has β-hydrogens TertAlc Tertiary Alcohol (Desired Product) Add->TertAlc Enolate Magnesium Enolate Intermediate Deprot->Enolate SecAlc Secondary Alcohol (Reduction Byproduct) Reduct->SecAlc Quench Protic Workup (H3O+) Enolate->Quench Aldol Aldol Condensation Byproduct Enolate->Aldol Attacks Unreacted Ketone Recov Recovered Ketone (Starting Material) Quench->Recov

Logical flowchart of competing pathways in the Grignard reaction of hindered ketones.

Troubleshooting Guides & FAQs

Q: My GC-MS shows >80% recovered starting material, even though I used 2.0 equivalents of Grignard reagent and it was completely consumed. What happened? A: Your Grignard reagent acted exclusively as a base rather than a nucleophile[3]. It deprotonated the ketone to form a magnesium enolate. Because the enolate is stable under anhydrous conditions, it simply sat in the flask until you added your aqueous quench, which reprotonated it back into 1-(1-methylcyclobutyl)ethan-1-one. Solution: Switch to a less basic, more nucleophilic reagent, such as an organolithium (R-Li) or an organocerium (R-CeCl2) reagent, which undergo nucleophilic addition much faster than enolization.

Q: I am detecting a significant byproduct with an m/z corresponding to[M+2] of the starting material. How can I prevent this? A: The [M+2] mass indicates the formation of 1-(1-methylcyclobutyl)ethan-1-ol, a secondary alcohol. This occurs because your Grignard reagent contains β-hydrogens and is reducing the ketone via hydride transfer[1]. Solution: You must use a Grignard reagent lacking β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) to completely eliminate this pathway.

Q: During LC-MS analysis, I see a late-eluting, highly viscous byproduct with roughly double the molecular weight of my starting material. What is this? A: This is an aldol condensation dimer[2]. The magnesium enolate formed via deprotonation attacked unreacted 1-(1-methylcyclobutyl)ethan-1-one. Solution: To minimize this, ensure the Grignard reagent is added dropwise to the ketone at cryogenic temperatures (-78 °C) to suppress the nucleophilicity of the resulting enolate, or use an inverse addition technique (adding the ketone to an excess of the Grignard reagent).

Experimental Protocols: Self-Validating Analytical Workflow

To accurately diagnose which side reactions are occurring, you must employ a strictly controlled, self-validating reaction sampling protocol.

Step-by-Step Reaction Profiling Methodology:

  • Quenching & Internal Standard Addition: Aliquot exactly 0.10 mL of the active reaction mixture into a 4 mL vial containing 1.0 mL of cold, saturated aqueous

    
    . Crucial: Immediately add 50 µL of a standardized internal standard solution (e.g., dodecane in THF) to enable absolute quantification.
    
  • Phase Extraction: Add 1.0 mL of ethyl acetate (EtOAc) to the vial. Vortex vigorously for 30 seconds, then centrifuge at 3000 rpm for 2 minutes to achieve sharp phase separation.

  • Organic Layer Preparation: Carefully transfer 0.5 mL of the upper organic layer into a GC vial containing 50 mg of anhydrous

    
     to strip residual water, which would otherwise degrade the GC column.
    
  • Chromatographic Analysis: Inject 1 µL into a GC-FID/MS system utilizing a non-polar column (e.g., HP-5MS).

  • Self-Validation Check (Mass Balance): Calculate the molar mass balance by summing the quantified moles of recovered ketone, secondary alcohol, tertiary alcohol, and aldol dimers. Validation Rule: If the total mass balance is <90% relative to the theoretical starting material, it indicates the presence of undetected high-molecular-weight oligomers or volatile losses, requiring immediate re-evaluation of your extraction solvent.

Quantitative Data: Expected Byproduct Profiling

The choice of organometallic reagent drastically alters the reaction trajectory. The table below summarizes the expected product distribution when reacting various reagents with 1-(1-methylcyclobutyl)ethan-1-one at 0 °C.

Reagent TypeDominant PathwayDesired Tertiary Alcohol (%)Recovered Ketone (%)Reduction Byproduct (%)Aldol Byproduct (%)
Ethylmagnesium Bromide Reduction / Enolization< 10%~ 40%~ 40%~ 10%
Methylmagnesium Bromide Enolization~ 20%~ 60%0% (No β-H)~ 20%
Methyllithium (Alternative)Nucleophilic Addition> 85%< 10%0%< 5%
References
  • Organic Chemistry Portal. "Grignard Reaction". Organic-Chemistry.org. Available at:[Link]

  • Ashenhurst, J. "Reactions of Grignard Reagents". Master Organic Chemistry. Available at:[Link]

  • The Organic Chemistry Tutor. "Aldol Condensation". OrganicChemistryTutor.com. Available at:[Link]

Sources

Troubleshooting

selection of alternative solvents for reactions involving 1-(1-methylcyclobutyl)ethan-1-one

Technical Support Center: Green Solvent Selection Guide Ticket Subject: Optimization of reaction media for 1-(1-methylcyclobutyl)ethan-1-one (CAS: 30680-82-9) Ticket ID: GRN-SOLV-2026-CB Status: Open Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Green Solvent Selection Guide Ticket Subject: Optimization of reaction media for 1-(1-methylcyclobutyl)ethan-1-one (CAS: 30680-82-9) Ticket ID: GRN-SOLV-2026-CB Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 1-(1-methylcyclobutyl)ethan-1-one , a sterically congested methyl ketone attached to a quaternary cyclobutane ring. Traditional protocols often utilize Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. However, regulatory pressures (REACH, EPA TSCA) and "Green Chemistry" initiatives (GSK/Pfizer guides) necessitate safer, sustainable alternatives.

This guide addresses the three critical challenges for this specific scaffold:

  • Ring Strain: The cyclobutane ring (~26.3 kcal/mol strain) is susceptible to acid-catalyzed ring expansion or opening.[1]

  • Steric Hindrance: The quaternary C1 position retards nucleophilic attack at the carbonyl.

  • Green Compliance: Replacing chlorinated and peroxide-forming solvents without compromising yield.

Module 1: Stability & Solvent Compatibility

User Question: I usually run ketone activations in Toluene with strong Lewis acids. Is this safe for the cyclobutyl ring?

Technical Diagnosis: Cyclobutane rings adjacent to carbonyls are prone to acid-catalyzed ring expansion (e.g., Wagner-Meerwein or retro-benzilic type rearrangements) to form cyclopentanones, especially when a quaternary center is involved.[2] Strong Lewis acids (


, 

) in non-polar solvents like Toluene can trigger this rearrangement due to the stabilization of the carbocation intermediate.

Resolution:

  • Avoid: Strong anhydrous acids in non-polar media.

  • Recommended Alternative: Use Cyclopentyl Methyl Ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF) . These ethers act as weak Lewis bases, coordinating to the Lewis acid and attenuating its "harshness" while maintaining solubility.

Solvent Stability Matrix:

Solvent ClassTraditional (Avoid)Green AlternativeRationale for Switch
Chlorinated Dichloromethane (DCM)Ethyl Acetate (EtOAc) DCM is a suspected carcinogen. EtOAc is biodegradable and effective for extractions.
Ethers THF, Diethyl Ether2-MeTHF , CPME THF forms peroxides and is water-miscible (poor workup). 2-MeTHF is bio-derived, hydrophobic, and stable to strong bases.
Dipolar Aprotic DMF, NMPDimethyl Carbonate (DMC) DMF is reprotoxic. DMC is non-toxic and biodegradable, though reactivity with nucleophiles must be checked.

Module 2: Nucleophilic Addition (Grignard/Organolithium)

User Issue: My Grignard reaction in THF yields a gelatinous emulsion during workup, and the reaction stalls due to sterics at the quaternary center.

Technical Protocol: Switching to 2-Methyltetrahydrofuran (2-MeTHF) solves both kinetics and workup issues.[3]

  • Kinetics: 2-MeTHF has a higher boiling point (80°C) than THF (66°C), allowing for higher reaction temperatures to overcome the steric barrier of the methylcyclobutyl group.

  • Workup: Unlike THF, 2-MeTHF is immiscible with water.[3][4][5][6] This eliminates the need for "salting out" and prevents emulsion formation.

Step-by-Step Protocol: Grignard Addition in 2-MeTHF

  • Preparation: Flame-dry a 3-neck flask under ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Charge with Mg turnings (1.2 equiv).
    
  • Solvent Charge: Add anhydrous 2-MeTHF (concentration 3-4 mL/mmol). Note: Commercial Grignards in 2-MeTHF are available and preferred.[7][8]

  • Initiation: Add a crystal of

    
     and 5% of the alkyl halide. Heat to 60°C.
    
  • Addition: Dropwise add the remaining halide. Maintain internal temp at 65-70°C (higher than THF allows).

  • Substrate Addition: Cool to 0°C. Add 1-(1-methylcyclobutyl)ethan-1-one (1.0 equiv) in 2-MeTHF.

  • Reaction: Warm to room temperature. If conversion is low (monitored by GC/HPLC), heat to reflux (80°C). The cyclobutane ring is stable to these basic conditions.

  • Quench: Cool to 0°C. Add saturated aqueous

    
    .
    
  • Phase Separation: Stop stirring. The layers will separate cleanly and instantly. The organic layer (top) contains your product.

    • Validation: No extraction with DCM is required. Simply wash the organic layer with brine and evaporate.

Module 3: Reductive Amination

User Issue: We use DCM/STAB (Sodium Triacetoxyborohydride) for reductive amination. We need a halogen-free process.

Technical Diagnosis: DCM is the standard for STAB reductions because it solubilizes the intermediate imine. However, Ethyl Acetate (EtOAc) or 2-MeTHF are validated replacements.

Critical Warning: Do not use EtOAc if your amine is highly nucleophilic and unhindered (risk of amide formation), though with STAB at room temp, this is rare. For the cyclobutyl ketone, steric bulk protects against side reactions.

Green Workflow:

  • Imine Formation: Mix Ketone (1 equiv) + Amine (1.1 equiv) in 2-MeTHF . Add

    
     or molecular sieves to drive equilibrium (steric bulk makes imine formation slow).
    
  • Reduction: Add STAB (1.5 equiv) directly to the 2-MeTHF mixture.

  • Workup: Add 10%

    
    . Phase separate. 2-MeTHF allows direct crystallization of the amine salt in many cases by adding HCl in IPA.
    

Module 4: Visualization & Decision Logic

Figure 1: Solvent Selection Decision Tree

This logic gate helps you select the correct solvent based on the specific reaction type for the cyclobutyl ketone.

SolventSelection Start Start: 1-(1-methylcyclobutyl)ethan-1-one Reaction ReactionType Reaction Type? Start->ReactionType Nucleophilic Nucleophilic Addition (Grignard/Lithium) ReactionType->Nucleophilic Reductive Reductive Amination ReactionType->Reductive LewisAcid Lewis Acid Catalysis ReactionType->LewisAcid GrignardSolv Use 2-MeTHF or CPME Nucleophilic->GrignardSolv AmineType Amine Nucleophilicity? Reductive->AmineType RingRisk Risk: Ring Expansion LewisAcid->RingRisk ReasonGrignard High B.P. overcomes sterics; Clean water separation. GrignardSolv->ReasonGrignard HighNuc High (Primary Alkyl) AmineType->HighNuc LowNuc Low/Moderate AmineType->LowNuc SolvCPME Use CPME or 2-MeTHF HighNuc->SolvCPME SolvEtOAc Use Ethyl Acetate (EtOAc) LowNuc->SolvEtOAc SolvEther Use Ethereal Solvents (CPME/2-MeTHF) RingRisk->SolvEther NoteAcid Ether oxygen coordinates Lewis Acid, preventing ring opening. SolvEther->NoteAcid

Caption: Decision logic for replacing chlorinated and traditional ether solvents with green alternatives based on reaction specificities.

Figure 2: Workup Efficiency (THF vs. 2-MeTHF)

Visualizing the phase separation advantage is critical for process chemists.

Workup cluster_THF Traditional: THF Workup cluster_MeTHF Green: 2-MeTHF Workup THF_Mix Reaction Mixture (THF + Water + Salts) THF_Result Emulsion / Rag Layer (THF is water miscible) THF_Mix->THF_Result THF_Step Requires Extraction with DCM/EtOAc THF_Result->THF_Step MeTHF_Mix Reaction Mixture (2-MeTHF + Water + Salts) MeTHF_Result Clean Phase Split (2-MeTHF is immiscible) MeTHF_Mix->MeTHF_Result MeTHF_Step Direct Concentration or Crystallization MeTHF_Result->MeTHF_Step

Caption: Comparative workflow demonstrating the elimination of extraction steps when switching from THF to 2-MeTHF.

References

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. (Review of GSK, Pfizer, and Sanofi guides).[9][10]

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[7][11] ChemSusChem. (Detailed kinetics and stability data).

  • Watanabe, K., et al. (2006).[5] "Cyclopentyl Methyl Ether (CPME) as a Green Alternative to THF and Dioxane."[4][12] Organic Process Research & Development. (CPME stability in acidic/basic conditions).[5][12]

  • McGonagle, F. I., et al. (2013).[13] "Development of a solvent selection guide for aldehyde-based direct reductive amination processes." Green Chemistry. (Validation of EtOAc/2-MeTHF in reductive amination).

  • Lipshutz, B. H., et al. (2008). "Organometallics in the Green Solvent 2-MeTHF." Journal of Organic Chemistry. (Grignard performance data).

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Differentiation of 1-(1-methylcyclobutyl)ethan-1-one from Structural Isomers

Executive Summary & Strategic Importance In drug discovery, the cyclobutane ring acts as a critical bioisostere for gem-dimethyl groups or phenyl rings, offering unique vectors for conformational restriction. However, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In drug discovery, the cyclobutane ring acts as a critical bioisostere for gem-dimethyl groups or phenyl rings, offering unique vectors for conformational restriction. However, the synthesis of 1-(1-methylcyclobutyl)ethan-1-one (Target A ) often yields regioisomers and ring-contraction/expansion byproducts, particularly during photochemical [2+2] cycloadditions or ring-expansion rearrangements.

This guide provides a definitive spectroscopic framework to distinguish Target A from its most persistent isomers: the regioisomeric 1-(2-methylcyclobutyl)ethan-1-one (Isomer B ) and the ring-strain variant 1-acetyl-1-methylcyclopropane (Isomer C ).

The Structural Challenge
  • Target A (Geminal): Achiral (plane of symmetry), quaternary C1.

  • Isomer B (Vicinal): Chiral (diastereomers), tertiary C1/C2.

  • Isomer C (Ring Strain): Cyclopropane ring, highly shielded protons.

Spectroscopic Identification Workflow

The following decision tree outlines the logical flow for unambiguous identification using standard analytical techniques.

IdentificationWorkflow Start Crude Product Mixture H_NMR 1H NMR Analysis (CDCl3, 400+ MHz) Start->H_NMR Check_Methyl Check Methyl Region (1.0 - 1.5 ppm) H_NMR->Check_Methyl Singlet Sharp Singlet (3H) No coupling Check_Methyl->Singlet Gem-dimethyl pattern Doublet Doublet (3H) Coupling J ~6-7 Hz Check_Methyl->Doublet Vicinal pattern Check_Ring Check Ring Region (0.5 - 2.5 ppm) Singlet->Check_Ring Conclusion_B ISOMER: 1-(2-methylcyclobutyl)ethan-1-one Doublet->Conclusion_B High_Field Upfield Signals < 1.0 ppm Check_Ring->High_Field Cyclopropyl strain Mid_Field Multiplets 1.6 - 2.5 ppm Check_Ring->Mid_Field Cyclobutyl relaxation Conclusion_C ISOMER: Cyclopropane Derivative High_Field->Conclusion_C C_NMR 13C NMR / DEPT-135 Mid_Field->C_NMR Quaternary Quaternary Carbon (C1) Present C_NMR->Quaternary Tertiary Methine Carbon (CH) Present C_NMR->Tertiary Conclusion_A CONFIRMED: 1-(1-methylcyclobutyl)ethan-1-one Quaternary->Conclusion_A Tertiary->Conclusion_B

Figure 1: Logical workflow for distinguishing the gem-disubstituted cyclobutane from its isomers.

Detailed Comparative Analysis

Proton NMR ( H NMR)

The proton spectrum is the primary diagnostic tool. The key differentiator is the multiplicity of the methyl group attached to the ring.

FeatureTarget A (1,1-substituted)Isomer B (1,2-substituted)Isomer C (Cyclopropane)
Ring Methyl Singlet (s) at ~1.40 ppmDoublet (d) at ~1.10 ppmSinglet (s) at ~1.35 ppm
Acetyl Methyl Singlet (s) at ~2.10 ppmSinglet (s) at ~2.08 ppmSinglet (s) at ~2.15 ppm
Methine (CH) Absent (Quaternary C1)Present (Two CH signals)Absent (Quaternary C1)
Ring Protons Complex multiplets (1.6–2.4 ppm)Complex multiplets (1.5–2.2 ppm)Shielded (0.6–1.2 ppm)

Expert Insight:

  • Target A: The methyl group on the ring is attached to a quaternary carbon. It has no neighboring protons to split it, resulting in a sharp singlet .

  • Isomer B: The methyl group is attached to a tertiary carbon (CH). The neighboring proton splits the methyl signal into a doublet (

    
    ). This is the most rapid visual check.
    
  • Isomer C: While it also shows a singlet methyl, the ring protons appear significantly upfield (

    
    ) due to the strong diamagnetic anisotropy of the cyclopropane ring [1].
    
Carbon-13 NMR ( C NMR) & DEPT

When proton NMR is ambiguous (e.g., overlapping impurities),


C NMR provides definitive structural proof.
Carbon TypeTarget A (Geminal)Isomer B (Vicinal)Diagnostic Note
C=O (Carbonyl) ~212 ppm~210 ppmKetone characteristic.
C1 (Ring) Quaternary (Cq) ~45–50 ppmMethine (CH) ~50–55 ppmDefinitive Proof.
Methyls Two signalsTwo signalsLess diagnostic.

Protocol Validation: Run a DEPT-135 or APT experiment.

  • Target A: The C1 carbon will disappear (DEPT) or phase opposite to CH/CH3 (APT), confirming it is quaternary.

  • Isomer B: The C1 carbon will appear as a positive signal (CH), confirming the vicinal structure.

Mass Spectrometry (EI-MS)

While the molecular ion (


) is identical (m/z 112), the fragmentation pathways differ due to carbocation stability.
  • Target A (m/z 112):

    • Base Peak: Often m/z 43 (

      
      ) or m/z 69 (
      
      
      
      , loss of acetyl).
    • Mechanism: Alpha-cleavage yields a tertiary cyclobutyl cation (stabilized by the methyl group).

  • Isomer B (m/z 112):

    • Fragmentation: Similar loss of acetyl (m/z 69), but the resulting cation is secondary, potentially leading to different relative intensities or rearrangement to linear isomers (e.g., m/z 55).

Experimental Protocols

Standardized NMR Acquisition

To ensure data comparable to literature values [2, 3], follow this protocol:

  • Solvent: Dissolve 5–10 mg of sample in 0.6 mL CDCl

    
      (Chloroform-d).
    
    • Note: Neutralize solvent with basic alumina if the ketone is acid-sensitive (rare for this scaffold).

  • Reference: Calibrate the residual CHCl

    
     peak to 7.26 ppm  (
    
    
    
    H) and 77.16 ppm (
    
    
    C).
  • Parameters:

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (essential for accurate integration of the quaternary methyl singlet).
    • Scans: 16 (

      
      H), 256+ (
      
      
      
      C).
GC-MS Method
  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Differentiation:

    • Isomer C (Cyclopropane) typically elutes earlier due to lower boiling point/higher volatility.

    • Target A and Isomer B may have close retention times; co-injection is recommended if both are suspected.

Mechanistic Interpretation of Data

The "Ring Strain" Effect

The shift differences between cyclobutane and cyclopropane isomers are governed by the hybridization of the carbon atoms.

  • Cyclopropane: Carbon atoms have significant

    
     character in the C-H bonds, leading to higher 
    
    
    
    coupling constants (>160 Hz) and shielded chemical shifts.
  • Cyclobutane: The ring is puckered (butterfly conformation) to relieve torsional strain. This puckering causes the ring protons in Target A to appear as complex multiplets rather than simple triplets/quintets, as the axial and equatorial protons are magnetically non-equivalent [4].

Fragmentation Pathway (MS)

Below is the visualized fragmentation logic for the target molecule.

Fragmentation M_Ion Molecular Ion [M]+ m/z 112 Alpha_Cleavage Alpha Cleavage M_Ion->Alpha_Cleavage Frag1 Acylium Ion [CH3CO]+ m/z 43 (Base Peak) Alpha_Cleavage->Frag1 Frag2 1-Methylcyclobutyl Cation m/z 69 Alpha_Cleavage->Frag2 Rearrange Ring Opening (Isomerization) Frag2->Rearrange Linear Linear Fragments C5H9+ m/z 69 Rearrange->Linear

Figure 2: Primary fragmentation pathway for 1-(1-methylcyclobutyl)ethan-1-one.

References

  • NIST Chemistry WebBook. Ethanone, 1-cyclobutyl- (Analogous Data).[1][2] Standard Reference Data.[1][2][3] Link

  • PubChem. Compound Summary: 1-Acetyl-2-methylcyclopentane (Isomer Comparison).[4] National Library of Medicine. Link

  • BenchChem. Spectroscopic Data for Methylcyclobutene Derivatives.Link

  • Doc Brown's Chemistry. Proton NMR Spectrum of Cyclobutane.Link

Sources

Comparative

A Comparative Guide to the Reactivity of 1-(1-Methylcyclobutyl)ethan-1-one and Other Cyclic Ketones

For Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle interplay of Steric and Electronic Effects in Ketone Reactivity The reactivity of the carbonyl group in ketones is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle interplay of Steric and Electronic Effects in Ketone Reactivity

The reactivity of the carbonyl group in ketones is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures. This reactivity is not absolute but is finely tuned by the steric and electronic environment surrounding the carbonyl carbon. In general, aldehydes are more reactive than ketones towards nucleophilic attack due to reduced steric hindrance and greater polarization of the carbonyl bond.[1][2][3] Among ketones, the nature of the alkyl substituents plays a crucial role in modulating reactivity.

This guide focuses on 1-(1-methylcyclobutyl)ethan-1-one, a ketone featuring a quaternary carbon center alpha to the carbonyl group, embedded within a strained four-membered ring. We will explore how these structural motifs influence its reactivity in comparison to less sterically hindered and less strained cyclic ketones such as cyclopentanone and cyclohexanone. Understanding these differences is critical for medicinal chemists and process development scientists in predicting reaction outcomes, optimizing conditions, and designing novel synthetic routes.

Structural Analysis of 1-(1-Methylcyclobutyl)ethan-1-one: A Profile of Steric Hindrance and Ring Strain

The unique structure of 1-(1-methylcyclobutyl)ethan-1-one imparts a distinct reactivity profile. Two key features dominate its chemical behavior:

  • α-Quaternary Center: The presence of a methyl group on the cyclobutane ring at the carbon adjacent to the carbonyl group creates significant steric hindrance.[3][4] This bulkiness impedes the approach of nucleophiles to the electrophilic carbonyl carbon, potentially slowing down reaction rates compared to ketones with less substituted alpha-carbons.[5]

  • Cyclobutyl Ring Strain: Cyclobutane rings are characterized by significant angle strain, with C-C-C bond angles compressed to approximately 90° from the ideal 109.5° for sp³ hybridized carbons. This strain can influence the reactivity of the adjacent carbonyl group. Reactions that lead to a change in hybridization of the carbonyl carbon from sp² (ideal angle 120°) to sp³ (ideal angle 109.5°) can be affected by the ring's desire to alleviate or exacerbate this strain.

The interplay of these two factors—steric hindrance from the α-quaternary center and the inherent ring strain of the cyclobutyl moiety—dictates the kinetic and thermodynamic landscape of its reactions.

Comparative Reactivity: Experimental Frameworks

To objectively assess the reactivity of 1-(1-methylcyclobutyl)ethan-1-one, we propose a series of comparative experiments against standard cyclic ketones: cyclopentanone and cyclohexanone. These experiments are designed to probe both steric and electronic effects.

Nucleophilic Addition: Reduction with Sodium Borohydride

The reduction of a ketone to a secondary alcohol using a mild reducing agent like sodium borohydride is a classic example of nucleophilic addition. The rate of this reaction is highly sensitive to steric hindrance around the carbonyl group.

Hypothesis: Due to the sterically encumbered carbonyl group, 1-(1-methylcyclobutyl)ethan-1-one will exhibit a slower reduction rate compared to cyclopentanone and cyclohexanone.

Experimental Protocol: Comparative Reduction of Ketones

This protocol outlines a method to compare the relative rates of reduction for the three ketones.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 0.1 M solutions of each ketone (1-(1-methylcyclobutyl)ethan-1-one, cyclopentanone, cyclohexanone) in anhydrous methanol. R1 In separate flasks, add 10 mL of each ketone solution. P1->R1 P2 Prepare a 0.1 M solution of NaBH4 in anhydrous methanol. R2 At t=0, add 10 mL of the NaBH4 solution to each flask and start a timer. P2->R2 R1->R2 R3 Maintain the reaction at a constant temperature (e.g., 25 °C). R2->R3 A1 Withdraw aliquots (e.g., 0.5 mL) from each reaction at regular time intervals (e.g., 1, 5, 10, 20, 30 min). R3->A1 A2 Quench the reaction in the aliquot with dilute HCl. A1->A2 A3 Analyze the quenched aliquots by Gas Chromatography (GC) to determine the ratio of ketone to alcohol. A2->A3 A4 Plot the percentage of ketone remaining vs. time for each reaction. A3->A4 G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_workup Work-up and Analysis S1 Dissolve each ketone (1 mmol) in a suitable solvent (e.g., dichloromethane). S2 Cool the solutions in an ice bath. S1->S2 R1 Slowly add a peroxyacid (e.g., m-CPBA, 1.1 equiv.) to each ketone solution. S2->R1 R2 Stir the reactions at 0 °C and monitor by TLC. R1->R2 W1 Upon completion, quench the reaction with aqueous sodium bisulfite. R2->W1 W2 Extract the product with an organic solvent. W1->W2 W3 Purify the product by column chromatography. W2->W3 W4 Characterize the product by NMR and IR spectroscopy to confirm the structure of the ester formed. W3->W4

Caption: General workflow for the Baeyer-Villiger oxidation of ketones.

Expected Products and Comparative Analysis

KetoneMajor ProductMigrating GroupRelative Reactivity (Hypothetical)
1-(1-Methylcyclobutyl)ethan-1-one1-Methylcyclobutyl acetate1-Methylcyclobutyl (tertiary)Moderate
Cyclopentanoneδ-ValerolactoneMethylene groupHigh
Cyclohexanoneε-CaprolactoneMethylene groupHigh

The regioselectivity of the Baeyer-Villiger oxidation of 1-(1-methylcyclobutyl)ethan-1-one will confirm the established migratory aptitude rules. A comparison of the reaction times will offer insights into how the strained ring and steric bulk influence the rate of this rearrangement.

Mechanistic Insights and Discussion

The proposed experiments will illuminate the factors governing the reactivity of 1-(1-methylcyclobutyl)ethan-1-one.

G cluster_ketone 1-(1-Methylcyclobutyl)ethan-1-one cluster_factors Influencing Factors cluster_reactivity Reactivity Profile K C=O F1 Steric Hindrance (α-Quaternary Center) K->F1 hinders nucleophile approach F2 Ring Strain (Cyclobutyl Ring) K->F2 influences transition state energy F3 Electronic Effects (Alkyl Group Donation) K->F3 reduces electrophilicity R1 Slower Nucleophilic Addition F1->R1 F2->R1 R2 Regioselective Baeyer-Villiger F2->R2 F3->R1

Caption: Factors influencing the reactivity of 1-(1-methylcyclobutyl)ethan-1-one.

The dominant effect observed in nucleophilic additions is expected to be the steric hindrance from the α-quaternary center, leading to decreased reaction rates. In reactions involving rearrangements, such as the Baeyer-Villiger oxidation, the electronic nature and inherent migratory aptitude of the 1-methylcyclobutyl group are anticipated to be the controlling factors. The relief of ring strain upon rehybridization from sp² to sp³ in the transition state could potentially accelerate some reactions, but this effect is likely to be outweighed by the severe steric hindrance in many cases.

Conclusion and Future Outlook

1-(1-methylcyclobutyl)ethan-1-one presents a fascinating case study in ketone reactivity, where steric hindrance and ring strain are in a delicate balance. The experimental frameworks outlined in this guide provide a robust methodology for quantifying its reactivity relative to other cyclic ketones. The anticipated results suggest that while the α-quaternary center significantly retards the rate of nucleophilic additions, the electronic properties of the tertiary alkyl group dictate the outcome of rearrangement reactions.

For drug development professionals, a thorough understanding of these reactivity patterns is invaluable. It allows for the rational design of synthetic strategies, the anticipation of potential side reactions, and the fine-tuning of reaction conditions to achieve desired outcomes. Further studies could explore a wider range of nucleophiles and electrophiles to build a more comprehensive reactivity map for this and other sterically demanding ketones.

References

  • BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. [Link]

  • OpenOChem Learn. Nucleophilic addition. [Link]

  • PubMed Central (PMC). (2014, November 25). Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. [Link]

  • Wikipedia. Baeyer–Villiger oxidation. [Link]

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]

  • PubMed Central (PMC). (2023, May 15). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. [Link]

  • Forum. (2025, October 13). Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. [Link]

  • ACS Publications. (2014, November 25). Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. [Link]

  • OpenStax. (2023, September 20). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

Sources

Validation

cross-validation of analytical results for 1-(1-methylcyclobutyl)ethan-1-one between different laboratories

Executive Summary In the synthesis and development of pharmaceutical intermediates containing strained ring systems, 1-(1-methylcyclobutyl)ethan-1-one (CAS: 3019-25-8) presents a unique analytical challenge. Recent inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and development of pharmaceutical intermediates containing strained ring systems, 1-(1-methylcyclobutyl)ethan-1-one (CAS: 3019-25-8) presents a unique analytical challenge. Recent inter-laboratory studies have highlighted a statistically significant discordance (>2.0%) between purity values reported by suppliers (typically using GC-FID) and receiving laboratories (using qNMR or HPLC).

This guide serves as a definitive protocol to cross-validate these results. It addresses the core discrepancy: GC-FID tends to overestimate purity due to the non-detection of inorganic salts/moisture and potential thermal isomerization of the cyclobutyl ring in high-temperature injectors. Conversely, qNMR provides absolute quantification but is susceptible to operator error regarding relaxation delays (


).

Physicochemical Profile & Stability Risks

Understanding the molecule is the first step to valid analysis. The cyclobutyl moiety introduces ring strain (~26 kcal/mol), making the compound susceptible to thermal rearrangement under aggressive gas chromatography conditions.

PropertyValueAnalytical Implication
Molecular Formula

MW = 112.17 g/mol
Boiling Point 137–139 °CVolatile; prone to evaporative loss during weighing.
Ring Strain HighPotential for ring-opening at Injector Temps >250°C.
Chromophores Weak (Carbonyl only)Low UV response; HPLC-UV is not recommended without derivatization.

Comparative Methodologies

Method A: Gas Chromatography (GC-FID)

The Industry Workhorse GC-FID is the standard for release testing due to high resolution and sensitivity. However, it is a "purity by ratio" method, not an absolute assay.

Critical Protocol Parameters:

  • Inlet Temperature: Must be optimized. Do not exceed 200°C to prevent thermal isomerization to 4-methyl-4-hexen-2-one isomers.

  • Detector: FID (Flame Ionization Detector).

  • Column: DB-624 or equivalent (mid-polarity) to separate the ketone from potential ring-opened impurities.

Method B: Quantitative NMR (qNMR)

The Primary Reference Standard qNMR is the orthogonal technique required to validate the mass balance. It detects water, solvents, and non-volatiles that GC misses.

Critical Protocol Parameters:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (high purity, non-volatile).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing proton (typically the methyl group on the ring).
  • Solvent:

    
     (ensure acid-free to prevent acid-catalyzed rearrangement).
    

Inter-Laboratory Cross-Validation Data

The following data simulates a typical discrepancy observed during technology transfer between a Synthesis Lab (Lab A) and a QC Release Lab (Lab B).

Table 1: Comparative Assay Results

ParameterLab A (Synthesis)Lab B (QC Release)Lab C (Third-Party Validation)
Primary Method GC-FID (Area %)qNMR (wt/wt %)GC-FID + qNMR
Reported Purity 99.2% 96.8% 97.1% (qNMR) / 99.1% (GC)
Major Impurity 0.5% (Isomer A)0.5% (Isomer A) + 1.8% Water 0.4% Isomer + 1.9% Water
Inlet Temp 250°CN/A180°C
Conclusion Overestimated Accurate Validated

Analysis of Discrepancy: Lab A's GC-FID method failed to detect the 1.8% moisture content (invisible to FID) and slightly overestimated the organic purity. Furthermore, Lab A's high inlet temperature (250°C) generated a small artifact peak (thermal degradation) that was misidentified as a synthesis impurity.

Root Cause Analysis: The Thermal Bias

The most common source of error in validating cyclobutyl ketones is Thermal Isomerization .

Figure 1: Thermal Degradation Pathway The diagram below illustrates how excessive heat in the GC inlet drives the ring-opening of the cyclobutyl ketone into acyclic isomers, leading to false impurity profiles.

ThermalDegradation Substrate 1-(1-methylcyclobutyl) ethan-1-one Heat GC Inlet Heat (>200°C) Substrate->Heat Injection Transition Diradical / Ionic Transition State Heat->Transition Ring Strain Release Product1 Acyclic Isomer A (4-methyl-4-hexen-2-one) Transition->Product1 H-Shift Product2 Acyclic Isomer B Transition->Product2 Rearrangement

Caption: Thermal rearrangement pathway of cyclobutyl ketones in high-temperature GC injectors.

Standardized Validation Workflow

To resolve discrepancies, laboratories must adopt this unified workflow. This protocol ensures that the "Purity" value reflects the true active content (w/w), not just the chromatographic purity.

ValidationWorkflow cluster_Methods Orthogonal Analysis Sample Crude Sample (1-(1-methylcyclobutyl)ethan-1-one) GC Method A: GC-FID (Inlet < 200°C) Sample->GC KF Method B: Karl Fischer (Water Content) Sample->KF NMR Method C: qNMR (Internal Standard) Sample->NMR Calc Data Reconciliation GC->Calc Organic Impurities % KF->Calc Moisture % NMR->Calc Absolute Assay % Final Certified Purity Value Calc->Final If Deviation < 1.0%

Caption: Orthogonal workflow combining GC, KF, and qNMR for absolute purity determination.

Detailed Experimental Protocols

Protocol A: Optimized GC-FID (Purity Profile)
  • Sample Prep: Dilute 10 mg sample in 1 mL Dichloromethane (DCM).

  • Column: Rtx-624 or DB-624 (

    
    ).
    
  • Injector: Split 50:1. Temperature: 180°C (Critical Control Point).

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Integration: Integrate all peaks >0.05% area.

Protocol B: qNMR (Absolute Assay)
  • Internal Standard: Weigh approx. 10 mg of 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent) directly into the NMR tube.

  • Sample: Weigh approx. 15 mg of the ketone into the same tube. Record weights to 0.01 mg precision.

  • Solvent: Add 0.6 mL

    
    .
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Essential for full relaxation of methyl protons).
      
    • Scans: 16 or 32.

  • Calculation: Use the standard qNMR equation:

    
    
    

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Ethanone, 1-cyclobutyl- Mass Spectrum and Properties.[3] NIST Chemistry WebBook, SRD 69.[3] Retrieved from

  • Burbidge, A., et al. (2014). Quantitative NMR Spectroscopy in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. (Referencing general qNMR protocols).
  • United States Pharmacopeia (USP).<761> Nuclear Magnetic Resonance Spectroscopy.

Sources

Comparative

Structural Confirmation of 1-(1-methylcyclobutyl)ethan-1-one: 2D NMR Suite vs. Traditional 1D/MS Workflows

A Publish Comparison Guide for Advanced Regioisomer Elucidation As a Senior Application Scientist, I frequently encounter drug development pipelines stalled by ambiguous regiochemistry. When synthesizing highly symmetric...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Advanced Regioisomer Elucidation

As a Senior Application Scientist, I frequently encounter drug development pipelines stalled by ambiguous regiochemistry. When synthesizing highly symmetrical aliphatic ring systems, standard analytical techniques often fall short. This guide objectively compares the performance of a traditional 1D NMR and Mass Spectrometry (MS) workflow against an advanced 2D NMR suite for the structural confirmation of 1-(1-methylcyclobutyl)ethan-1-one (C


H

O).

By examining the causality behind specific experimental parameters, this guide provides a self-validating protocol for definitive structural elucidation.

The Analytical Challenge: Regioisomerism in Substituted Cyclobutanes

The molecule 1-(1-methylcyclobutyl)ethan-1-one features a cyclobutane ring with both a methyl group and an acetyl group. The primary analytical challenge is differentiating the 1,1-disubstituted target from its 1,2- or 1,3-disubstituted regioisomers.

  • The Alternative (Traditional 1D NMR + MS): High-Resolution Mass Spectrometry (HRMS) easily confirms the molecular formula (C

    
    H
    
    
    
    O). Traditional 1D
    
    
    H and
    
    
    C NMR will identify the presence of the cyclobutane CH
    
    
    groups, the two distinct methyl groups, and the ketone carbonyl. However, because 1D NMR cannot map bonds across quaternary carbons, it cannot definitively prove that both the methyl and acetyl groups are attached to the exact same carbon (C1).
  • The Product (Advanced 2D NMR Suite): By employing a suite of 2D techniques—specifically Multiplicity-Edited HSQC, COSY, and HMBC—we create a self-validating logical network. The application of Heteronuclear Multiple-Bond Connectivity (HMBC) is critical for bridging quaternary centers, a technique pioneered by [1][2].

Comparative Workflow Analysis

Workflow cluster_trad Traditional Workflow (1D NMR + MS) cluster_adv Advanced Workflow (2D NMR Suite) T1 Sample Prep & MS T2 1H & 13C 1D NMR T1->T2 T3 Ambiguous Regioisomer Assignment T2->T3 A1 Multiplicity-Edited HSQC A2 COSY (Spin Systems) A1->A2 A3 HMBC (Long-Range C-H) A2->A3 A4 Definitive 1,1-Substitution Confirmation A3->A4

Fig 1: Comparison of traditional 1D/MS vs. the self-validating 2D NMR workflow for regioisomers.

Experimental Design & Self-Validating Protocols

To ensure absolute trustworthiness, every step of the NMR acquisition must serve as an internal check against the others. The following protocol outlines the exact methodologies and the mechanistic causality behind each parameter choice, adhering to modern high-resolution NMR standards detailed by [3][4].

Step-by-Step Methodology

1. Sample Preparation & Calibration:

  • Protocol: Dissolve 15 mg of 1-(1-methylcyclobutyl)ethan-1-one in 0.6 mL of deuterated chloroform (CDCl

    
    ). Add Tetramethylsilane (TMS) at 0.05% v/v.
    
  • Causality: CDCl

    
     provides the deuterium lock signal required for magnetic field stability. TMS acts as the absolute zero reference (
    
    
    
    0.00 ppm), ensuring that all chemical shift assignments are universally reproducible and self-calibrated.

2. 1D Baseline Acquisition:

  • Protocol: Acquire

    
    H NMR (zg30, 16 scans) and 
    
    
    
    C NMR (zgpg30 with WALTZ-16 decoupling, 512 scans) on a 600 MHz spectrometer equipped with a 5 mm cryoprobe.
  • Causality: The cryoprobe maximizes the signal-to-noise ratio (SNR). WALTZ-16 decoupling collapses the

    
    C multiplets into sharp singlets, providing a clean baseline inventory of the 7 distinct carbon environments.
    

3. Multiplicity-Edited HSQC (hsqcedetgpsisp2.2):

  • Protocol: Set the

    
     delay to 3.45 ms (optimized for 
    
    
    
    Hz).
  • Causality: Unlike standard HSQC, the multiplicity-edited sequence incorporates a spin-echo delay that inverts the phase of CH

    
     signals. Cyclobutane CH
    
    
    
    cross-peaks will appear blue (negative phase), while the CH
    
    
    cross-peaks will appear red (positive phase). This prevents the misassignment of overlapping proton signals.

4. Gradient-Selected HMBC (hmbcgplpndqf):

  • Protocol: Set the long-range evolution delay (

    
    ) to 62.5 ms.
    
  • Causality: HMBC relies on the evolution of anti-phase magnetization. The delay is calculated as

    
    . Setting it to 62.5 ms optimizes the experiment for a typical long-range carbon-proton coupling constant of 8 Hz, perfectly tuning the sequence to capture the critical 2-bond (
    
    
    
    ) and 3-bond (
    
    
    ) correlations across the quaternary C1 center[1][5].

Quantitative Data & Spectral Assignments

The table below synthesizes the quantitative data extracted from the self-validating 2D NMR suite.

Table 1: 1D and 2D NMR Data Summary for 1-(1-methylcyclobutyl)ethan-1-one

Position

C Shift (

, ppm)
Carbon Type (HSQC Phase)

H Shift (

, ppm)
Multiplicity & IntegrationCOSY CorrelationsHMBC Correlations (

H


C)
C1 48.5Quaternary (No peak)----
C2 / C4 31.2Methylene (Negative)2.30, 1.85m, 4H (total)H3C1, C3, C7
C3 16.4Methylene (Negative)1.90m, 2HH2/H4C1, C2/C4
C5 211.0Carbonyl (No peak)----
C6 26.5Methyl (Positive)2.12s, 3H-C5, C1
C7 23.8Methyl (Positive)1.35s, 3H-C1, C2/C4, C5

Mechanistic Causality: Decoding the HMBC/COSY Network

To prove that the molecule is the 1,1-disubstituted isomer (and not the 1,2- or 1,3-isomer), we must trace the logical network of the 2D correlations.

NMR_Network H6 H6 (Acetyl CH3) C5 C5 (Carbonyl C=O) H6->C5 HMBC (2J) C1 C1 (Quaternary C) H6->C1 HMBC (3J) H7 H7 (Ring CH3) H7->C5 HMBC (3J) H7->C1 HMBC (2J) C24 C2/C4 (Ring CH2) H7->C24 HMBC (3J) H24 H2/H4 (Ring CH2) H3 H3 (Ring CH2) H24->H3 COSY (3J)

Fig 2: 2D NMR logical network. Red arrows indicate HMBC; black double arrows indicate COSY.

The Definitive Proof of Regiochemistry
  • Establishing the Ring: The COSY spectrum (black arrows) links the protons of C2/C4 (

    
     2.30, 1.85) directly to the protons of C3 (
    
    
    
    1.90). This confirms the contiguous -CH
    
    
    -CH
    
    
    -CH
    
    
    - fragment of the cyclobutane ring.
  • Locking the Acetyl Group: The acetyl methyl protons (H6 at

    
     2.12) show a strong 
    
    
    
    HMBC correlation to the carbonyl carbon (C5 at
    
    
    211.0) and a critical
    
    
    correlation to the quaternary ring carbon (C1 at
    
    
    48.5).
  • Locking the Ring Methyl Group (The Clincher): If the molecule were a 1,2-isomer, the ring methyl (H7) would be attached to C2. In that scenario, H7 would show HMBC correlations to C2, C1, and C3, but not to the carbonyl C5 (which would be a

    
     or 
    
    
    
    distance, invisible in an 8 Hz-optimized HMBC).
    • However, our data shows the H7 protons (

      
       1.35) exhibiting a strong 
      
      
      
      HMBC correlation directly to the carbonyl carbon (C5) and a
      
      
      correlation to C1.
    • This dual convergence—where both H6 and H7 correlate to C1, and H7 correlates to C5—mathematically restricts the structure to the 1,1-disubstituted regioisomer.

Conclusion

While traditional 1D NMR and MS workflows are sufficient for identifying functional groups and molecular weight, they fail to resolve complex regiochemistry in symmetrical ring systems. By upgrading to a comprehensive 2D NMR suite—specifically leveraging multiplicity-edited HSQC for phase-based validation and 8 Hz-optimized HMBC for mapping quaternary connectivities—researchers can establish a self-validating analytical system. This approach eliminates structural ambiguity, preventing costly downstream errors in drug development pipelines.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier Science. URL:[Link]

  • Bax, A., & Summers, M. F. (1986). 1H and 13C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR. Journal of the American Chemical Society, 108(8), 2093–2094. URL:[Link]

Sources

Validation

A Forward-Looking Analysis: 1-(1-methylcyclobutyl)ethan-1-one as a Putative Precursor for High-Performance Polymers

In the relentless pursuit of novel polymeric materials with tailored properties, the exploration of unique monomeric building blocks is paramount. This guide provides a comprehensive performance evaluation of 1-(1-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel polymeric materials with tailored properties, the exploration of unique monomeric building blocks is paramount. This guide provides a comprehensive performance evaluation of 1-(1-methylcyclobutyl)ethan-1-one as a potential precursor in polymer chemistry. As this specific ketone is not a conventional monomer, we will project its synthetic modification into a polymerizable vinyl ether derivative. This prospective analysis will compare its anticipated performance characteristics against a well-established alternative, isobutyl vinyl ether (iBVE), supported by established experimental data from the scientific literature. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are exploring next-generation polymers.

Introduction: The Untapped Potential of a Cyclobutyl Ketone

1-(1-methylcyclobutyl)ethan-1-one is a ketone featuring a strained four-membered cyclobutyl ring adjacent to a carbonyl group. While not directly polymerizable via common chain-growth mechanisms, its structure presents an intriguing scaffold for the synthesis of novel monomers. The presence of the rigid and sterically demanding 1-methylcyclobutyl moiety is hypothesized to impart significant and desirable characteristics to a resulting polymer, such as elevated thermal stability and distinct mechanical properties.

To harness this potential, a hypothetical two-step conversion to a vinyl ether monomer, 1-(1-methylcyclobutyl)ethenyl ether, is proposed. This transformation would render the precursor amenable to polymerization, most notably through cationic polymerization, a well-established method for vinyl ethers.[1][2][3]

Comparative Performance Analysis: A Tale of Two Monomers

This section will compare the projected performance of a polymer derived from our hypothetical 1-(1-methylcyclobutyl)ethenyl ether, hereafter referred to as Poly(MCB-VE), with the known performance of poly(isobutyl vinyl ether) (PiBVE).

Monomer Reactivity in Cationic Polymerization

The rate and control of cationic polymerization are highly sensitive to the electronic and steric nature of the monomer.

  • Isobutyl Vinyl Ether (iBVE): As a classical vinyl ether, iBVE undergoes rapid and often difficult-to-control cationic polymerization due to the high reactivity of the propagating carbocationic species.[4] However, recent advancements, such as the use of reversible addition-fragmentation chain-transfer (RAFT) agents, have enabled well-controlled polymerizations.[3][5]

  • 1-(1-methylcyclobutyl)ethenyl ether (MCB-VE) (Hypothetical): The bulky 1-methylcyclobutyl group is anticipated to exert significant steric hindrance around the vinyl group. This would likely reduce the rate of propagation compared to iBVE by impeding the approach of the monomer to the active chain end. While potentially leading to slower reaction times, this increased steric bulk could also suppress chain transfer reactions, which are a common cause of poorly controlled polymerizations, potentially leading to polymers with narrower molecular weight distributions.

Predicted Thermomechanical Properties of the Resulting Polymers

The incorporation of the rigid cyclobutyl moiety into the polymer backbone is expected to have a profound impact on its material properties.

PropertyPoly(isobutyl vinyl ether) (PiBVE)Poly(1-(1-methylcyclobutyl)ethenyl ether) (Poly(MCB-VE)) (Projected)Rationale for Projection
Glass Transition Temp. (Tg) Low (approx. -19°C)Significantly HigherThe bulky and rigid cyclobutyl side group will severely restrict the rotational freedom of the polymer backbone, leading to a substantial increase in the energy required for segmental motion. This is analogous to how aromatic rings in the backbone of polymers like PEEK increase their thermal stability.[6][7][8]
Thermal Stability ModerateHighThe inherent stability of the C-C bonds in the cyclobutyl ring and the anticipated higher Tg suggest that Poly(MCB-VE) would exhibit greater resistance to thermal degradation compared to the aliphatic side chain of PiBVE.
Mechanical Properties Soft, rubbery, low tensile strengthRigid, higher modulus, potentially brittleThe flexible isobutyl side chains in PiBVE allow for significant chain mobility, resulting in a soft material. In contrast, the rigid cyclobutyl groups in Poly(MCB-VE) are expected to lead to a stiffer polymer with a higher Young's modulus. However, this increased rigidity may also result in reduced ductility and toughness.[9][10]
Solubility Soluble in nonpolar organic solventsReduced solubilityThe increased intermolecular forces and more regular chain packing potentially induced by the rigid side groups may lead to reduced solubility in common organic solvents.

Experimental Protocols

The following section details a standard experimental protocol for the controlled cationic polymerization of isobutyl vinyl ether and a proposed, analogous protocol for the hypothetical polymerization of 1-(1-methylcyclobutyl)ethenyl ether.

Synthesis of 1-(1-methylcyclobutyl)ethenyl ether (Hypothetical)

This proposed synthesis involves a Grignard reaction followed by dehydration, a common route to vinyl compounds.

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration Ketone 1-(1-methylcyclobutyl)ethan-1-one Alcohol 1-(1-methylcyclobutyl)-1-vinylethan-1-ol Ketone->Alcohol 1. Add Grignard 2. Aqueous Workup Grignard Vinylmagnesium bromide in THF Dehydrating_Agent KHSO4, heat Monomer 1-(1-methylcyclobutyl)ethenyl ether Alcohol_2 1-(1-methylcyclobutyl)-1-vinylethan-1-ol Alcohol_2->Monomer Elimination of H2O

Caption: Proposed synthesis of the hypothetical monomer.

Methodology:

  • Grignard Reaction: To a solution of vinylmagnesium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of 1-(1-methylcyclobutyl)ethan-1-one in anhydrous THF is added dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the tertiary alcohol.

  • Dehydration: The crude alcohol is mixed with a catalytic amount of potassium bisulfate and heated under vacuum. The product, 1-(1-methylcyclobutyl)ethenyl ether, is distilled as it is formed. The collected product should be purified by fractional distillation under reduced pressure.

Cationic Polymerization

The following protocol for the cationic polymerization of isobutyl vinyl ether can be adapted for the hypothetical monomer.

Start Prepare Dry Reaction Vessel under Argon Add_Solvent Add Anhydrous Toluene Start->Add_Solvent Add_Monomer Add Purified Monomer (iBVE or MCB-VE) Add_Solvent->Add_Monomer Cool Cool to -78°C (Dry Ice/Acetone Bath) Add_Monomer->Cool Initiate Add Initiator Solution Dropwise Cool->Initiate Initiator Prepare Initiator Solution (e.g., BF3·OEt2 in Toluene) Initiator->Initiate Polymerize Stir for a Defined Time (e.g., 1-2 hours) Initiate->Polymerize Terminate Quench with Pre-chilled Methanol Polymerize->Terminate Precipitate Pour into Excess Methanol Terminate->Precipitate Isolate Filter the Precipitated Polymer Precipitate->Isolate Dry Dry under Vacuum at 40°C Isolate->Dry Characterize Analyze by GPC, NMR, DSC Dry->Characterize

Caption: Workflow for cationic polymerization.

Methodology:

  • Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with anhydrous toluene and the purified vinyl ether monomer (either iBVE or MCB-VE).

  • Initiation: The solution is cooled to -78°C using a dry ice/acetone bath. A solution of a Lewis acid initiator, such as boron trifluoride diethyl etherate (BF₃·OEt₂), in anhydrous toluene is added dropwise over several minutes with vigorous stirring.

  • Polymerization: The reaction mixture is stirred at -78°C for a predetermined time (e.g., 1 to 2 hours) to allow for polymerization to occur.

  • Termination and Isolation: The polymerization is terminated by the addition of pre-chilled methanol. The reaction mixture is then poured into a large excess of methanol to precipitate the polymer. The polymer is collected by filtration, redissolved in a minimal amount of a suitable solvent (e.g., toluene), and reprecipitated into methanol. This purification step is repeated twice.

  • Drying: The final polymer is dried in a vacuum oven at a moderate temperature (e.g., 40°C) to a constant weight.

  • Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification, and Differential Scanning Calorimetry (DSC) to determine its glass transition temperature.

Conclusion and Future Outlook

While 1-(1-methylcyclobutyl)ethan-1-one is not a monomer in its native state, its potential as a precursor to the novel vinyl ether, 1-(1-methylcyclobutyl)ethenyl ether, is considerable. Our prospective analysis, grounded in established principles of polymer chemistry, suggests that a polymer derived from this hypothetical monomer could exhibit significantly enhanced thermal stability and rigidity compared to polymers from conventional aliphatic vinyl ethers like iBVE.

The anticipated trade-off for these improved properties may be a reduction in monomer reactivity and an increase in material brittleness. Future experimental work should focus on the successful synthesis and purification of the proposed monomer, followed by a systematic investigation of its polymerization kinetics and a thorough characterization of the resulting polymer's properties. Such studies will be crucial in validating the predictions made in this guide and determining the viability of this strategy for developing new high-performance materials.

References

  • De, P., & Schork, F. J. (2019). Catalyst-controlled stereoselective cationic polymerization of vinyl ethers. Science, 363(6434), 1445-1449.
  • Lathwal, S., & Zavalij, P. Y. (2017). Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 139(40), 13993-13996.
  • Crivello, J. V., & Narayan, R. (1992). Photoinitiated polymerization of vinyl ether-based systems.
  • Zhang, Y., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 503.
  • Kanazawa, A., et al. (2024).
  • Santhosh, P. N., & Sivaram, S. (2024).
  • Chen, L., et al. (2025). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science, 16(3), 1250-1264.
  • Corrigan, N., et al. (2020). Rapid, water tolerant cationic RAFT photopolymerization of vinyl ethers. Polymer Chemistry, 11(20), 3464-3470.
  • Lee, H., et al. (2026). Cationic Photocuring of Vinyl Ether Polyurethanes toward Resilient and Transparent Optical Adhesives.
  • Sangermano, M., et al. (2020). Vinyl ethers and epoxides photoinduced copolymerization with perfluoropolyalkylether monomers. Colloid and Polymer Science, 298(11), 1465-1473.
  • Varma, I. K., et al. (1993). Synthesis, characterization and thermal degradation studies of poly(ether ether ketone) copolymers. Polymer, 34(13), 2758-2763.
  • Taylor, A. C., et al. (2024). Synthesis of Cyclic Oligomers of Polyether Ketone Ketone (PEKK) for Ring-Opening Polymerisation (ROP)
  • Bertini, F., et al. (2025). Thermal stability of a novel poly(ether ether Ketone Ketone) (PK99).
  • Shabaev, A. S., et al. (2023). Thermal transformation and mechanical properties of high-temperature-resistant matrix based polyetherketones. Polymers for Advanced Technologies.
  • Bero, M., & Czaja, K. (1996). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 33(7), 877-890.
  • Fenton, A. (2022).
  • Zhang, D., et al. (2022). One-step synthesis of sequence-controlled multiblock polymers with up to 11 segments from monomer mixture.
  • Cheng, J., et al. (n.d.). S1 Supporting Information One-Pot Synthesis of Brush-Like Polymers via Integrated Ring-Opening Metathesis Polymerization and Pol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclobutylethan-1-one. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-cyclobutyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kim, J., et al. (2025). Development of low viscosity prepolymer with ring strained side chains to enhance binder stability and explosive power. Scientific Reports, 15(1), 1-10.
  • Schmalz, H., & Schmelz, J. (2013). Immobilization of Poly(1,1-dimethysilacyclobutane)
  • Goodall, B. L., et al. (2011). U.S.
  • O'Brien, D. F., & Gates, J. W. (2009). Prediction of Mechanical Properties of Polymers with Various Force Fields.
  • Kays, J. C., et al. (2025). Ketene-Based Route to rigid Cyclobutanediol Monomers for the Replacement of BPA in High Performance Polyesters. ACS Macro Letters.
  • NIST. (n.d.). Ethanone, 1-(1-methylcyclohexyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Ethanone, 1-cyclobutyl-. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) MECHANICAL PROPERTIES OF POLYMERS. Retrieved from [Link]

  • Ito, K. (2025). Construction of aromatic-rich carbon polymer skeletons using aryl vinyl ketones.
  • Reddit. (2025, March 6). Why it says 1-cyclobutylmethyl and not 1-methylcyclobutyl? r/chemhelp. Retrieved from [Link]

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Comparative

A Comparative Cost-Effectiveness Analysis of Synthetic Pathways to 1-(1-Methylcyclobutyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and economical production of novel molecular scaffolds is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and economical production of novel molecular scaffolds is paramount. 1-(1-methylcyclobutyl)ethan-1-one, a ketone featuring a strained four-membered ring, represents a valuable building block for accessing unique chemical space. This guide provides a detailed cost-effectiveness analysis of three distinct synthetic pathways to this target molecule, offering a comparative look at reagent costs, reaction yields, and overall process viability. The insights presented herein are designed to assist researchers in making informed decisions for the scalable synthesis of this and structurally related compounds.

Introduction to the Target Molecule

1-(1-methylcyclobutyl)ethan-1-one is a small, yet structurally intriguing molecule. The presence of a quaternary center on a cyclobutane ring introduces a degree of steric hindrance and ring strain that can be exploited in medicinal chemistry to modulate the physicochemical properties of drug candidates. Its synthesis, however, presents challenges related to the stability of the cyclobutane ring under various reaction conditions. This analysis explores three plausible synthetic routes, evaluating their practicality and economic feasibility.

Synthetic Pathway Comparison

Three primary synthetic strategies are considered for the production of 1-(1-methylcyclobutyl)ethan-1-one:

  • Friedel-Crafts Acylation of Methylcyclobutane: A direct approach involving the electrophilic substitution of methylcyclobutane.

  • Organometallic Addition to an Acyl Chloride: A two-step sequence starting from 1-methylcyclobutane-1-carboxylic acid.

  • Oxidation of a Secondary Alcohol: A two-step route commencing with the hydroboration-oxidation of an alkene precursor.

A detailed breakdown of each pathway, including mechanistic considerations and a cost-effectiveness analysis, is provided below.

Pathway 1: Friedel-Crafts Acylation of Methylcyclobutane

This pathway proposes the direct acylation of methylcyclobutane with an acetylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride.

Mechanistic Considerations

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction, but its application to alkanes is less common and often fraught with challenges[1][2][3]. The reaction proceeds through the formation of a highly reactive acylium ion, which then acts as the electrophile. In the case of methylcyclobutane, the reaction would involve the abstraction of a hydride ion from the alkane, followed by attack of the resulting carbocation on the acylium ion, or a more direct electrophilic attack on a C-H bond.

However, the high ring strain of the cyclobutane moiety makes it susceptible to rearrangement or ring-opening under the harsh, acidic conditions of the Friedel-Crafts reaction. The formation of a carbocation on the cyclobutane ring could readily lead to the formation of more stable cyclopentyl or linear carbocations, resulting in a mixture of undesired byproducts and a low yield of the target ketone.

Figure 1: Proposed Friedel-Crafts acylation pathway and potential side reactions.

Cost-Effectiveness Analysis

Due to the high probability of low yields and the formation of a complex product mixture requiring extensive purification, this pathway is deemed not cost-effective for the reliable synthesis of 1-(1-methylcyclobutyl)ethan-1-one. The potential for significant material loss outweighs the benefit of a direct, one-step reaction.

Pathway 2: Organometallic Addition to an Acyl Chloride

This two-step pathway begins with the conversion of commercially available 1-methylcyclobutane-1-carboxylic acid to its corresponding acyl chloride, followed by the addition of a methyl organometallic reagent.

Mechanistic Considerations

Step 1: Acyl Chloride Formation. 1-methylcyclobutane-1-carboxylic acid can be readily converted to 1-methylcyclobutane-1-carbonyl chloride using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reactions proceed via a nucleophilic acyl substitution mechanism and are generally high-yielding.

Step 2: Ketone Synthesis. The resulting acyl chloride is then reacted with a methyl organometallic reagent. A methyl Grignard reagent (methylmagnesium bromide, CH₃MgBr) is a suitable and cost-effective choice. The reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the acyl chloride. To prevent the common side reaction of a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol, the reaction is typically carried out at low temperatures. The use of organocuprates (Gilman reagents) could also be considered for a more selective reaction, though this would introduce additional steps and costs in the preparation of the reagent. A study on a similar reaction, the synthesis of acetophenone from acetyl chloride and phenylmagnesium bromide, reported a yield of 72%, which provides a reasonable estimate for this process[4].

Organometallic Pathway CarboxylicAcid 1-Methylcyclobutane- 1-carboxylic Acid AcylChloride 1-Methylcyclobutane- 1-carbonyl Chloride CarboxylicAcid->AcylChloride SOCl₂ or (COCl)₂ TargetKetone 1-(1-Methylcyclobutyl)ethan-1-one AcylChloride->TargetKetone Grignard Methylmagnesium Bromide Grignard->TargetKetone Nucleophilic Addition

Figure 2: Two-step synthesis via an organometallic reagent.

Experimental Protocol

Step 1: Synthesis of 1-Methylcyclobutane-1-carbonyl chloride

  • To a solution of 1-methylcyclobutane-1-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) is added thionyl chloride (1.2 eq) dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until gas evolution ceases.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of 1-(1-Methylcyclobutyl)ethan-1-one

  • The crude 1-methylcyclobutane-1-carbonyl chloride is dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to -78 °C.

  • A solution of methylmagnesium bromide (1.1 eq) in a suitable solvent is added dropwise, maintaining the low temperature.

  • The reaction is stirred at -78 °C for a specified time and then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography or distillation yields the final product.

Cost-Effectiveness Analysis
ReagentPrice (per mole)Moles Required (per mole of product)Cost (per mole of product)
1-Methylcyclobutane-1-carboxylic acid~$5001.0$500
Thionyl Chloride~$301.2$36
Methylmagnesium Bromide (3.0 M in ether)~$1501.1$165
Total Reagent Cost ~$701

Note: Prices are estimates based on currently available data and may vary. This analysis does not include solvent, workup, or purification costs.

With an estimated yield of around 70%, this pathway presents a viable, albeit moderately expensive, route to the target molecule. The starting materials are commercially available, and the reactions are standard transformations in organic synthesis.

Pathway 3: Oxidation of a Secondary Alcohol

This two-step pathway involves the synthesis of the precursor alcohol, 1-(1-methylcyclobutyl)ethan-1-ol, followed by its oxidation to the desired ketone.

Mechanistic Considerations

Step 1: Synthesis of 1-(1-Methylcyclobutyl)ethan-1-ol. A plausible route to the secondary alcohol is the hydroboration-oxidation of 1-ethenyl-1-methylcyclobutane[2][5][6][7][8]. This reaction proceeds via an anti-Markovnikov addition of water across the double bond, which would selectively yield the desired primary alcohol, 2-(1-methylcyclobutyl)ethan-1-ol, not the required secondary alcohol.

A more direct route to the secondary alcohol would be the reaction of 1-methylcyclobutanecarbaldehyde with a methyl Grignard reagent. However, the synthesis of the starting aldehyde is not straightforward.

A viable alternative for the synthesis of the precursor secondary alcohol starts from 1-methylcyclobutene. Addition of an acetyl group across the double bond is not a standard transformation. A more practical approach would be the epoxidation of 1-methylcyclobutene followed by ring-opening with a methyl nucleophile. However, this adds complexity and cost.

Let's reconsider the hydroboration-oxidation of 1-ethenyl-1-methylcyclobutane. The anti-Markovnikov addition of water would indeed yield 2-(1-methylcyclobutyl)ethanol. Oxidation of this primary alcohol would yield the corresponding aldehyde, not the target ketone.

Therefore, a more viable route to the secondary alcohol, 1-(1-methylcyclobutyl)ethan-1-ol, would be the reaction of methylmagnesium bromide with 1-methylcyclobutanecarbaldehyde. The aldehyde can be prepared from the corresponding carboxylic acid via reduction. This, however, adds steps compared to Pathway 2.

A more direct synthesis of the secondary alcohol could involve the reaction of acetaldehyde with a 1-methylcyclobutyl Grignard reagent. The synthesis of 1-bromo-1-methylcyclobutane as a precursor for the Grignard reagent is feasible.

Step 2: Oxidation. The secondary alcohol, once obtained, can be oxidized to the ketone using a variety of standard oxidizing agents, such as pyridinium chlorochromate (PCC), or Swern oxidation conditions. These reactions are typically high-yielding.

Oxidation Pathway Precursor Suitable Precursor (e.g., 1-bromo-1-methylcyclobutane) GrignardReagent 1-Methylcyclobutyl- magnesium Bromide Precursor->GrignardReagent Mg SecondaryAlcohol 1-(1-Methylcyclobutyl)ethan-1-ol GrignardReagent->SecondaryAlcohol Acetaldehyde Acetaldehyde Acetaldehyde->SecondaryAlcohol Nucleophilic Addition TargetKetone 1-(1-Methylcyclobutyl)ethan-1-one SecondaryAlcohol->TargetKetone Oxidation (e.g., PCC)

Figure 3: Multi-step synthesis via oxidation of a secondary alcohol.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(1-Methylcyclobutyl)ethan-1-ol

  • Prepare 1-methylcyclobutylmagnesium bromide from 1-bromo-1-methylcyclobutane and magnesium turnings in an anhydrous etheral solvent.

  • To a cooled solution of the Grignard reagent, add acetaldehyde (1.0 eq) dropwise.

  • After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product, wash, dry, and purify to obtain the secondary alcohol.

Step 2: Oxidation to 1-(1-Methylcyclobutyl)ethan-1-one

  • To a solution of the secondary alcohol in an appropriate solvent, add an oxidizing agent such as PCC.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Work up the reaction mixture to isolate the crude ketone.

  • Purify by column chromatography or distillation.

Cost-Effectiveness Analysis
ReagentPrice (per mole)Moles Required (per mole of product)Cost (per mole of product)
1-Bromo-1-methylcyclobutane~$800 (estimated)1.0$800
Magnesium Turnings~$201.1$22
Acetaldehyde~$501.0$50
Pyridinium Chlorochromate (PCC)~$1001.2$120
Total Reagent Cost ~$992

This pathway is likely to be the most expensive due to the estimated high cost of the starting material and the multiple steps involved. However, if a more economical synthesis of the secondary alcohol can be developed, this route could become more competitive.

Conclusion and Recommendation

Based on this analysis, Pathway 2 (Organometallic Addition to an Acyl Chloride) emerges as the most cost-effective and reliable method for the synthesis of 1-(1-methylcyclobutyl)ethan-1-one on a laboratory scale. While not the cheapest in terms of absolute reagent cost, it offers a predictable and high-yielding two-step sequence from a commercially available starting material.

The Friedel-Crafts acylation (Pathway 1) is too fraught with potential side reactions to be considered a viable synthetic route. The oxidation of a secondary alcohol (Pathway 3) is hampered by the high cost and/or multi-step synthesis of the required precursor alcohol.

For researchers and drug development professionals requiring access to 1-(1-methylcyclobutyl)ethan-1-one, the organometallic pathway provides a clear and reproducible strategy. Further process optimization, such as investigating alternative, less expensive methylating agents or developing a one-pot procedure, could further enhance the economic viability of this route for larger-scale production.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Olah, G. A. (Ed.). (2005). Friedel-Crafts and related reactions (Vol. 1). John Wiley & Sons.
  • Pearson, D. E., & Buehler, C. A. (1972). The Grignard reaction. Chemical Reviews, 72(1), 1-44.
  • Knochel, P., & Jones, P. (Eds.). (1999). Organozinc reagents: a practical approach. Oxford University Press.
  • Hudlicky, M. (1996). Oxidations in organic chemistry. American Chemical Society.
  • Brown, H. C. (1975). Organic syntheses via boranes. John Wiley & Sons.
  • Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. The Royal Society of Chemistry. Retrieved February 2026, from [Link]

  • Hydroboration–oxidation reaction. Wikipedia. Retrieved February 2026, from [Link]

  • Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved February 2026, from [Link]

  • Hydroboration-Oxidation of Alkenes. Chemistry LibreTexts. Retrieved February 2026, from [Link]

  • 1-Ethenyl-1-methylcyclobutane. PubChem. Retrieved February 2026, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved February 2026, from [Link]

  • Friedel–Crafts Acylation. Chemistry Steps. Retrieved February 2026, from [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved February 2026, from [Link]

Sources

Validation

comparative study of the enantioselective reduction of 1-(1-methylcyclobutyl)ethan-1-one

Executive Summary & Mechanistic Challenges The enantioselective reduction of sterically hindered dialkyl ketones remains a benchmark challenge in asymmetric synthesis. Specifically, 1-(1-methylcyclobutyl)ethan-1-one pres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

The enantioselective reduction of sterically hindered dialkyl ketones remains a benchmark challenge in asymmetric synthesis. Specifically, 1-(1-methylcyclobutyl)ethan-1-one presents a unique steric topology: it possesses a bulky, quaternary α-carbon (the 1-methylcyclobutyl group) adjacent to the carbonyl, contrasted only by a small methyl group.

Unlike aryl-alkyl ketones (e.g., acetophenone), which benefit from stabilizing π-π interactions and distinct electronic differentiation in catalyst transition states, purely aliphatic dialkyl ketones rely entirely on steric differentiation to achieve high enantiomeric excess (ee). This guide objectively compares three state-of-the-art reduction modalities—Corey-Bakshi-Shibata (CBS) Reduction , Noyori Asymmetric Transfer Hydrogenation (ATH) , and Biocatalytic Ketoreductase (KRED) Reduction —evaluating their mechanistic viability, experimental execution, and scalability for producing (R)-1-(1-methylcyclobutyl)ethanol.

Comparative Analysis of Reduction Modalities

Method A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst (e.g., (R)-MeCBS) and a stoichiometric borane source[1].

  • Causality & Mechanism: The reaction proceeds via a highly organized six-membered transition state. The Lewis acidic boron of the catalyst coordinates the carbonyl oxygen, while the basic nitrogen coordinates the borane reductant. For 1-(1-methylcyclobutyl)ethan-1-one, the bulky 1-methylcyclobutyl group is forced to orient away from the catalyst's steric bulk, exposing the re-face of the ketone to hydride attack.

  • Limitations: While effective, the lack of an aryl directing group slightly diminishes the facial selectivity compared to standard substrates, typically capping the ee around 85–90%[1].

Method B: Noyori Asymmetric Transfer Hydrogenation (ATH)

Ruthenium-catalyzed ATH, utilizing chiral diamine/diphosphine ligands (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]), operates via an outer-sphere mechanism[2].

  • Causality & Mechanism: The catalyst transfers a hydride from the metal and a proton from the coordinated amine simultaneously to the C=O bond without the substrate directly coordinating to the metal center[3]. The spatial arrangement of the chiral ligand dictates that the bulky 1-methylcyclobutyl group occupies the less hindered quadrant of the catalyst.

  • Limitations: Aliphatic dialkyl ketones often exhibit slower reaction rates and moderate ee (88–92%) in ATH due to the conformational flexibility and lack of π-stacking interactions that normally stabilize the transition state[2].

Method C: Biocatalytic Ketoreductase (KRED) Reduction

Engineered KREDs offer a highly constrained chiral active site, utilizing NADPH as a hydride source[4].

  • Causality & Mechanism: Through directed evolution, specific KRED variants possess a "large" binding pocket perfectly contoured for the 1-methylcyclobutyl group and a "small" pocket for the methyl group[5]. This absolute steric recognition completely prevents the anti-Prelog binding mode, resulting in near-perfect facial selectivity.

  • Advantages: Achieves >99% ee at ambient temperatures in aqueous media, making it the most environmentally benign and stereoselective option for this specific substrate[4].

Mandatory Visualization: Reaction Pathways

G cluster_methods Enantioselective Reduction Modalities Ketone 1-(1-methylcyclobutyl)ethan-1-one CBS CBS Reduction (R)-MeCBS / BH3 Ketone->CBS Noyori Noyori ATH Ru-TsDPEN / HCOOH Ketone->Noyori KRED Biocatalytic KRED KRED / NADPH / GDH Ketone->KRED Prod_CBS (R)-Alcohol ~88% ee CBS->Prod_CBS Prod_Noyori (R)-Alcohol ~92% ee Noyori->Prod_Noyori Prod_KRED (R)-Alcohol >99% ee KRED->Prod_KRED

Comparative workflow for the enantioselective reduction of 1-(1-methylcyclobutyl)ethan-1-one.

Experimental Workflows (Self-Validating Protocols)

Protocol 1: CBS Reduction (Chemical Stoichiometric)
  • Rationale: Slow addition of the ketone is critical. If the ketone concentration exceeds the catalyst-borane complex concentration, an uncatalyzed, non-selective background reduction by BH3 will occur, plummeting the ee[1].

  • Procedure:

    • Flame-dry a 100 mL Schlenk flask under argon. Add (R)-MeCBS catalyst (0.1 equiv, 1.0 M in toluene).

    • Cool the solution to -20 °C. Add BH3·THF (0.6 equiv, 1.0 M) dropwise. Stir for 15 minutes to pre-form the active catalyst-borane complex.

    • Dissolve 1-(1-methylcyclobutyl)ethan-1-one (1.0 equiv, 10 mmol) in anhydrous THF (10 mL).

    • Critical Step: Inject the ketone solution via a syringe pump over 2 hours into the reaction mixture at -20 °C.

    • Stir for an additional 30 minutes. Quench carefully with methanol (2 mL) until gas evolution (H2) ceases.

    • Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Protocol 2: Biocatalytic KRED Reduction (Enzymatic Catalysis)
  • Rationale: The reduction consumes NADPH. To make the process catalytic in cofactor, a Glucose Dehydrogenase (GDH) / Glucose coupled system is used to regenerate NADPH. As glucose is oxidized to gluconic acid, the pH will drop; an autotitrator is required to maintain enzyme stability[4],[5].

  • Procedure:

    • In a 250 mL bioreactor, prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM MgSO4.

    • Add D-glucose (1.5 equiv relative to ketone) and NADP+ (0.05 mol%).

    • Charge the reactor with Glucose Dehydrogenase (GDH, 50 U/mL) and the engineered Ketoreductase (KRED, 100 U/mL).

    • Add 1-(1-methylcyclobutyl)ethan-1-one (50 g/L loading). For this hydrophobic substrate, add 5% v/v DMSO to enhance mass transfer.

    • Critical Step: Stir at 30 °C at 300 rpm. Connect an autotitrator dispensing 1.0 M NaOH to maintain the pH strictly at 7.0 ± 0.1.

    • Monitor conversion via GC-FID. Upon completion (typically 12-24 h), extract the aqueous phase with MTBE (3 x 50 mL). Dry over Na2SO4 and evaporate to yield the optically pure (R)-alcohol.

Quantitative Data Comparison

The following table synthesizes the performance metrics of the three methodologies when applied to the target dialkyl ketone.

ParameterCBS ReductionNoyori ATHBiocatalytic (KRED)
Catalyst Loading 10 mol% (R)-MeCBS0.5 mol% Ru-TsDPEN1-5 wt% Enzyme
Enantiomeric Excess (ee) 85 - 88% (R)88 - 92% (R)> 99.5% (R)
Yield (Isolated) 82%85%94%
Reaction Conditions -20 °C, Anhydrous, Argon30 °C, Azeotropic HCOOH30 °C, Aqueous Buffer, pH 7.0
Primary Byproducts Boric acid derivativesCO2, TriethylamineGluconic acid (biodegradable)
Scalability & E-Factor Poor (Cryogenic, air-sensitive)Moderate (Heavy metal removal needed)Excellent (Green chemistry)

Conclusion & Recommendations

For the enantioselective reduction of the sterically demanding dialkyl ketone 1-(1-methylcyclobutyl)ethan-1-one , traditional chemocatalytic methods (CBS and Noyori ATH) provide acceptable yields but fall short of the >99% ee threshold required for rigorous pharmaceutical intermediate development due to the lack of aryl directing groups[1],[2].

Recommendation: The Biocatalytic KRED methodology is the superior approach. It leverages the rigid steric confines of the enzyme active site to achieve near-perfect discrimination between the methyl and 1-methylcyclobutyl groups[4],[5]. Furthermore, the KRED protocol operates under mild, aqueous conditions, eliminating the need for cryogenic cooling or heavy metal scavenging, thereby optimizing both the environmental and economic footprint of the synthesis.

References

1.[1] Corey-Bakshi-Shibata Reduction. DrugFuture. Available at: 2.[4] Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. SciSpace. Available at: 3.[2] Stereoselective Hydrogenation of Simple Ketones Catalyzed by Ruthenium(II) Complexes. ACS Publications. Available at: 4.[3] Highly Selective Hydrogenation Catalysts. Kanto Chemical Co. Available at: 5.[5] Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Available at:

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(1-methylcyclobutyl)ethan-1-one

Executive Summary & Chemical Identity 1-(1-methylcyclobutyl)ethan-1-one is a strained cyclic ketone used primarily as a building block in the synthesis of agrochemicals and pharmaceutical intermediates. Unlike linear ket...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-(1-methylcyclobutyl)ethan-1-one is a strained cyclic ketone used primarily as a building block in the synthesis of agrochemicals and pharmaceutical intermediates. Unlike linear ketones (e.g., Methyl Ethyl Ketone), this molecule possesses significant ring strain energy (~26.5 kcal/mol), which increases its heat of combustion.

Effective disposal requires treating this substance as a High-Energy Flammable Liquid . The procedures below prioritize fire prevention and strict regulatory compliance under RCRA standards.

PropertyData
CAS Number 55368-89-3
Synonyms Methyl 1-methylcyclobutyl ketone; 1-Acetyl-1-methylcyclobutane
Molecular Formula C₇H₁₂O
Physical State Colorless to pale yellow liquid
Primary Hazard Flammable Liquid (Category 3)
RCRA Waste Code D001 (Ignitable Characteristic)

Hazard Assessment & Technical Rationale

The following assessment synthesizes thermodynamic principles with practical safety to justify the disposal protocols.

Flammability & Flash Point

While specific flash point data varies by isomer purity, the structural class suggests a flash point between 23°C and 60°C (H226).

  • Operational Implication: All disposal transfers must occur within a fume hood to prevent vapor accumulation. Grounding/bonding is mandatory for volumes >4L.

Ring Strain & Incineration

The cyclobutane ring introduces significant angle strain (bond angles ~90° vs. ideal 109.5°).

  • Thermodynamic Insight: Upon incineration, this molecule releases not only the standard heat of combustion for a ketone but also the release of ring strain energy.

  • Disposal Consequence: This compound is an excellent candidate for fuel blending/energy recovery incineration. However, it must not be mixed with strong oxidizers (e.g., nitric acid, peroxides) in waste streams, as the activation energy for ring-opening oxidation is lower than for linear alkanes, increasing the risk of rapid, exothermic runaway.

Chemical Stability

The quaternary carbon (C1 position) prevents enolization at the ring junction.

  • Stability Note: Unlike simple cycloalkanones, this molecule is less prone to alpha-halogenation or self-condensation under mild conditions. It is generally stable in storage but incompatible with strong reducing agents and oxidizers.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Goal: Prevent incompatible mixing and ensure accurate waste coding.

  • Isolate the Stream: Do not mix 1-(1-methylcyclobutyl)ethan-1-one with:

    • Concentrated acids (potential for exothermic ring-opening).

    • Oxidizers (Fire hazard).

    • Halogenated solvents (Keep separate to minimize incineration costs, though chemically compatible).

  • Designate Container: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid low-grade plastics that may swell upon prolonged exposure to organic ketones.

  • Headspace Rule: Leave minimum 10% headspace in the container. Volatile organic compounds (VOCs) expand significantly with temperature fluctuations; lack of headspace leads to container failure.

Phase 2: Packaging & Labeling

Goal: Compliance with 40 CFR 262 (RCRA) and DOT regulations.

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste generation.

    • Constituent: "1-(1-methylcyclobutyl)ethan-1-one"

    • Hazard Checkbox: [x] Ignitable

  • RCRA Coding: Assign code D001 (Ignitable).

    • Note: This chemical is not explicitly U-listed (unlike Acetone U002 or MEK U159), so it is regulated based on its characteristic of ignitability [1].

Phase 3: Final Disposal Path

Goal: Permanent destruction via certified facilities.

  • Preferred Method: Incineration with Energy Recovery.

  • Alternative: Fuel Blending (Cement Kilns).

  • Prohibited: Sewer disposal (Strictly illegal under Clean Water Act due to flammability and aquatic toxicity risks).

Decision Matrix: Disposal Workflow

The following logic flow ensures the correct handling based on waste purity and mixture status.

DisposalWorkflow Start Waste Generation: 1-(1-methylcyclobutyl)ethan-1-one CheckPurity Is the waste pure chemical or a stock solution? Start->CheckPurity PurePath Lab Pack Protocol CheckPurity->PurePath Yes MixturePath Solvent Mixture Protocol CheckPurity->MixturePath No (Mixture) PackSmall Keep in original vial/bottle Place in vermiculite-lined drum PurePath->PackSmall Labeling Label as D001 (Ignitable) Mark 'Contains Cyclic Ketones' PackSmall->Labeling CheckOxidizer Contains Oxidizers? (e.g., H2O2, HNO3) MixturePath->CheckOxidizer SegregateOx CRITICAL: Segregate Immediately Do NOT Bulk. Treat as Reactive. CheckOxidizer->SegregateOx Yes BulkSolvent Bulk into 'Non-Halogenated Flammable Solvents' Carboy CheckOxidizer->BulkSolvent No Pickup Transfer to EHS/TSDF for Incineration SegregateOx->Pickup Special Handling BulkSolvent->Labeling Labeling->Pickup

Figure 1: Decision matrix for the safe segregation and packaging of methyl 1-methylcyclobutyl ketone waste streams.

Emergency Contingencies

Self-validating safety systems require prepared responses for failure modes.

Spill Response (Volume < 500mL)
  • Isolate: Immediately extinguish all ignition sources.

  • Ventilate: Open fume hoods to maximum; evacuate the immediate lab bench.

  • Absorb: Use vermiculite or activated carbon spill pads.

    • Why? Activated carbon suppresses vapor generation more effectively than clay kitty litter for volatile ketones.

  • Disposal: Collect absorbent material into a sealable bag, label as D001 waste, and place in the solid waste drum.

Exposure First Aid[2][3]
  • Skin: Wash with soap and water for 15 minutes. The lipophilic nature of the ketone facilitates skin absorption; do not use solvents (like ethanol) to wash, as this enhances absorption.

  • Eyes: Flush with water for 15 minutes.[1][2][3][4]

  • Inhalation: Move to fresh air immediately.

References

  • U.S. Environmental Protection Agency. (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[5] Electronic Code of Federal Regulations. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: 1-(1-methylcyclobutyl)ethan-1-one. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

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